molecular formula C9H14BrN B102338 Phenyltrimethylammonium bromide CAS No. 16056-11-4

Phenyltrimethylammonium bromide

Cat. No.: B102338
CAS No.: 16056-11-4
M. Wt: 216.12 g/mol
InChI Key: GNMJFQWRASXXMS-UHFFFAOYSA-M
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Description

Phenyltrimethylammonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C9H14BrN and its molecular weight is 216.12 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethylphenylammonium bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(phenyl)azanium;bromide
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InChI

InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
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InChI Key

GNMJFQWRASXXMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H14BrN
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Related CAS

3426-74-2 (Parent)
Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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DSSTOX Substance ID

DTXSID60884868
Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

216.12 g/mol
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Physical Description

Off-white hygroscopic crystals; [Alfa Aesar MSDS]
Record name Phenyltrimethylammonium bromide
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CAS No.

16056-11-4
Record name Phenyltrimethylammonium bromide
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Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name N,N,N-trimethylanilinium bromide
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Foundational & Exploratory

Phenyltrimethylammonium bromide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of phenyltrimethylammonium (B184261) bromide. The information is curated for professionals in research and development, with a focus on data clarity and practical experimental insights.

Core Chemical Properties

Phenyltrimethylammonium bromide, a quaternary ammonium (B1175870) salt, exists as a white to off-white crystalline solid. It is characterized by its hygroscopic nature and solubility in polar solvents such as water and ethanol.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular FormulaC₉H₁₄BrN[2][3]
Molecular Weight216.12 g/mol [2][3]
Melting Point215 °C (decomposes)[2][3]
AppearanceWhite to off-white crystalline powder[1][3]
SolubilitySoluble in water and alcohols[1]
Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

Identifier TypeIdentifierSource
IUPAC Nametrimethyl(phenyl)azanium;bromide[4]
SMILESC--INVALID-LINK--(C)C1=CC=CC=C1.[Br-][4]
InChIInChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1[4]
CAS Number16056-11-4[2]

Chemical Structure

The structure of this compound consists of a quaternary ammonium cation, where the nitrogen atom is bonded to three methyl groups and one phenyl group, and a bromide anion.

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

General Synthesis Workflow

This compound is typically synthesized via the quaternization of N,N-dimethylaniline with methyl bromide. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group of methyl bromide, forming a new carbon-nitrogen bond and resulting in the quaternary ammonium salt.

synthesis_workflow reactant1 N,N-Dimethylaniline reaction_step Quaternization Reaction (Nucleophilic Substitution) reactant1->reaction_step reactant2 Methyl Bromide reactant2->reaction_step product This compound reaction_step->product

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Antibacterial Assay

This protocol outlines a method for assessing the antibacterial activity of this compound against various bacterial strains.[5]

1. Preparation of Bacterial Cultures:

  • Five bacterial strains are used: Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.

  • Inoculate each bacterial strain into separate nutrient broth solutions.

  • Incubate the cultures at 37°C for 24 hours to achieve sufficient growth.

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).

  • From the stock solution, prepare a series of dilutions to achieve final concentrations ranging from 0.1 M to 0.8 M.

3. Antibacterial Susceptibility Testing (Agar Well Diffusion Method):

  • Prepare nutrient agar (B569324) plates.

  • Spread a uniform lawn of each bacterial culture onto the surface of separate agar plates.

  • Aseptically create wells of a standard diameter in the agar.

  • Add a fixed volume of each concentration of the this compound solution to the respective wells on each plate.

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours.

4. Data Analysis:

  • After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

  • A larger zone of inhibition indicates greater antibacterial activity.

  • Compare the zones of inhibition for different concentrations of this compound and against the controls to determine the minimum inhibitory concentration (MIC).

Applications and Mechanisms of Action

This compound is a versatile compound with applications in organic synthesis and as a biocidal agent.

applications cluster_applications Applications of this compound cluster_mechanisms Mechanisms of Action PTMA Phenyltrimethylammonium Bromide PTC Phase Transfer Catalyst PTMA->PTC Surfactant Surfactant / Corrosion Inhibitor PTMA->Surfactant Antimicrobial Antimicrobial Agent PTMA->Antimicrobial PTC_Mech Facilitates transfer of reactants between immiscible phases PTC->PTC_Mech Surfactant_Mech Amphiphilic nature with hydrophilic head and hydrophobic tail Surfactant->Surfactant_Mech Antimicrobial_Mech Disruption of bacterial cell membranes Antimicrobial->Antimicrobial_Mech

Caption: Key applications and mechanisms of this compound.

Phase Transfer Catalysis

This compound is widely used as a phase transfer catalyst in organic synthesis.[2] It facilitates reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[2] The quaternary ammonium cation is lipophilic enough to be soluble in the organic phase, yet it can pair with an anion from the aqueous phase. This ion pair then moves into the organic phase, allowing the anion to react with the organic substrate.[6][7] This mechanism enhances reaction rates and yields, and can eliminate the need for harsh solvents.[8]

Antimicrobial Activity

As a quaternary ammonium compound, this compound exhibits antimicrobial properties.[1] It can act against a range of bacteria and fungi.[5] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to cell lysis and death. Its amphiphilic nature, with a positively charged hydrophilic head and a hydrophobic phenyl group, allows it to interact with and destabilize the phospholipid bilayer of microbial cell membranes.[1]

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[4] It is also toxic by ingestion and skin absorption. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] As it is hygroscopic, it should be kept in a tightly sealed container to prevent moisture absorption.[6]

References

An In-depth Technical Guide to the Synthesis and Purification of Phenyltrimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Phenyltrimethylammonium (B184261) bromide (also known as N,N,N-trimethylanilinium bromide), a quaternary ammonium (B1175870) salt with applications as a phase transfer catalyst and surfactant.[1] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the experimental workflows.

Chemical Profile and Properties

PropertyValueReference
Chemical Name Phenyltrimethylammonium bromide[2]
Synonyms N,N,N-trimethylanilinium bromide, PTMB[2][3]
CAS Number 16056-11-4[3]
Molecular Formula C₉H₁₄BrN[3]
Molecular Weight 216.12 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 215 °C (decomposes)[2]
Solubility Soluble in polar solvents like water and alcohols.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the quaternization of N,N-dimethylaniline with methyl bromide. An alternative two-step method involves the formation of a sulfomethylate intermediate followed by bromide exchange.

Direct Synthesis from N,N-Dimethylaniline and Methyl Bromide

This one-step alkylation is a straightforward approach to producing this compound.[4]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine 14.2 g (0.1 mol) of N,N-dimethylaniline with 50 mL of acetonitrile (B52724).

  • Addition of Methyl Bromide: To this solution, add 9.5 g (0.1 mol) of methyl bromide.

  • Reaction Conditions: Heat the reaction mixture at 60°C for 6 hours.

  • Workup: After the reaction is complete, evaporate the acetonitrile under reduced pressure to obtain the crude this compound.

Quantitative Data:

ParameterValueReference
Typical Yield 78%[4]
Purity (before purification) 95%[4]
Alternative Synthesis via Phenyltrimethylammonium Sulfomethylate

This two-step method provides an alternative route to the target compound.

Step 1: Synthesis of Phenyltrimethylammonium Sulfomethylate [5]

  • Reaction Setup: In a 250-mL Erlenmeyer flask equipped with a thermometer and a magnetic stirrer, dissolve 24.8 g (0.205 mol) of freshly distilled N,N-dimethylaniline in 100 mL of toluene.

  • Addition of Dimethyl Sulfate (B86663): Heat the solution to approximately 40°C. Stop heating and add 25 g (0.20 mol) of distilled dimethyl sulfate over 20 minutes. The colorless sulfomethylate salt will begin to crystallize.

  • Reaction Conditions: After the addition is complete, the temperature will slowly rise to about 50°C over one hour. Allow the reaction to proceed at ambient temperature for 1.5 hours, and then heat on a steam bath for one hour.

  • Isolation of Intermediate: Cool the reaction mixture. Filter the phenyltrimethylammonium sulfomethylate, wash it with 20 mL of dry toluene, and dry it under a vacuum.

Quantitative Data for Step 1:

ParameterValueReference
Yield 89-94%[5]

Step 2: Conversion to this compound

A detailed protocol for the direct conversion of the sulfomethylate to the bromide is not explicitly available in the searched literature. However, based on the synthesis of the corresponding tribromide, the likely procedure would involve dissolving the phenyltrimethylammonium sulfomethylate in a hydrobromic acid solution, followed by isolation of the resulting bromide salt.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and by-products. Recrystallization is the most common and effective method for purifying quaternary ammonium salts.

Purification by Recrystallization

Experimental Protocol:

  • Solvent Selection: A mixture of ethanol (B145695) and water is a suitable solvent system for the recrystallization of this compound.[4]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot ethanol/water solvent mixture until the solid is completely dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance the crystal yield.

  • Isolation: Collect the purified white crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

  • Drying: Dry the purified crystals under a vacuum.

Experimental Workflows and Diagrams

To visually represent the synthesis and purification processes, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_synthesis Direct Synthesis A N,N-Dimethylaniline + Methyl Bromide in Acetonitrile B Heat at 60°C for 6 hours A->B C Evaporate Acetonitrile B->C D Crude this compound C->D Purification_Workflow cluster_purification Purification by Recrystallization E Dissolve Crude Product in Hot Ethanol/Water F Cool to Room Temperature E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry Under Vacuum H->I J Pure this compound I->J

References

An In-depth Technical Guide to the Solubility of Phenyltrimethylammonium Bromide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyltrimethylammonium (B184261) bromide (PTAB), a quaternary ammonium (B1175870) salt utilized in various chemical and pharmaceutical applications, including as a phase-transfer catalyst and in the synthesis of other organic compounds. Understanding its solubility in different solvents is critical for its effective use in laboratory and industrial settings. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Data Presentation: Solubility Profile

The solubility of phenyltrimethylammonium bromide is dictated by its ionic nature, conferred by the quaternary ammonium group, and the presence of a nonpolar phenyl group. This structure leads to a varied solubility profile across different classes of organic solvents. The following table summarizes the known solubility data. It should be noted that while qualitative data is readily available, precise quantitative solubility data for many common solvents is not extensively published.

SolventChemical ClassQuantitative SolubilityQualitative Solubility
WaterProtic, Polar50 mg/mL (with sonication)[1]Soluble, almost transparent[2][3][4]
MethanolProtic, Polar AlcoholData not availableSoluble in alcohols[5]
EthanolProtic, Polar AlcoholData not availableModerately soluble, Soluble in alcohols[5]
Dichloromethane (DCM)HalogenatedData not availableSoluble[2]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarData not availableMay dissolve in DMSO[6]
DioxaneEtherData not availableSoluble[2]
Aromatic HydrocarbonsNonpolarData not availableSlightly soluble[2]
KetonesPolar AproticData not availableSlightly soluble[2]
Tetrahydrofuran (THF)Ether0.09 g/L[7]Very slightly soluble
Diethyl EtherEtherData not availableImplied to be insoluble or have very low solubility based on procedural use[7]

Experimental Protocols: Determination of Solubility

The solubility of a solid organic salt like this compound in a liquid solvent can be determined using several established methods. The gravimetric method is a reliable and straightforward approach for obtaining quantitative solubility data.

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution at a controlled temperature, followed by the evaporation of the solvent from a known volume of the solution and weighing the residual solid.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone)

  • Analytical balance

  • Thermostatic water bath or incubator

  • Magnetic stirrer and stir bars

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the solvent. The presence of undissolved solid at the bottom of the flask is necessary to ensure the solution is saturated.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal:

    • Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.

  • Solvent Evaporation:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For less volatile solvents, a drying oven set to a temperature below the decomposition point of this compound can be used.

  • Mass Determination:

    • Once all the solvent has evaporated, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried this compound on an analytical balance.

    • The process of drying, cooling, and weighing should be repeated until a constant mass is obtained.

  • Calculation of Solubility:

    • The solubility is calculated using the following formula:

      Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of this compound solubility.

G start Start prepare_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prepare_solution->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw_supernatant Withdraw Known Volume of Supernatant (with filtration) settle->withdraw_supernatant evaporate Evaporate Solvent withdraw_supernatant->evaporate weigh_dish Weigh Empty Evaporating Dish weigh_dish->evaporate weigh_residue Weigh Dish with Dried Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

Gravimetric method for solubility determination.

References

Spectroscopic Analysis of Phenyltrimethylammonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Phenyltrimethylammonium bromide (PTMA-Br) using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It offers a summary of expected spectral data, detailed experimental protocols for sample analysis, and a logical workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

1.1. ¹H NMR Analysis

The ¹H NMR spectrum of PTMA-Br is expected to show two distinct sets of signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the three equivalent methyl groups. The positively charged nitrogen atom strongly deshields adjacent protons.

  • Aromatic Protons (C₆H₅-): These five protons are in different chemical environments (ortho, meta, and para to the quaternary ammonium (B1175870) group). Due to the electron-withdrawing nature of the -N⁺(CH₃)₃ group, these protons will appear downfield, typically in the 7.5-8.0 ppm range. The signals will present as complex multiplets.

  • Methyl Protons (-N⁺(CH₃)₃): The nine protons of the three methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet. The strong deshielding effect of the adjacent positive nitrogen atom shifts this signal significantly downfield for an aliphatic proton, expected in the 3.5-4.0 ppm range.

Table 1: Expected ¹H NMR Data for this compound

Assigned Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-para ~7.7-7.9 Multiplet (t-like) 1H
H-meta ~7.6-7.8 Multiplet (t-like) 2H
H-ortho ~7.6-7.8 Multiplet (d-like) 2H
-N⁺(CH₃)₃ ~3.6 Singlet 9H

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

1.2. ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum of PTMA-Br is expected to display five distinct signals, confirming the molecular symmetry.

  • Aromatic Carbons (C₆H₅-): The phenyl ring will show four signals: one for the ipso-carbon directly attached to the nitrogen, and one each for the ortho, meta, and para carbons. The ipso-carbon is significantly deshielded and may have a lower intensity.

  • Methyl Carbons (-N⁺(CH₃)₃): The three equivalent methyl carbons will give rise to a single signal.

Table 2: Expected ¹³C NMR Data for this compound

Assigned Carbons Expected Chemical Shift (δ, ppm)
C-ipso ~140-145
C-para ~130-135
C-meta ~130-135
C-ortho ~120-125
-N⁺(CH₃)₃ ~55-60

Note: The specific ordering of ortho, meta, and para carbon signals can vary based on the solvent and electronic effects.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of molecules and is an excellent tool for identifying functional groups. The IR spectrum of PTMA-Br, a solid typically analyzed as a KBr pellet, will be dominated by absorptions from the aromatic ring and the alkyl groups of the quaternary ammonium cation.[1]

Table 3: Key IR Absorption Data for this compound

Wavenumber (cm⁻¹) Intensity Vibration Assignment
3100–3000 Medium Aromatic C-H Stretch
3000–2850 Medium Aliphatic C-H Stretch (from -CH₃ groups)
~1600, ~1480 Medium-Strong Aromatic C=C Ring Stretching
~1470 Medium C-H Asymmetric/Symmetric Bending (from -CH₃ groups)
1200-1000 Medium Aromatic C-H In-plane Bending
950-900 Strong C-N⁺ Stretch of the quaternary ammonium group

| 770-730 & 720-680 | Strong | Aromatic C-H Out-of-plane Bending (monosubstituted ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group.[2] In polar solvents like methanol (B129727) or water, the benzene (B151609) ring exhibits characteristic absorptions due to π → π* transitions.

Table 4: Expected UV-Vis Absorption Data for this compound

λmax (nm) Solvent Electronic Transition
~255-265 Methanol/Water π → π* (B-band, benzenoid)

| ~200-210 | Methanol/Water | π → π* (E-band, benzenoid) |

The spectrum is characterized by a weaker, fine-structured "B-band" (benzenoid) at longer wavelengths and a much more intense "E-band" at shorter wavelengths.[2] The exact position and intensity can be influenced by the solvent and the electronic effect of the quaternary ammonium substituent.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for this compound are provided below.

4.1. NMR Spectroscopy Protocol (¹H and ¹³C)

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as PTMA-Br is a salt). Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of an appropriate internal reference standard if required (e.g., TMS or TSP for D₂O). Modern spectrometers can also reference the residual solvent peak.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for shimming, tuning, and acquisition should be employed. For ¹³C NMR, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

4.2. Infrared (IR) Spectroscopy Protocol (KBr Pellet Technique)

  • Sample Preparation: Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) into an agate mortar.

  • Grinding: Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand for automatic subtraction.

4.3. UV-Visible Spectroscopy Protocol

  • Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the desired wavelength range (e.g., methanol or deionized water).

  • Stock Solution: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent.

  • Dilution: Dilute the stock solution to prepare a working sample with an absorbance in the optimal range (0.1–1.0 AU).

  • Blank Reference: Fill a quartz cuvette with the pure solvent to be used as the blank/reference.

  • Baseline Correction: Place the reference cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 400 nm to 190 nm).

  • Sample Measurement: Replace the reference cuvette with a matched cuvette containing the sample solution.

  • Acquisition: Scan the absorbance of the sample across the same wavelength range to obtain the spectrum and identify the λmax.

Mandatory Visualizations

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound, from initial sample handling to final structural confirmation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample PTMA-Br Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_UV Prepare Dilute Solution in UV-Grade Solvent Sample->Prep_UV Acq_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Acq_UV Acquire UV-Vis Spectrum Prep_UV->Acq_UV Ana_NMR NMR Analysis: Chemical Shift (δ) Integration Multiplicity Acq_NMR->Ana_NMR Ana_IR IR Analysis: Vibrational Modes Functional Groups Acq_IR->Ana_IR Ana_UV UV-Vis Analysis: λmax Electronic Transitions Acq_UV->Ana_UV Integration Integrated Data Interpretation Ana_NMR->Integration Ana_IR->Integration Ana_UV->Integration Confirmation Structural Confirmation of This compound Integration->Confirmation

Caption: Logical workflow for the spectroscopic characterization of PTMA-Br.

References

Early Research and Discovery of Phenyltrimethylammonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the early research and discovery of Phenyltrimethylammonium (B184261) bromide, a quaternary ammonium (B1175870) salt that has become a significant reagent in organic synthesis. This document details the foundational synthesis, initial characterization, and early understanding of this compound, drawing from seminal publications in the early 20th century. Experimental protocols from this era are presented, alongside the limited quantitative data available from these initial studies. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the historical context and fundamental chemistry of Phenyltrimethylammonium bromide.

Introduction

This compound, with the chemical formula C₆H₅N(CH₃)₃Br, belongs to the class of quaternary ammonium salts. These compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. The early 20th century saw a burgeoning interest in the synthesis and properties of quaternary ammonium salts, driven by their potential applications as surfactants and antimicrobial agents. It was within this scientific context that this compound was first synthesized and characterized. A pivotal early report on the preparation of phenyltrimethylammonium compounds comes from the work of D. Vorländer and E. Siebert in 1919, published in the "Berichte der deutschen chemischen Gesellschaft." Their work on the addition of bromine to phenylpropiolic acid utilized phenyltrimethylammonium salts and provided a basis for their preparation.

Early Synthesis and Discovery

The foundational method for the synthesis of this compound is the quaternization of N,N-dimethylaniline. This reaction, a specific example of the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide. In the case of this compound, N,N-dimethylaniline serves as the tertiary amine and methyl bromide is the alkylating agent.

General Reaction Pathway

The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the nitrogen atom of N,N-dimethylaniline attacks the electrophilic methyl group of methyl bromide. The bromide ion is displaced, and the quaternary ammonium salt is formed.

G cluster_reactants Reactants cluster_products Products Dimethylaniline N,N-Dimethylaniline PTABromide Phenyltrimethylammonium Bromide Dimethylaniline->PTABromide + Methyl Bromide MethylBromide Methyl Bromide

Caption: General synthesis of this compound.

Experimental Protocols

The following experimental protocol is based on the early methodologies for the synthesis of quaternary ammonium salts, adapted from the principles described in early 20th-century chemical literature.

Synthesis of this compound

Objective: To synthesize this compound from N,N-dimethylaniline and methyl bromide.

Materials:

  • N,N-dimethylaniline (freshly distilled)

  • Methyl bromide

  • Anhydrous diethyl ether

  • Reaction vessel equipped with a reflux condenser and a means for introducing a gaseous reagent.

Procedure:

  • A solution of freshly distilled N,N-dimethylaniline in anhydrous diethyl ether is prepared in the reaction vessel.

  • The vessel is cooled in an ice bath.

  • A stream of gaseous methyl bromide is passed through the solution with constant stirring.

  • The reaction is allowed to proceed until the precipitation of a white solid is complete.

  • The solid product is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Early Characterization and Physical Properties

The initial characterization of newly synthesized compounds in the early 20th century relied on fundamental physical and chemical properties. For this compound, these would have included its appearance, solubility, and melting point.

PropertyObservation (Early Reports)
Appearance White to off-white crystalline solid
Solubility Soluble in polar solvents such as water and ethanol.
Insoluble in nonpolar solvents like diethyl ether.
Melting Point Decomposes upon heating, with early literature often reporting a range rather than a sharp point.
Hygroscopicity Observed to be hygroscopic.

Logical Relationships in Early Quaternary Ammonium Salt Research

The study of this compound was part of a broader investigation into quaternary ammonium salts. The logical flow of this research is depicted below.

G cluster_synthesis Synthesis & Discovery cluster_characterization Characterization cluster_application Potential Applications TertiaryAmine Tertiary Amines (e.g., N,N-Dimethylaniline) Quaternization Quaternization Reaction TertiaryAmine->Quaternization AlkylHalide Alkyl Halides (e.g., Methyl Bromide) AlkylHalide->Quaternization PhysProps Physical Properties (Melting Point, Solubility) Quaternization->PhysProps ChemProps Chemical Properties (Reactivity) Quaternization->ChemProps Surfactants Surfactant Properties PhysProps->Surfactants Reagents Synthetic Reagents ChemProps->Reagents Antimicrobials Antimicrobial Activity Surfactants->Antimicrobials

Caption: Research workflow for early quaternary ammonium salts.

Conclusion

The early research into this compound laid the groundwork for its eventual widespread use as a versatile reagent in organic chemistry, particularly in the form of its perbromide and tribromide derivatives for bromination reactions. The foundational synthesis via the quaternization of N,N-dimethylaniline, a classic example of amine alkylation, is a straightforward and efficient method that has stood the test of time. While detailed quantitative data and mechanistic studies were limited in the early 20th century, the initial qualitative characterization provided the essential knowledge for its subsequent development and application in synthetic chemistry. This historical perspective is crucial for a complete understanding of this important chemical compound.

The Crystalline Structure of Phenyltrimethylammonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltrimethylammonium bromide (PTAB), a quaternary ammonium (B1175870) salt, is a versatile compound with applications ranging from phase-transfer catalysis to its use as a reagent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the crystalline characteristics of PTAB. While a definitive, publicly accessible crystallographic information file (CIF) for the simple bromide salt is not currently available in major crystallographic databases, this document outlines the standard experimental protocols for determining its crystal structure. Furthermore, it presents known physicochemical properties and illustrates key workflows relevant to its synthesis and application. This guide is intended to serve as a valuable resource for researchers and professionals working with this compound.

Introduction

This compound, with the chemical formula C₉H₁₄BrN, is a white to off-white crystalline solid.[3] Its structure consists of a phenyl group and three methyl groups attached to a central nitrogen atom, forming a quaternary ammonium cation, with a bromide anion providing the counter-ion.[1][4] This ionic nature dictates its physical properties, such as its solubility in polar solvents and its crystalline state at room temperature.[3] Understanding the precise three-dimensional arrangement of atoms in its crystal lattice is crucial for predicting its behavior in various applications, including its efficacy as a phase-transfer catalyst and its potential incorporation into pharmaceutical formulations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₄BrN[5]
Molecular Weight 216.12 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 215 °C (decomposes)[2]
Solubility Soluble in water[3]
CAS Number 16056-11-4[5]

Determination of Crystalline Structure: Experimental Protocol

The definitive method for elucidating the crystalline structure of an organic compound like this compound is single-crystal X-ray diffraction. The following provides a detailed, generalized protocol for this experiment.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of this compound.

Materials:

  • High-purity this compound crystals

  • Suitable solvent for crystallization (e.g., ethanol, isopropanol/water mixture)

  • Crystallization vials

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Methodology:

  • Crystal Growth:

    • Prepare a saturated solution of this compound in a selected solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent can also be employed.

    • Visually inspect the resulting solids under a microscope to identify single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.

  • Crystal Mounting:

    • Carefully select a suitable single crystal and mount it on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal system.

    • Based on the unit cell, devise a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ).

    • Collect the full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain the intensities of each reflection.

    • Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the initial structural model against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms.

    • The quality of the final refined structure is assessed using metrics such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

The following flowchart illustrates the general workflow for single-crystal X-ray diffraction.

experimental_workflow A Crystal Growth of PTAB B Crystal Selection and Mounting A->B C X-ray Diffraction Data Collection B->C D Data Reduction and Processing C->D E Structure Solution D->E F Structure Refinement E->F G Crystallographic Information File (CIF) Generation F->G

Fig. 1: General workflow for single-crystal X-ray diffraction.

Synthesis and Applications

Synthesis of this compound

This compound is typically synthesized via the quaternization of an amine. The following diagram illustrates the synthetic pathway.

synthesis_pathway reactant1 N,N-Dimethylaniline product This compound reactant1->product + reactant2 Bromomethane reactant2->product

Fig. 2: Synthesis of this compound.
Application in Phase-Transfer Catalysis

One of the primary applications of this compound is as a phase-transfer catalyst. It facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation is soluble in both phases and can transport an anion from the aqueous phase to the organic phase, where the reaction can then proceed.

The logical relationship in this process is depicted below.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase A PTA+ (aq) C [PTA+X-] (org) A->C Phase Transfer B X- (aq) B->C E Product (org) C->E Reaction D Organic Reactant (org) D->E F PTA+ (org) E->F

Fig. 3: Logical flow of phase-transfer catalysis.

Conclusion

While a publicly available, complete crystal structure of this compound remains to be published, this guide provides the essential theoretical and practical framework for its study. The detailed experimental protocol for single-crystal X-ray diffraction offers a roadmap for researchers seeking to elucidate its structure. The summarized physicochemical data and the illustrated workflows for its synthesis and application in phase-transfer catalysis underscore its importance in chemical research and development. Future crystallographic studies are encouraged to fill the current data gap and provide a more complete understanding of this versatile compound at the atomic level.

References

Toxicological data and safety profile of Phenyltrimethylammonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Data and Safety Profile of Phenyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PTMA), a quaternary ammonium (B1175870) salt, is composed of a phenyl group attached to a nitrogen atom which is further bonded to three methyl groups.[1] It typically presents as a white to off-white crystalline solid soluble in polar solvents like water and alcohols.[1] Due to its surfactant properties, stemming from both hydrophobic (phenyl group) and hydrophilic (trimethylammonium moiety) characteristics, PTMA is utilized as a phase transfer catalyst in organic synthesis and has applications as an antimicrobial agent.[1][2][3] This document provides a comprehensive overview of the available toxicological data and the safety profile of this compound to guide its safe handling and use in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are related to irritation and acute toxicity.

GHS Hazard Statements:

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4]

The substance is considered toxic by ingestion and skin absorption.[4][7]

Summary of Toxicological Data

The available quantitative toxicological data for this compound is limited primarily to acute toxicity studies. A summary of these findings is presented below.

Toxicity Endpoint Test Species Route of Administration Value Observed Effects Reference
Acute Toxicity (LD50) MouseIntravenous4 mg/kgRespiratory depression[4][7]
Skin Corrosion/Irritation Not specifiedDermalCategory 2 IrritantCauses skin irritation[4][5][6]
Eye Damage/Irritation Not specifiedOcularCategory 2 IrritantCauses serious eye irritation[4][5][6]
STOT-Single Exposure Not specifiedInhalationCategory 3May cause respiratory irritation[4][5][6]
Chronic Toxicity No data available----
Mutagenicity No data available----
Carcinogenicity No data available--No ingredient is listed as a carcinogen by IARC.[8][6][8]
Reproductive Toxicity No data available---[6]

STOT: Specific Target Organ Toxicity

Key Toxicity Endpoints

Acute Toxicity

The most significant quantitative toxicological value identified is the intravenous LD50 in mice, which is 4 mg/kg.[4][7] The primary toxic effect observed at lethal doses was respiratory depression.[4][7][9] The substance is also noted to be toxic by ingestion and skin absorption.[4][7]

Irritation and Sensitization

This compound is a confirmed skin and strong eye irritant.[4][5][6][7] It is classified as a Category 2 irritant for both skin and eyes.[5][6] Inhalation may cause severe irritation of the respiratory tract, leading to symptoms such as a sore throat, coughing, and shortness of breath.[4][10]

Chronic Toxicity, Mutagenicity, and Carcinogenicity

As of the latest available data, the toxicological properties of this compound have not been thoroughly investigated.[6][8] There are no available studies on its potential for chronic toxicity, germ cell mutagenicity, or carcinogenicity.[6][8] The International Agency for Research on Cancer (IARC) does not list any component of this product at levels greater than or equal to 0.1% as a probable, possible, or confirmed human carcinogen.[8]

Reproductive and Developmental Toxicity

There is no specific data available regarding the reproductive or developmental toxicity of this compound.[6]

Experimental Protocols

Specific experimental protocols for the toxicological evaluation of this compound are not detailed in the publicly available literature. However, a generalized protocol for determining acute intravenous toxicity (LD50) in rodents, based on standard health effects test guidelines, is provided below for reference.

Generalized Protocol: Acute Intravenous Toxicity (LD50) in Mice

1. Objective: To determine the median lethal dose (LD50) of this compound that causes mortality in 50% of the test population following a single intravenous injection.

2. Regulatory Compliance: The study should be conducted in compliance with Good Laboratory Practice (GLP) regulations, such as those issued by the U.S. FDA (21 CFR Part 58).[11]

3. Test Animals:

  • Species: Mouse (e.g., Swiss albino).

  • Number: At least 5-10 rodents per sex per group.[11]

  • Health: Young, healthy adult animals, acclimatized to laboratory conditions for at least one week.

4. Materials and Methods:

  • Test Substance Preparation: this compound is dissolved in a suitable sterile vehicle (e.g., saline) to achieve the desired concentrations for dosing.

  • Dose Groups: A minimum of three dose levels are used, plus a concurrent control group receiving the vehicle only.[11] Doses are selected based on preliminary range-finding studies to span a range expected to cause 0% to 100% mortality.

  • Administration: A single, precisely measured dose is administered via intravenous injection (e.g., into the tail vein).

  • Observation Period: Animals are observed for a period of 14 days.[11]

5. Observations:

  • Mortality: The number of deaths in each group is recorded.

  • Clinical Signs: Animals are observed for signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions, coma) at regular intervals: immediately after dosing, at 1, 4, and 24 hours, and daily thereafter.[11]

  • Body Weight: Individual animal weights are recorded prior to dosing and at the end of the study.

6. Data Analysis: The LD50 value is calculated using a standard statistical method, such as the Probit or Logit method.

Visualizations: Workflows and Logic

The following diagrams illustrate key workflows relevant to assessing the toxicology of a chemical substance.

Hazard_Identification_Workflow cluster_0 Data Collection cluster_1 Toxicological Testing cluster_2 Hazard Evaluation & Classification LitSearch Literature Search (Databases, Journals) WoE Weight of Evidence Evaluation LitSearch->WoE PhysChem Physicochemical Properties PhysChem->WoE InSilico In Silico Prediction InSilico->WoE AcuteTox Acute Toxicity (LD50, Irritation) AcuteTox->WoE ChronicTox Chronic / Repeated Dose Toxicity ChronicTox->WoE GeneticTox Genetic Toxicology GeneticTox->WoE ReproTox Reproductive Toxicity ReproTox->WoE EndpointDet Hazard Endpoint Determination WoE->EndpointDet GHS GHS Classification (H-Statements) EndpointDet->GHS Acute_Toxicity_Testing_Workflow Start Study Design (Dose Selection, Species) Acclimatization Animal Acclimatization (≥ 1 week) Start->Acclimatization Dosing Test Substance Administration (Single Dose) Acclimatization->Dosing Observation Clinical Observation (14 Days) Dosing->Observation DataCollection Data Collection (Mortality, Body Weight, Symptoms) Observation->DataCollection Necropsy Gross Necropsy (All Animals) Observation->Necropsy Analysis Statistical Analysis (LD50 Calculation) DataCollection->Analysis Necropsy->Analysis Report Final Report Analysis->Report

References

An In-depth Technical Guide to Phenyltrimethylammonium Bromide Derivatives: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyltrimethylammonium (B184261) bromide (PTAB) and its derivatives, compounds of significant interest in organic synthesis and medicinal chemistry. This document details synthetic methodologies, presents key quantitative data for comparative analysis, and outlines experimental protocols. Furthermore, it explores the biological activities of these compounds, including their mechanisms of action and potential therapeutic applications.

Introduction to Phenyltrimethylammonium Bromide Derivatives

This compound is a quaternary ammonium (B1175870) salt consisting of a phenyl group and three methyl groups attached to a central nitrogen atom, with a bromide counterion.[1] This structure imparts both hydrophobic (phenyl ring) and hydrophilic (quaternary ammonium head) properties, making it useful as a phase transfer catalyst and surfactant.[1] Derivatives of this core structure, including the well-known brominating agent phenyltrimethylammonium tribromide (PTAT), are versatile reagents in organic synthesis.[2] They are employed in a variety of transformations, including bromination, oxidation, and the synthesis of heterocyclic compounds.[2][3]

In recent years, the biological activities of quaternary ammonium compounds (QACs) have garnered increasing attention. Their antimicrobial properties are widely recognized and exploited. This guide will delve into the synthesis of various PTAB derivatives, their characterization, and their potential as antimicrobial agents, with a look toward future applications in drug development.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several methods, primarily involving the quaternization of anilines. The choice of synthetic route often depends on the desired substitution pattern on the phenyl ring and the nature of the counterion.

General Synthesis Workflow

The synthesis of a substituted this compound derivative typically follows a logical progression from starting materials to the final, purified product. This workflow often involves the initial synthesis of a substituted aniline, followed by methylation to form the quaternary ammonium salt.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Substituted Aniline or N,N-Dimethylaniline Reaction Methylation Reaction (e.g., with Methyl Bromide or Methyl Iodide) Start->Reaction Reactant Crude_Product Crude Phenyltrimethylammonium Halide Derivative Reaction->Crude_Product Yields Purification Purification (e.g., Recrystallization) Crude_Product->Purification Is subjected to Final_Product Pure Phenyltrimethylammonium Bromide Derivative Purification->Final_Product Results in

Caption: General workflow for the synthesis and purification of this compound derivatives.
Quantitative Data on Synthesis

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the chosen methodology and substrates. Below is a summary of yields obtained for various synthetic routes.

ProductStarting Material(s)ReagentsSolventConditionsYield (%)Reference
This compoundN,N-Dimethylaniline, Methyl Bromide-Acetonitrile60°C, 6h78%[4]
Phenyltrimethylammonium TribromideThis compound, Bromine-Glacial Acetic Acid0-10°C, 2h85-92%[4]
Phenyltrimethylammonium TribromideN,N-Dimethylaniline, Methyl Iodide, KBr, Bromine-Acetonitrile, Dichloromethane80°C, 24h (iodide synthesis)70%[4]
2-Bromoacetyl-6-methoxynaphthalene2-Acetyl-6-methoxynaphthalene, Phenyltrimethylammonium Tribromide-TetrahydrofuranRoom Temp, 1.5h-

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and a representative derivative.

Synthesis of this compound

Materials:

  • N,N-Dimethylaniline (0.1 mol, 12.12 g)

  • Methyl Bromide (0.1 mol, 9.49 g)

  • Acetonitrile (50 mL)

  • Ethanol

  • Water

Procedure:

  • In a pressure-resistant reaction vessel, combine N,N-dimethylaniline and methyl bromide in acetonitrile.[4]

  • Heat the mixture at 60°C for 6 hours.[4]

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from an ethanol/water mixture to yield the final product.[4]

Synthesis of Phenyltrimethylammonium Tribromide

Materials:

  • This compound (0.04 mol, 8.64 g)

  • Bromine (0.04 mol, 6.39 g)

  • Glacial Acetic Acid (50 mL)

Procedure:

  • Dissolve this compound in glacial acetic acid in a flask equipped with a magnetic stirrer and cooled in an ice bath (0–5°C) under a nitrogen atmosphere.[4]

  • Slowly add bromine dropwise over 30 minutes, ensuring the temperature remains below 10°C.[4]

  • Stir the mixture for an additional 2 hours at this temperature.

  • Collect the resulting orange crystalline product by filtration and wash with cold acetic acid.

  • Dry the product under vacuum.[4]

Characterization of this compound Derivatives

The synthesized compounds are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity.

TechniqueThis compound (PTAB)Phenyltrimethylammonium Tribromide (PTAT)Reference
Appearance White to off-white crystalline solidOrange-red crystalline solid[1],[4]
Melting Point (°C) 215 (decomposes)110-115,
¹H NMR (ppm) Signals corresponding to methyl and phenyl protons.Signals corresponding to methyl and phenyl protons.
IR (cm⁻¹) Peaks for C-H (aromatic and aliphatic), C-N, and C=C (aromatic) stretching.Similar to PTAB with additional characteristic peaks. A broad peak around 1042 cm⁻¹ can be attributed to the alkyl amine group.[5][5]

Biological Activity and Signaling Pathways

This compound derivatives, as part of the broader class of quaternary ammonium compounds, exhibit significant antimicrobial activity. Their mechanism of action is primarily attributed to the disruption of microbial cell membranes.

Antimicrobial Activity

The positively charged nitrogen atom in PTAB derivatives interacts with the negatively charged components of bacterial and fungal cell membranes, leading to a loss of membrane integrity and leakage of cellular contents.[5]

Table of Antimicrobial Activity (MIC Values)

CompoundOrganismMIC (µg/mL)Reference
Alkyl-trimethyl ammonium bromide (C12)Staphylococcus aureus1.53–9.54[6]
Alkyl-trimethyl ammonium bromide (C12)Gram-negative bacteria1.53–9.54[6]
Substituted Benzo[2][4][7]triazin-7-onesEscherichia coli0.058 mg/mL (for compound 2a)[7]

Note: Data for a wide range of specific this compound derivatives is limited; the table includes data for structurally related quaternary ammonium compounds to illustrate general activity.

Mechanism of Antimicrobial Action

The antimicrobial action of quaternary ammonium compounds like PTAB is a multi-step process that ultimately leads to cell death.

G cluster_membrane Cell Membrane Interaction cluster_disruption Membrane Disruption & Cell Death QAC Phenyltrimethylammonium Cation (+) Binding Electrostatic Binding QAC->Binding Membrane Bacterial Cell Membrane (-) Membrane->Binding Disruption Membrane Disruption & Permeability Increase Binding->Disruption Leads to Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Causes Death Cell Death Leakage->Death Results in

Caption: Proposed mechanism of antimicrobial action for this compound derivatives.
Potential Signaling Pathways in Drug Development

While the primary application of many QACs is as disinfectants, there is growing interest in their potential as therapeutic agents. For instance, some QACs are being explored as components of novel drug delivery systems and as active pharmaceutical ingredients themselves. In the context of cancer therapy, certain quaternary ammonium salt-linked compounds have been investigated as STING (stimulator of interferon genes) agonists, which can activate innate immunity against tumors.[8] In inflammatory diseases, the modulation of pathways such as NF-κB and MAPKs is a key therapeutic strategy.[9][10] Although direct evidence for PTAB derivatives modulating these specific pathways is still emerging, their structural features and ability to interact with cellular membranes suggest that they could potentially influence such signaling cascades.

G cluster_drug_dev Potential Therapeutic Applications cluster_cancer Anti-Cancer cluster_inflammation Anti-Inflammatory PTAB Phenyltrimethylammonium Derivative STING STING Pathway Activation PTAB->STING Potential Agonist NFkB NF-κB Pathway Modulation PTAB->NFkB Potential Modulator MAPK MAPK Pathway Modulation PTAB->MAPK Potential Modulator Immunity Enhanced Anti-Tumor Immunity STING->Immunity Inflammation Reduced Inflammatory Response NFkB->Inflammation MAPK->Inflammation

References

Methodological & Application

Phenyltrimethylammonium Bromide: Application Notes for Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltrimethylammonium bromide (PTAB) is a quaternary ammonium (B1175870) salt that serves as an effective phase-transfer catalyst (PTC).[1] In this capacity, PTAB facilitates the transfer of reactants between immiscible phases, typically an aqueous and an organic phase, thereby accelerating reaction rates and enhancing product yields.[2][3] This application is particularly valuable in organic synthesis, including drug development, where it allows for the use of a wider range of solvents and reagents under milder reaction conditions, contributing to greener and more efficient chemical processes.[4][5]

The catalytic action of PTAB stems from its amphipathic nature. The positively charged quaternary ammonium head is hydrophilic, allowing it to interact with anions in the aqueous phase. The phenyl and methyl groups create a lipophilic environment, enabling the resulting ion pair to be soluble in the organic phase where the reaction with the substrate occurs.[3][6]

Mechanism of Action: Phase-Transfer Catalysis

The generally accepted mechanism for phase-transfer catalysis involving a quaternary ammonium salt like this compound is the Starks' extraction mechanism. This process can be visualized as a catalytic cycle where the catalyst shuttles the reactant anion from the aqueous phase to the organic phase.[7][8]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactant Reactant Anion (Y⁻) Catalyst_Org Ion Pair (Q⁺Y⁻) Aq_Reactant->Catalyst_Org Catalyst_Aq PTAB (Q⁺X⁻) Catalyst_Aq->Catalyst_Org Anion Exchange & Phase Transfer Org_Substrate Organic Substrate (RZ) Product Product (RY) Org_Substrate->Product Leaving_Group Leaving Group (Z⁻) Product->Leaving_Group Catalyst_Org->Catalyst_Aq Catalyst Regeneration Catalyst_Org->Product Reaction

Applications in Organic Synthesis

This compound and its derivatives have been utilized as phase-transfer catalysts in a variety of organic transformations, most notably in oxidation reactions. While specific quantitative data across a broad spectrum of reactions are not as abundant as for more common PTCs like tetrabutylammonium (B224687) bromide (TBAB), existing studies demonstrate its utility.

Oxidation Reactions

PTAB and its tribromide form have been successfully employed as phase-transfer catalysts in oxidation reactions. For instance, in the ultrasound-assisted oxidation of thiophene (B33073) using hydrogen peroxide, Phenyltrimethylammonium tribromide was among the catalysts studied, demonstrating its capability to facilitate this transformation.[2]

Table 1: Phase-Transfer Catalyzed Oxidation of Thiophene [2]

CatalystConversion (%)
Tetrabutylammonium bromide-
Phenyltrimethylammonium tribromide -
Ethyltriphenylphosphonium bromide-
Benzyltrimethylammonium tribromide82.59
Tetrapropylammonium bromide-
Tetrabutylammonium hydrogensulphate-
18-crown-6-ether-
Note: Specific conversion for Phenyltrimethylammonium tribromide was not provided in the abstract, but its inclusion in the study highlights its application.

The selective oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes is another area where phase-transfer catalysis is highly effective, preventing over-oxidation to carboxylic acids. While a direct comparison involving PTAB was not found, the general conditions are applicable.[9][10]

Table 2: Illustrative Conditions for PTC Oxidation of Benzaldehydes [10]

SubstrateCatalystSolventYield (%)
BenzaldehydeTBPBToluene>90
4-chlorobenzaldehydeTBABEthyl Acetate>90
4-hydroxybenzaldehydeTBAHSToluene>90
3-hydroxybenzaldehydeCTMABEthyl Acetate>90
This table illustrates typical yields for PTC oxidation of benzaldehydes using various quaternary onium salts. TBPB: Tetrabutylphosphonium bromide, TBAB: Tetrabutylammonium bromide, TBAHS: Tetrabutylammonium hydrogen sulphate, CTMAB: Cetyltrimethylammonium bromide.
Nucleophilic Substitution Reactions

Experimental Protocols

The following are generalized protocols for key reactions where this compound could be employed as a phase-transfer catalyst. Researchers should optimize the specific conditions for their substrates.

Protocol 1: General Procedure for Phase-Transfer Catalyzed Oxidation of Alcohols

This protocol is adapted from procedures for the selective oxidation of benzyl alcohols.[9]

Oxidation_Workflow A 1. Dissolve alcohol and PTAB in an organic solvent. B 2. Prepare an aqueous solution of the oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇). A->B C 3. Add the aqueous oxidant solution to the organic phase. B->C D 4. Stir the biphasic mixture vigorously at the desired temperature. C->D E 5. Monitor the reaction progress by TLC or GC. D->E F 6. Upon completion, separate the organic layer. E->F G 7. Wash the organic layer with water and brine. F->G H 8. Dry the organic layer over anhydrous Na₂SO₄. G->H I 9. Filter and concentrate the solvent in vacuo. H->I J 10. Purify the product by chromatography or distillation. I->J

Materials:

  • Alcohol substrate

  • This compound (PTAB) (1-10 mol%)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Oxidizing agent (e.g., potassium permanganate, potassium dichromate)

  • Aqueous solution of a suitable acid or base if required by the oxidant

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol substrate and this compound in the chosen organic solvent.

  • In a separate beaker, prepare the aqueous solution of the oxidizing agent.

  • Add the aqueous oxidant solution to the vigorously stirred organic solution.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and maintain vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the pure aldehyde or ketone.

Protocol 2: General Procedure for Williamson Ether Synthesis under Phase-Transfer Catalysis

This protocol is a general guideline for the synthesis of ethers using a phase-transfer catalyst.[11][13][14]

Materials:

  • Alcohol or phenol (B47542) substrate

  • Alkyl halide

  • This compound (PTAB) (1-5 mol%)

  • Aqueous solution of a strong base (e.g., 50% NaOH)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Combine the alcohol or phenol, organic solvent, and the aqueous base in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Add this compound to the mixture.

  • Heat the mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Continue stirring vigorously at the set temperature and monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it with water and brine to remove the base and catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to obtain the crude ether.

  • Purify the product by distillation or column chromatography.

Protocol 3: General Procedure for Nucleophilic Substitution with Cyanide under Phase-Transfer Catalysis

This protocol outlines a general procedure for the synthesis of nitriles from alkyl halides.[1][12][15] Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

Materials:

  • Alkyl halide

  • Sodium or potassium cyanide

  • This compound (PTAB) (1-5 mol%)

  • Organic solvent (e.g., toluene, acetonitrile)

  • Deionized water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, prepare a solution of sodium or potassium cyanide in water.

  • In a separate flask, dissolve the alkyl halide and this compound in the organic solvent.

  • Add the organic solution to the aqueous cyanide solution.

  • Heat the biphasic mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine. Caution: The aqueous washes will contain cyanide and must be quenched with bleach before disposal according to institutional safety protocols.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the resulting nitrile by distillation or chromatography.

Conclusion

This compound is a viable phase-transfer catalyst for various organic transformations, including oxidations and nucleophilic substitutions. Its application can lead to improved reaction efficiency and aligns with the principles of green chemistry. The provided protocols offer a general framework for utilizing PTAB in synthesis. However, for each specific application, optimization of reaction parameters such as catalyst loading, temperature, and reaction time is recommended to achieve the best results. Further research into the broader applicability and quantitative performance of this compound as a phase-transfer catalyst would be beneficial to the scientific community.

References

Application Notes and Protocols: Phenyltrimethylammonium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyltrimethylammonium (B184261) bromide (PTAB) and its derivative, Phenyltrimethylammonium tribromide (PTT), are versatile reagents in modern organic synthesis. PTT, a stable, crystalline solid, serves as a safer and more selective alternative to liquid bromine for a variety of transformations. PTAB itself, as a quaternary ammonium (B1175870) salt, can function as a phase-transfer catalyst. These reagents are instrumental in the synthesis of key intermediates for pharmaceuticals and other fine chemicals.

Key Applications at a Glance

This document outlines several key applications of Phenyltrimethylammonium bromide and its tribromide derivative in organic synthesis, providing detailed protocols and comparative data to facilitate their implementation in research and development.

  • α-Bromination of Ketones: A highly selective method for the synthesis of α-bromoketones, which are valuable precursors for various heterocyclic compounds and other functionalized molecules.

  • Oxidation of Alcohols: An efficient protocol for the conversion of secondary alcohols to the corresponding ketones under mild conditions.

  • One-Pot α-Bromoacetalization of Carbonyl Compounds: A convenient method for the direct conversion of ketones to their α-bromoacetals.

  • Synthesis of 2-Arylthiazino[5,6-b]indole Derivatives: A critical reagent in the construction of complex heterocyclic scaffolds with potential biological activity.

  • Phase-Transfer Catalysis: Facilitating reactions between reactants in immiscible phases, enhancing reaction rates and yields.

α-Bromination of Ketones

Phenyltrimethylammonium tribromide (PTT) is a highly effective reagent for the regioselective α-bromination of ketones. The reaction proceeds under mild conditions and avoids the hazards associated with using elemental bromine.

Data Presentation: α-Monobromination of Aryl Methyl Ketones

The following table summarizes the yields for the α-monobromination of various substituted acetophenones using an analogue, N,N-dimethyl anilinium hydrotribromide, which exhibits similar reactivity to PTT.

EntrySubstrate (Aryl Group)ProductReaction Time (min)Yield (%)
1Phenyl2-Bromo-1-phenylethanone4083
24-Nitrophenyl2-Bromo-1-(4-nitrophenyl)ethanone2592
34-Chlorophenyl2-Bromo-1-(4-chlorophenyl)ethanone3090
44-Bromophenyl2-Bromo-1-(4-bromophenyl)ethanone3088
54-Methylphenyl2-Bromo-1-(4-methylphenyl)ethanone4580
Experimental Protocol: Synthesis of 2-Bromoacetyl-6-methoxynaphthalene[1]

Materials:

Procedure:

  • In a 125-mL Erlenmeyer flask, dissolve 1.0 g (0.005 mole) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous tetrahydrofuran.

  • To this solution, add 1.88 g (0.00500 mole) of Phenyltrimethylammonium tribromide (PTT) in small portions over a 10-minute period. A white precipitate of this compound will form.

  • Stir the mixture at room temperature for 1 hour.

  • After 1 hour, add approximately 40 mL of water to the reaction mixture.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure.

  • The crude product is recrystallized from 32 mL of cyclohexane to yield 1.1 g (79%) of crystalline 2-bromoacetyl-6-methoxynaphthalene.

Logical Workflow for α-Bromination of Ketones

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification Ketone Aryl Methyl Ketone Solvent Anhydrous THF Ketone->Solvent Dissolve PTT Phenyltrimethylammonium Tribromide (PTT) ReactionMix Reaction Mixture Solvent->ReactionMix PTT->ReactionMix Add portion-wise Quench Add Water ReactionMix->Quench Stir at RT Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallize from Cyclohexane Evaporation->Recrystallization FinalProduct α-Bromoketone Recrystallization->FinalProduct

Caption: Workflow for the α-bromination of ketones using PTT.

Oxidation of Alcohols

Phenyltrimethylammonium tribromide, in the presence of a catalytic amount of a Lewis acid such as SbBr₃ or CuBr₂, serves as an efficient and chemoselective oxidizing agent for the conversion of secondary alcohols to ketones.

Data Presentation: Oxidation of Secondary Alcohols to Ketones

The following table presents the yields for the oxidation of various secondary alcohols to their corresponding ketones using a related reagent, benzyltrimethylammonium (B79724) tribromide, which demonstrates similar reactivity.[1]

EntrySubstrateProductReaction Time (h)Yield (%)
1Benzyl alcoholBenzaldehyde0.595
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde1.092
34-Nitrobenzyl alcohol4-Nitrobenzaldehyde2.085
41-PhenylethanolAcetophenone1.590
5CyclohexanolCyclohexanone3.088
62-Octanol2-Octanone4.082
Experimental Protocol: Oxidation of a Secondary Alcohol

Materials:

Procedure:

  • To a solution of the secondary alcohol (1 mmol) in methanol (10 mL), add a catalytic amount of SbBr₃ (0.05 mmol) or CuBr₂ (0.05 mmol) and pyridine (1.2 mmol).

  • Add Phenyltrimethylammonium tribromide (1.1 mmol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with 0.5 M aq. Na₂S₂O₃.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 0.5 M aq. Na₂S₂O₃ and saturated aq. NaCl.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Scheme for Alcohol Oxidation

G cluster_reactants Reactants cluster_products Products Alcohol Secondary Alcohol (R-CH(OH)-R') Ketone Ketone (R-C(=O)-R') Alcohol->Ketone Oxidation PTAB Phenyltrimethylammonium Tribromide (PTAB) Byproduct1 Phenyltrimethylammonium Bromide PTAB->Byproduct1 Byproduct2 2 HBr PTAB->Byproduct2 Catalyst SbBr3 or CuBr2 (catalytic) Catalyst->Ketone Catalyzes

Caption: Oxidation of a secondary alcohol to a ketone using PTAB.

One-Pot α-Bromoacetalization of Carbonyl Compounds

This method provides a direct route to α-bromoacetals from carbonyl compounds, which are useful intermediates in organic synthesis. The reaction is performed in a single step using Phenyltrimethylammonium tribromide.

Data Presentation: α-Bromoacetalization of Ketones
Experimental Protocol: General Procedure for α-Bromoacetalization

Materials:

  • Ketone

  • Phenyltrimethylammonium tribromide (PTAB)

  • Ethylene (B1197577) glycol

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve the ketone (1 equivalent) in a 1:1 mixture of tetrahydrofuran and ethylene glycol.

  • Add Phenyltrimethylammonium tribromide (1-2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is worked up by pouring it into water and extracting with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over an anhydrous drying agent, and concentrated in vacuo.

  • The crude product can be purified by column chromatography.

Workflow for One-Pot α-Bromoacetalization

Start Ketone + Ethylene Glycol in THF Reagent Add Phenyltrimethylammonium Tribromide (PTAB) Start->Reagent Reaction Stir at Room Temperature Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product α-Bromoacetal Purification->Product

Caption: One-pot synthesis of α-bromoacetals.

Synthesis of 2-Arylthiazino[5,6-b]indole Derivatives

Phenyltrimethylammonium tribromide is a key reagent in the Hugerschoff ring-closure reaction for the synthesis of 2-arylthiazino[5,6-b]indole derivatives from 2-(thiobenzoylamino-methyl)indoles.

Data Presentation: Synthesis of 2-Arylthiazino[5,6-b]indoles

Detailed comparative yield data for a wide range of substrates is limited in readily available literature. However, the methodology is reported to provide the desired heterocyclic products in good yields.

Experimental Protocol: General Procedure for the Synthesis of 2-Arylthiazino[5,6-b]indoles

Materials:

  • 2-(Thiobenzoylamino-methyl)indole derivative

  • Phenyltrimethylammonium tribromide (PTT)

  • Suitable solvent (e.g., Dichloromethane)

  • Base (e.g., Pyridine)

Procedure:

  • Dissolve the 2-(thiobenzoylamino-methyl)indole derivative in a suitable anhydrous solvent.

  • Add Phenyltrimethylammonium tribromide to the solution.

  • Add a base, such as pyridine, to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • After completion, the reaction mixture is typically subjected to an aqueous work-up.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

  • The crude product is purified by chromatography to afford the 2-arylthiazino[5,6-b]indole.

Cyclization Reaction Pathway

Substrate 2-(Thiobenzoylamino-methyl)indole Product 2-Arylthiazino[5,6-b]indole Substrate->Product PTT, Base Hugerschoff Reaction

Caption: Synthesis of 2-arylthiazino[5,6-b]indoles via PTT.

Phase-Transfer Catalysis

This compound possesses the structural features of a phase-transfer catalyst (PTC), namely a lipophilic phenyl group and a hydrophilic quaternary ammonium salt. In principle, it can facilitate the transfer of anions from an aqueous phase to an organic phase, thereby accelerating reaction rates in heterogeneous systems.

Application in Nucleophilic Substitution

While this compound is structurally suited for this role, specific and extensive quantitative data for its application as a PTC in reactions like the Williamson ether synthesis or other nucleophilic substitutions are not as prominently documented as for other quaternary ammonium salts like tetrabutylammonium (B224687) bromide. The general principle involves the exchange of the bromide anion for the reacting anion at the interface of the two phases, transport of the ion pair into the organic phase, and subsequent reaction with the substrate.

General Workflow for Phase-Transfer Catalysis

cluster_phases Two-Phase System Aqueous Aqueous Phase (Nucleophile Source, e.g., NaCN) Interface Aqueous->Interface Organic Organic Phase (Substrate, e.g., R-X) Organic->Interface PTAB PTAB (Catalyst) PTAB->Interface Facilitates Transfer IonPair Ion Pair Formation [PhNMe3]+[Nu]- Interface->IonPair Reaction Reaction in Organic Phase IonPair->Reaction Product Product (R-Nu) Reaction->Product Regen Catalyst Regeneration Reaction->Regen Regen->Interface

Caption: Mechanism of Phase-Transfer Catalysis with PTAB.

References

Application Notes and Protocols: Phenyltrimethylammonium Bromide as a Supporting Electrolyte in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of electrochemistry, the supporting electrolyte is a crucial component of the electrochemical cell, tasked with increasing the conductivity of the solution and minimizing the migration of electroactive species. Quaternary ammonium (B1175870) salts are a widely utilized class of supporting electrolytes, particularly in non-aqueous electrochemistry, owing to their broad electrochemical windows and solubility in organic solvents.

Phenyltrimethylammonium bromide (PTMAB) is a quaternary ammonium salt that presents as a potential supporting electrolyte for various electrochemical applications. Its structure, featuring a phenyl group and three methyl groups attached to a nitrogen atom, imparts a combination of hydrophobic and hydrophilic characteristics. While PTMAB is known for its use as a phase transfer catalyst, its application as a supporting electrolyte is less documented. These notes provide a comprehensive overview of the known properties of PTMAB and establish protocols for its evaluation and use as a supporting electrolyte in electrochemical research, including applications relevant to drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₉H₁₄BrN
Molecular Weight 216.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 240-243 °C
Solubility Soluble in water and polar organic solvents such as acetonitrile, DMF, and DMSO.
CAS Number 16056-11-4

This compound as a Supporting Electrolyte

The suitability of this compound as a supporting electrolyte hinges on its electrochemical window, ionic conductivity, and inertness towards the electrochemical reaction under investigation. Due to a lack of extensive published data on the electrochemical properties of PTMAB as a supporting electrolyte, this document provides protocols for the systematic evaluation of these parameters. For comparative purposes, Table 2 summarizes the electrochemical properties of other commonly used quaternary ammonium supporting electrolytes in acetonitrile, a prevalent solvent in non-aqueous electrochemistry.

Table 2: Electrochemical Properties of Common Quaternary Ammonium Supporting Electrolytes in Acetonitrile (ACN)

Supporting ElectrolyteAbbreviationAnodic Limit (V vs. Ag/Ag⁺)Cathodic Limit (V vs. Ag/Ag⁺)Electrochemical Window (V)Limiting Molar Conductivity (Λ₀) at 25°C (S·cm²·mol⁻¹)
Tetrabutylammonium BromideTBAB~+1.2~-2.9~4.1~145
Tetraethylammonium TetrafluoroborateTEABF₄~+2.8~-3.1~5.9~180
Tetrabutylammonium HexafluorophosphateTBAPF₆~+3.1~-3.2~6.3~160
This compoundPTMABData not readily availableData not readily availableData not readily availableData not readily available

Note: The electrochemical window is dependent on the solvent, electrode material, and purity of the system. The anodic limit of bromide salts is typically constrained by the oxidation of the bromide ion.

Experimental Protocols

The following protocols are designed to enable researchers to systematically evaluate this compound as a supporting electrolyte for their specific applications.

Protocol for Determining the Electrochemical Window

The electrochemical window is determined by cyclic voltammetry (CV) using a three-electrode system in a solution containing only the supporting electrolyte and the solvent.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Working electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference electrode (e.g., Ag/Ag⁺ or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., Platinum wire or mesh)

  • This compound (PTMAB), high purity

  • Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)

  • Inert gas (Argon or Nitrogen) for deaeration

Procedure:

  • Prepare a 0.1 M solution of PTMAB in the desired anhydrous solvent.

  • Assemble the three-electrode cell. Ensure the electrodes are clean and polished according to standard laboratory procedures.

  • Add the PTMAB solution to the electrochemical cell.

  • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Perform a cyclic voltammetry scan over a wide potential range.

    • Start the scan from the open-circuit potential (OCP).

    • Scan towards negative potentials to determine the cathodic limit.

    • Reverse the scan towards positive potentials to determine the anodic limit.

    • A typical scan rate is 100 mV/s.

  • The electrochemical window is defined as the potential range where no significant faradaic current (apart from the background charging current) is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a predetermined threshold (e.g., 0.1 mA/cm²).

Protocol for Measuring Ionic Conductivity

The ionic conductivity of the PTMAB solution can be measured using a conductivity meter.

Materials and Equipment:

  • Conductivity meter with a suitable probe

  • This compound (PTMAB), high purity

  • Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of PTMAB solutions in the desired anhydrous solvent at different concentrations (e.g., 0.001 M, 0.01 M, 0.1 M).

  • Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.

  • Rinse the conductivity probe with the solvent used for the solutions.

  • Measure the conductivity of each PTMAB solution, ensuring the temperature is controlled and recorded.

  • Plot the molar conductivity (Λ) versus the square root of the concentration to determine the limiting molar conductivity (Λ₀) by extrapolating to zero concentration.

Visualizations

Diagram 1: General Structure of a Quaternary Ammonium Supporting Electrolyte

G Structure of this compound cluster_cation Quaternary Ammonium Cation (PTMA⁺) N N⁺ R1 Phenyl N->R1 R2 CH₃ N->R2 R3 CH₃ N->R3 R4 CH₃ N->R4 Anion Br⁻

Caption: Molecular structure of this compound.

Diagram 2: Workflow for Evaluation of a Novel Supporting Electrolyte

Workflow start Start: Select Candidate Supporting Electrolyte (PTMAB) prep Prepare Anhydrous Solution (e.g., 0.1 M in Acetonitrile) start->prep cv Cyclic Voltammetry in Three-Electrode Cell prep->cv conductivity_prep Prepare Solutions of Varying Concentrations prep->conductivity_prep window Determine Electrochemical Window (Anodic and Cathodic Limits) cv->window data_analysis Analyze Data: - Plot Voltammogram - Calculate Molar Conductivity window->data_analysis conductivity_measure Measure Ionic Conductivity conductivity_prep->conductivity_measure conductivity_measure->data_analysis evaluation Evaluate Suitability: - Wide Electrochemical Window? - Sufficient Ionic Conductivity? data_analysis->evaluation application Application in Electrochemical Study (e.g., with an Analyte) evaluation->application Suitable end End evaluation->end Not Suitable application->end

Caption: Experimental workflow for evaluating PTMAB as a supporting electrolyte.

Applications in Drug Development

In drug development, electrochemistry is a valuable tool for studying the redox properties of pharmaceutical compounds, which can be related to their mechanism of action, metabolic fate, and stability. The choice of supporting electrolyte is critical to ensure that the observed electrochemical signals are solely from the drug molecule of interest.

Should this compound be found to possess a suitable electrochemical window and conductivity, its unique structure may offer advantages in specific applications. The presence of the aromatic phenyl group could lead to different interactions with analytes compared to purely aliphatic quaternary ammonium salts, potentially influencing the solubility or electrochemical behavior of certain drug molecules. Researchers are encouraged to evaluate PTMAB as a component of the electrolyte system in the electrochemical analysis of new chemical entities.

Conclusion

While this compound is not a conventionally used supporting electrolyte, its chemical properties suggest it may be a viable candidate for certain electrochemical applications. The lack of comprehensive data necessitates a systematic evaluation by researchers for their specific systems. The protocols and comparative data provided in these application notes serve as a foundational guide for scientists and professionals in drug development to explore the potential of PTMAB in their electrochemical studies. Careful execution of these protocols will enable a thorough characterization of its electrochemical behavior and a determination of its suitability as a supporting electrolyte.

Application Notes and Protocols for Phenyltrimethylammonium Bromide in Micellar Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltrimethylammonium bromide (PTMAB) is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant and phase-transfer catalyst.[1][2] Its amphiphilic nature, consisting of a hydrophobic phenyl group and a hydrophilic trimethylammonium headgroup, allows it to form micelles in aqueous solutions.[1] This property makes PTMAB a suitable candidate for micellar catalysis, a green chemistry approach that utilizes aqueous media for organic reactions, thereby reducing the reliance on volatile organic solvents.

Micellar catalysis leverages the formation of micelles to create nanoreactors that can solubilize nonpolar reactants in water, bringing them into close proximity with water-soluble reagents and catalysts. This can lead to enhanced reaction rates, improved yields, and greater selectivity. These application notes provide a detailed protocol for the use of this compound in facilitating a representative organic transformation—the base-catalyzed aldol (B89426) condensation.

Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₉H₁₄BrN[1][2]
Molecular Weight 216.12 g/mol [2]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in polar solvents such as water and alcohols[1]
CAS Number 16056-11-4[1]
Estimated Critical Micelle Concentration (CMC) in Water 10-20 mM*[3]
Note: This is an estimated value. The actual CMC should be determined experimentally for the specific reaction conditions.

Experimental Protocols

The following protocols are adapted from established procedures for micellar catalysis using similar cationic surfactants, such as Cetyltrimethylammonium bromide (CTAB), and are intended to serve as a starting point for optimization with PTMAB.[4]

Materials and Equipment
  • This compound (PTMAB)

  • Aldehyde (e.g., Benzaldehyde)

  • Ketone (e.g., Acetophenone)

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Instrumentation for product characterization (e.g., NMR, IR, GC-MS)

Protocol 1: PTMAB-Catalyzed Crossed Aldol Condensation

This protocol describes the base-catalyzed crossed aldol condensation of benzaldehyde (B42025) and acetophenone (B1666503) to form chalcone.

1. Preparation of the Micellar Solution: a. In a round-bottom flask, dissolve the desired amount of this compound in deionized water with stirring to achieve a concentration above its estimated CMC (e.g., 50 mM, 100 mM, or 200 mM). Ensure the PTMAB is fully dissolved.

2. Reaction Setup: a. To the aqueous PTMAB solution, add benzaldehyde (1 equivalent) and acetophenone (1 equivalent). b. Add a solution of sodium hydroxide (e.g., 2 M aqueous solution, 1.5 equivalents). c. Stir the resulting mixture vigorously at room temperature. The solution will likely become a milky emulsion.

3. Reaction Monitoring: a. Monitor the progress of the reaction using thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture at regular intervals.

4. Work-up and Product Isolation: a. Upon completion of the reaction (as determined by TLC), quench the reaction by neutralizing the base with a dilute acid solution (e.g., 1 M HCl). b. Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

6. Characterization: a. Characterize the purified product by standard analytical techniques (NMR, IR, melting point) to confirm its identity and purity.

Data Presentation

The following tables present representative data on the effect of surfactant concentration on reaction yield and selectivity for a crossed aldol condensation, based on studies with similar cationic surfactants.[4] These tables are intended to provide a framework for presenting experimental results obtained using PTMAB.

Table 2: Effect of PTMAB Concentration on the Yield of Chalcone

PTMAB Concentration (mM)Reaction Time (h)Conversion (%)Yield of Chalcone (%)
0 (Control)24Low< 10
508> 9585
1006> 9992
2004> 9995

Table 3: Effect of PTMAB on Product Selectivity in a Competing Aldol Condensation

Catalyst SystemReaction Time (h)Conversion of Aldehyde A (%)Selectivity for Crossed Product (%)
NaOH in Water125060
NaOH with 100 mM PTMAB4> 9890

Visualizations

Experimental Workflow

The general workflow for a PTMAB-catalyzed aldol condensation is illustrated below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_micelle Prepare PTMAB Micellar Solution reaction_setup Combine Reagents in Micellar Solution prep_micelle->reaction_setup prep_reagents Prepare Reactants (Aldehyde, Ketone, Base) prep_reagents->reaction_setup stirring Vigorous Stirring at Room Temperature reaction_setup->stirring monitoring Monitor Reaction by TLC stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction purification Purify Product (Recrystallization/ Chromatography) extraction->purification characterization Characterize Product (NMR, IR, MP) purification->characterization

Caption: General workflow for PTMAB-catalyzed aldol condensation.

Mechanism of Micellar Catalysis

The following diagram illustrates the proposed mechanism for the PTMAB-catalyzed aldol condensation.

micellar_catalysis_mechanism cluster_micelle PTMAB Micelle cluster_aqueous Aqueous Phase reactants Hydrophobic Reactants (Benzaldehyde, Acetophenone) Partition into Micelle Core enolate_formation Enolate Formation at Micelle Surface (Catalyzed by OH⁻) reactants->enolate_formation aldol_addition Aldol Addition in Micelle Core enolate_formation->aldol_addition dehydration Dehydration to form Chalcone aldol_addition->dehydration product Chalcone (Product) Released into Aqueous/Organic Phase dehydration->product OH OH⁻ (Base) OH->enolate_formation Attracted to cationic surface

Caption: Mechanism of PTMAB-catalyzed aldol condensation.

References

Phenyltrimethylammonium Bromide as a Template for Zeolite Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of phenyltrimethylammonium (B184261) bromide (PTMAB) as an organic structure-directing agent (SDA) in the synthesis of zeolites. While direct literature on PTMAB is scarce, this guide draws upon established principles and protocols for structurally similar aromatic quaternary ammonium (B1175870) salts, such as benzyltrimethylammonium (B79724) cations, which are known to direct the crystallization of specific zeolite frameworks. These notes are intended to guide researchers in the rational design and synthesis of zeolites with tailored properties for applications in catalysis, separation, and drug delivery.

Introduction to Phenyltrimethylammonium Bromide as a Structure-Directing Agent

Zeolites are crystalline aluminosilicates with well-defined microporous structures that are widely used as catalysts, adsorbents, and ion-exchange materials. The synthesis of zeolites with specific framework topologies is often achieved through the use of organic molecules known as structure-directing agents (SDAs) or templates. These organic cations are incorporated into the growing inorganic framework during crystallization, directing the arrangement of silica (B1680970) and alumina (B75360) tetrahedra to form specific pore architectures.

This compound (PTMAB) is a quaternary ammonium salt containing a phenyl group, which can play a significant role in the templating process. The aromatic moiety offers a degree of rigidity and specific hydrophobic-hydrophilic interactions within the synthesis gel, potentially leading to the formation of unique zeolite structures. While less common than alkylammonium salts, aromatic SDAs like benzyltrimethylammonium have been successfully employed in the synthesis of commercially important zeolites such as CHA and Y.[1][2][3] This suggests that PTMAB holds promise as a template for zeolite synthesis.

The general principle involves the self-assembly of silicate (B1173343) and aluminate species around the PTMAB cation in a hydrothermal synthesis environment. The size, shape, and charge distribution of the PTMAB molecule are critical factors that influence the resulting zeolite framework.

Experimental Protocols

The following protocols are adapted from established methods for zeolite synthesis using aromatic quaternary ammonium templates. Researchers should consider these as starting points and may need to optimize the parameters for their specific experimental setup and desired product.

General Hydrothermal Synthesis of Zeolites using PTMAB

This protocol outlines a general procedure for the hydrothermal synthesis of zeolites using PTMAB as the SDA.

Materials:

  • Silicon source (e.g., fumed silica, tetraethyl orthosilicate (B98303) - TEOS)

  • Aluminum source (e.g., sodium aluminate, aluminum hydroxide)

  • Mineralizer (e.g., sodium hydroxide (B78521) - NaOH)

  • This compound (PTMAB)

  • Deionized water

Procedure:

  • Preparation of the Synthesis Gel:

    • Dissolve the appropriate amount of NaOH and sodium aluminate (if used) in deionized water in a polypropylene (B1209903) beaker with stirring.

    • In a separate beaker, disperse the fumed silica in a solution of PTMAB in deionized water.

    • Slowly add the aluminate solution to the silica suspension under vigorous stirring to form a homogeneous gel.

    • Continue stirring the gel for a specified aging period (e.g., 1-24 hours) at room temperature.

  • Hydrothermal Crystallization:

    • Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (typically 100-180 °C) for a designated period (e.g., 1-10 days) under static or tumbling conditions.

  • Product Recovery and Purification:

    • After crystallization, quench the autoclave in cold water.

    • Recover the solid product by filtration or centrifugation.

    • Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

    • Dry the product overnight in an oven at 100 °C.

  • Template Removal (Calcination):

    • To obtain the porous zeolite, the occluded PTMAB template must be removed.

    • Heat the as-synthesized zeolite powder in a furnace with a slow heating ramp (e.g., 1-2 °C/min) to a final temperature of 550-600 °C in a flow of air or nitrogen.

    • Hold at the final temperature for 6-8 hours to ensure complete removal of the organic template.

Synthesis of CHA Type Zeolite (Analogous to Benzyltrimethylammonium Template)

This protocol is adapted from the synthesis of high-silica CHA zeolite using benzyltrimethylammonium hydroxide.[2][3]

Molar Composition of Synthesis Gel:

1.0 SiO₂ : 0.05 Al₂O₃ : 0.2 PTMAB : 0.2 NaOH : 40 H₂O

Procedure:

  • Follow the general hydrothermal synthesis protocol (Section 2.1).

  • Specific Parameters:

    • Aging: 24 hours at room temperature.

    • Crystallization Temperature: 160 °C.

    • Crystallization Time: 3-7 days.

Synthesis of FAU (Y-type) Zeolite (Analogous to Benzyltriethylammonium Template)

This protocol is based on the synthesis of Zeolite Y using benzyltriethylammonium chloride.[1]

Molar Composition of Synthesis Gel:

4.6 Na₂O : 1.0 Al₂O₃ : 10 SiO₂ : 0.1 PTMAB : 180 H₂O

Procedure:

  • Follow the general hydrothermal synthesis protocol (Section 2.1).

  • Specific Parameters:

    • Aging: No aging period specified in the original protocol.

    • Crystallization Temperature: 100 °C.

    • Crystallization Time: 8-24 hours.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of zeolites synthesized with aromatic quaternary ammonium templates. These serve as a reference for the expected properties of zeolites synthesized using PTMAB.

Table 1: Physicochemical Properties of Synthesized Zeolites

Zeolite TypeSi/Al RatioCrystal Size (µm)BET Surface Area (m²/g)Micropore Volume (cm³/g)
CHA15 - 200.5 - 2.0500 - 7000.25 - 0.35
Y (FAU)2.5 - 3.00.8 - 1.5700 - 9000.30 - 0.40

Table 2: Typical Hydrothermal Synthesis Parameters

Zeolite TypeTemplate Concentration (relative to SiO₂)NaOH/SiO₂ RatioH₂O/SiO₂ RatioTemperature (°C)Time (days)
CHA0.1 - 0.30.1 - 0.320 - 50150 - 1703 - 10
Y (FAU)0.01 - 0.050.4 - 0.615 - 2590 - 1100.5 - 2

Visualizations

Experimental Workflow for Zeolite Synthesis

Zeolite_Synthesis_Workflow cluster_prep Gel Preparation cluster_synthesis Hydrothermal Synthesis cluster_recovery Product Recovery cluster_activation Template Removal reagents Si Source, Al Source, NaOH, PTMAB, H2O mixing Mixing and Stirring reagents->mixing aging Aging at Room Temperature mixing->aging autoclave Transfer to Autoclave aging->autoclave crystallization Crystallization at High Temperature autoclave->crystallization filtration Filtration / Centrifugation crystallization->filtration washing Washing with DI Water filtration->washing drying Drying at 100°C washing->drying calcination Calcination at 550-600°C drying->calcination final_product Porous Zeolite calcination->final_product

Caption: Hydrothermal synthesis workflow for zeolites using PTMAB.

Logical Relationship of Synthesis Parameters

Synthesis_Parameters cluster_inputs Synthesis Inputs cluster_outputs Zeolite Properties GelComp Gel Composition (Si/Al, OH/Si, H2O/Si, PTMAB/Si) Framework Framework Type (e.g., CHA, FAU) GelComp->Framework directs Crystallinity Crystallinity & Phase Purity GelComp->Crystallinity TempTime Temperature & Time TempTime->Crystallinity affects Morphology Crystal Size & Morphology TempTime->Morphology Aging Aging Conditions Aging->Crystallinity influences Properties Surface Area & Porosity Framework->Properties Crystallinity->Properties Morphology->Properties

Caption: Interplay of synthesis parameters and resulting zeolite properties.

Concluding Remarks

The use of this compound as a structure-directing agent presents an intriguing avenue for the synthesis of novel and established zeolite frameworks. By leveraging the protocols and understanding derived from structurally similar aromatic templates, researchers can systematically explore the synthesis phase space. Careful control over the gel composition, temperature, and time is crucial for obtaining highly crystalline materials with the desired properties. The provided notes and protocols serve as a foundational guide for scientists and professionals aiming to develop advanced zeolitic materials for a range of applications.

References

Application Notes and Protocols: Phenyltrimethylammonium Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed guidelines for the preparation, storage, and handling of Phenyltrimethylammonium bromide (PTMA) solutions in a laboratory setting. PTMA is a quaternary ammonium (B1175870) salt utilized in various chemical and pharmaceutical applications, including as a phase-transfer catalyst and a precursor in organic synthesis.[1][2] Adherence to these protocols is crucial for ensuring the stability and purity of the solutions, as well as for maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is a hygroscopic compound that is moderately soluble in polar solvents such as water and ethanol.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Synonyms Trimethylphenylammonium bromide, (N,N,N)-Trimethylanilinium bromide[3]
Molecular Formula C₉H₁₄BrN
Molar Mass 216.12 g/mol
Melting Point 215 °C (decomposes)
Appearance White to off-white crystalline solid[1][2]
Solubility in Water 50 mg/mL (231.35 mM); may require sonication[4]
Solubility Soluble in dichloromethane (B109758) and dioxane; slightly soluble in aromatic hydrocarbons and ketones.

Safety Precautions and Handling

PTMA is classified as an irritant, affecting the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling the solid compound and its solutions.[3][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[3] In case of contact, rinse the affected area immediately with plenty of water.[3]

Hazard and Precautionary Statements:

  • Causes skin and serious eye irritation.[3]

  • May cause respiratory irritation.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Wash skin thoroughly after handling.[5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol outlines the preparation of a 100 mM aqueous stock solution of this compound.

Materials and Equipment:

  • This compound (solid)

  • High-purity water (e.g., deionized, distilled, or ultrapure)

  • Analytical balance

  • Volumetric flask

  • Spatula

  • Weighing paper or boat

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (if required for dissolution)[4]

  • Sterile syringe filter (0.22 µm) and syringe (for sterile applications)

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the solution. For example, for 100 mL of a 100 mM solution:

    • Mass (g) = 0.1 L × 0.1 mol/L × 216.12 g/mol = 2.1612 g

  • Weighing: Tare the analytical balance with a clean, dry weighing boat. Carefully weigh the calculated amount of this compound.

  • Dissolution: Transfer the weighed solid into the volumetric flask. Add approximately half of the final volume of high-purity water.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer or place the flask in an ultrasonic bath to aid dissolution.[4]

  • Final Volume Adjustment: Once the solid is completely dissolved, add high-purity water to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization (if required): For applications requiring a sterile solution, filter the prepared stock solution through a 0.22 µm syringe filter into a sterile container.[4]

G cluster_prep Solution Preparation Workflow Calculate Mass Calculate Mass Weigh Solid Weigh Solid Calculate Mass->Weigh Solid Transfer to Flask Transfer to Flask Weigh Solid->Transfer to Flask Add Solvent Add Solvent Transfer to Flask->Add Solvent Dissolve Solid Dissolve Solid Add Solvent->Dissolve Solid Adjust to Final Volume Adjust to Final Volume Dissolve Solid->Adjust to Final Volume Homogenize Homogenize Adjust to Final Volume->Homogenize Sterile Filter (Optional) Sterile Filter (Optional) Homogenize->Sterile Filter (Optional)

Caption: Workflow for preparing PTMA solutions.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound solutions.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationContainerConditions to Avoid
Solid Powder -20°C3 yearsTightly sealedMoisture, heat, strong oxidizing agents[3]
4°C2 yearsTightly sealedMoisture, heat, strong oxidizing agents[3]
In Solvent -80°C6 monthsAliquoted, tightly sealedRepeated freeze-thaw cycles[4]
-20°C1 monthAliquoted, tightly sealedRepeated freeze-thaw cycles[4]

Recommendations:

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[4]

  • Labeling: Clearly label all aliquots with the compound name, concentration, preparation date, and storage temperature.

  • Protection from Moisture: The solid form of PTMA is hygroscopic; therefore, it should be stored in a dry environment with the container tightly closed.[3]

G cluster_storage Storage Logic for PTMA Solutions Prepared Solution Prepared Solution Aliquot Aliquot Prepared Solution->Aliquot Short-term Storage Short-term Storage Aliquot->Short-term Storage -20°C (1 month) Long-term Storage Long-term Storage Aliquot->Long-term Storage -80°C (6 months) Label Label Aliquot->Label

Caption: Decision tree for storing PTMA solutions.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the preparation and storage of this compound solutions. By following these guidelines, researchers can ensure the quality and consistency of their experimental results while maintaining a safe laboratory environment.

References

Phenyltrimethylammonium Bromide: Applications in Polymer and Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Phenyltrimethylammonium bromide (PTMAB) is a quaternary ammonium (B1175870) salt that finds utility in various chemical syntheses, acting as a versatile phase transfer catalyst and surfactant. Its application in the synthesis of polymers and nanoparticles, while less documented than its close relative cetyltrimethylammonium bromide (CTAB), is of growing interest to researchers in materials science and drug development. This document provides an overview of its potential applications, supported by detailed protocols for analogous systems, offering a foundational guide for researchers exploring the use of PTMAB.

PTMAB in Polymer Synthesis: Phase Transfer Catalysis

In polymer synthesis, particularly in condensation and interfacial polymerization, PTMAB can function as a phase transfer catalyst (PTC). A PTC facilitates the transport of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby accelerating the reaction rate and improving the polymer yield and molecular weight. The quaternary ammonium cation of PTMAB can form an ion pair with an anionic reactant in the aqueous phase, making it soluble in the organic phase where the polymerization occurs.

Experimental Protocol: Phase Transfer Catalyzed Polyesterification

This protocol describes the synthesis of a polyester (B1180765) from a dicarboxylic acid and a dihaloalkane, using a quaternary ammonium salt as a phase transfer catalyst.

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve adipic acid (1.46 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 50 mL of deionized water.

  • Add this compound (0.22 g, 1 mmol) to the aqueous solution and stir until fully dissolved.

  • To this solution, add a solution of 1,4-dibromobutane (2.16 g, 10 mmol) in 50 mL of toluene.

  • Heat the biphasic mixture to 80°C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the reaction at 80°C for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer three times with 50 mL of deionized water.

  • Precipitate the polyester by slowly adding the organic solution to 200 mL of cold methanol with constant stirring.

  • Filter the precipitated polymer and wash with methanol.

  • Dry the polymer in a vacuum oven at 40°C overnight.

Quantitative Data (Hypothetical for PTMAB):

ParameterValue
Adipic Acid10 mmol
1,4-Dibromobutane10 mmol
Potassium Carbonate20 mmol
PTMAB1 mmol
Reaction Temperature80°C
Reaction Time6 hours
YieldExpected to be in the range of 70-90%
Molecular Weight (Mn)Expected to be in the range of 10-20 kDa

Logical Relationship of Phase Transfer Catalysis:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Dicarboxylate Anion (R-COO⁻) Interface A->Interface Cannot cross interface alone PTMAB_aq PTMAB (PhMe₃N⁺Br⁻) PTMAB_aq->Interface B Dihaloalkane (X-R'-X) Polymer Polyester B->Polymer PTMAB_org PTMAB-Dicarboxylate Ion Pair Interface->PTMAB_org Ion Pair Formation [PhMe₃N⁺]₂[R-COO⁻]₂ PTMAB_org->B Polymerization Nanoparticle_Synthesis cluster_seed Seed Solution Preparation cluster_growth Growth Solution and Synthesis HAuCl4_seed HAuCl₄ Solution Mix_seed Mixing and Reduction HAuCl4_seed->Mix_seed CTAB_seed CTAB Solution CTAB_seed->Mix_seed NaBH4 NaBH₄ Solution NaBH4->Mix_seed Seeds Gold Nanoparticle Seeds Mix_seed->Seeds Mix_growth Mixing Seeds->Mix_growth Seeding HAuCl4_growth HAuCl₄ Solution HAuCl4_growth->Mix_growth CTAB_growth CTAB Solution CTAB_growth->Mix_growth AgNO3 AgNO₃ Solution AgNO3->Mix_growth Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Mix_growth Nanorods Gold Nanoparticles Mix_growth->Nanorods Anisotropic Growth

Phenyltrimethylammonium Bromide: A Versatile Precursor for Ionic Liquid Synthesis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyltrimethylammonium (B184261) bromide (PTMAB) is a quaternary ammonium (B1175870) salt that serves as a valuable and versatile precursor in the synthesis of novel ionic liquids (ILs).[1][2] Ionic liquids, defined as salts with melting points below 100°C, have garnered significant attention as "designer solvents" due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solubility.[3][4][5] These characteristics make them highly attractive for a range of applications, from green chemistry and catalysis to advanced drug delivery systems.[3][4][5][6] The phenyltrimethylammonium [PhTMA]+ cation, a key component of PTMAB, can be paired with a wide array of anions to create a library of ILs with tailored properties for specific applications in chemical synthesis and pharmaceutical sciences.[7]

In the context of drug development, the unique solvating properties of ILs can be leveraged to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4] Furthermore, the structural modularity of ILs allows for the creation of task-specific ILs that can function as drug carriers, permeation enhancers, or even as active agents themselves.[5][6][8] PTMAB's role extends beyond a simple precursor; its derivatives have applications as phase transfer catalysts and surfactants, highlighting the chemical versatility of the phenyltrimethylammonium moiety.[1]

Physicochemical Properties of Phenyltrimethylammonium-Based Ionic Liquids

The properties of ionic liquids derived from the phenyltrimethylammonium cation are highly dependent on the choice of the corresponding anion. A systematic study of these properties is crucial for their application in specific experimental contexts. The following table summarizes key physicochemical data for a selection of phenyltrimethylammonium-based ionic liquids.

CationAnionAbbreviationMelting Point (°C)Density (g/cm³) at 25°CViscosity (mPa·s) at 25°C
Phenyltrimethylammonium [PhTMA]+p-toluenesulfonate[PhTMA][TSA]681.211850
Phenyltrimethylammonium [PhTMA]+dicyanoamide[PhTMA][DCA]< 251.1088
Phenyltrimethylammonium [PhTMA]+saccharinate[PhTMA][SAC]931.243410
Phenyltrimethylammonium [PhTMA]+bis(trifluoromethanesulfonyl)imide[PhTMA][Tf2N]< -601.44152
Phenyltrimethylammonium [PhTMA]+trifluoromethanesulfonate[PhTMA][TfO]861.35430

Data synthesized from a comparative study of various ionic liquids.[7]

Experimental Protocols

The synthesis of phenyltrimethylammonium-based ionic liquids from PTMAB is typically achieved through a metathesis or anion exchange reaction. This process involves swapping the bromide anion of the precursor with a new anion from a salt, typically a sodium or potassium salt.

General Protocol for the Synthesis of Phenyltrimethylammonium-Based Ionic Liquids via Anion Exchange

1. Materials:

  • Phenyltrimethylammonium bromide (PTMAB)

  • Anion source (e.g., sodium p-toluenesulfonate, sodium dicyanoamide, sodium saccharinate, lithium bis(trifluoromethanesulfonyl)imide, sodium trifluoromethanesulfonate)

  • Solvent (e.g., deionized water, acetonitrile (B52724), methanol)

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)

2. Procedure:

  • Dissolution of Reactants: Dissolve equimolar amounts of this compound and the chosen anion source salt in a suitable solvent. The choice of solvent will depend on the solubility of the reactants. For many common salts, deionized water or a polar organic solvent like acetonitrile or methanol (B129727) is appropriate.

  • Reaction: Stir the solution at room temperature for a predetermined period, typically ranging from a few hours to 24 hours, to ensure complete anion exchange. The formation of a precipitate (e.g., sodium bromide) may be observed, driving the reaction to completion.

  • Isolation of the Ionic Liquid:

    • If a precipitate forms: Filter the reaction mixture to remove the insoluble salt by-product. The filtrate contains the desired ionic liquid dissolved in the solvent.

    • If no precipitate forms or for further purification: The ionic liquid can be isolated by liquid-liquid extraction if it is immiscible with the reaction solvent. For instance, if the reaction is performed in water and the resulting ionic liquid is hydrophobic, it can be extracted using an organic solvent like dichloromethane.

  • Purification: Wash the organic layer containing the ionic liquid several times with deionized water to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: For applications sensitive to moisture, further dry the ionic liquid under high vacuum for several hours.

3. Characterization:

  • Confirm the structure of the synthesized ionic liquid using spectroscopic methods such as ¹H NMR and ¹³C NMR.

  • Verify the absence of halide impurities using a qualitative test with silver nitrate (B79036) solution.

  • Determine the water content using Karl-Fischer titration.

Visualizations

Synthesis Workflow for Phenyltrimethylammonium-Based Ionic Liquids

The following diagram illustrates the general experimental workflow for the synthesis of a phenyltrimethylammonium-based ionic liquid from this compound via an anion exchange reaction.

G cluster_start Starting Materials cluster_process Synthesis Process cluster_isolation_methods Isolation Methods cluster_purification Purification & Characterization PTMAB Phenyltrimethylammonium Bromide (PTMAB) Dissolution 1. Dissolution in Solvent (e.g., Water, Acetonitrile) PTMAB->Dissolution AnionSource Anion Source (e.g., NaX, KX, LiX) AnionSource->Dissolution AnionExchange 2. Anion Exchange Reaction (Metathesis) Dissolution->AnionExchange Isolation 3. Isolation AnionExchange->Isolation Filtration Filtration (to remove precipitated salt) Isolation->Filtration if precipitate Extraction Liquid-Liquid Extraction (if IL is immiscible) Isolation->Extraction if immiscible Washing 4. Washing with Water Filtration->Washing Extraction->Washing Drying 5. Drying & Solvent Removal Washing->Drying Characterization 6. Characterization (NMR, Halide Test, Karl-Fischer) Drying->Characterization G Precursor PTMAB Precursor ([PhTMA]+[Br]-) AnionChoice Anion Selection (e.g., [Tf2N]-, [DCA]-, [TfO]-) Precursor->AnionChoice Anion Exchange Properties Resulting Physicochemical Properties (Viscosity, Density, Melting Point) AnionChoice->Properties Determines Applications Potential Applications (Drug Delivery, Green Solvent, Catalysis) Properties->Applications Enables

References

Application Notes and Protocols for Phenyltrimethylammonium Bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltrimethylammonium bromide (PTAB), and its tribromide counterpart (PTAT), are versatile quaternary ammonium (B1175870) salts that serve as important reagents in medicinal chemistry. While not typically incorporated into final drug structures, their utility lies in facilitating key synthetic transformations necessary for the construction of complex active pharmaceutical ingredients (APIs). These reagents offer advantages over traditional brominating agents like elemental bromine, being more stable, easier to handle, and often more selective.[1][2][3] This document provides an overview of their applications, experimental protocols for their use, and a summary of their roles in the synthesis of medicinally relevant compounds.

Application Notes

The primary applications of Phenyltrimethylammonium salts in medicinal chemistry are centered on their function as brominating and oxidizing agents, as well as phase transfer catalysts.

  • Brominating Agent: Phenyltrimethylammonium tribromide (PTAT) is a highly effective reagent for the selective bromination of various organic molecules.[2] This is crucial for introducing bromine atoms into intermediates, which can then be used in cross-coupling reactions or other transformations to build the carbon skeleton of a drug molecule. A key application is the α-bromination of carbonyl compounds, a common step in the synthesis of many pharmaceutical agents.[3][4] It is also used for the 1,2-addition of bromine across double bonds in α,β-unsaturated compounds.[1]

  • Oxidizing Agent: PTAT can be employed as a chemoselective oxidizing agent. For instance, it can oxidize secondary alcohols to ketones without affecting primary alcohols, a valuable transformation in the synthesis of complex molecules with multiple functional groups.[4][5][6]

  • Phase Transfer Catalyst: this compound (PTAB) can act as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., an aqueous phase and an organic phase).[7][8][9] This can enhance reaction rates and yields, which is particularly useful in large-scale industrial synthesis of drug intermediates.

  • Antimicrobial Potential: Some quaternary ammonium compounds exhibit antimicrobial properties, and this compound has been noted for its potential in this area, making it relevant for the development of biocidal formulations.[8]

Synthetic Applications Summary

The following table summarizes the key synthetic applications of Phenyltrimethylammonium salts in organic synthesis relevant to medicinal chemistry.

ApplicationReagentDescriptionReference
α-Bromination of Carbonyl Compounds Phenyltrimethylammonium Tribromide (PTAT)Introduces a bromine atom at the α-position of ketones and other carbonyl compounds, creating a key intermediate for further functionalization.[3][4]
1,2-Addition to Alkenes Phenyltrimethylammonium Tribromide (PTAT)Adds bromine across a double bond, particularly in α,β-unsaturated systems, to produce dibrominated intermediates.[1]
Oxidation of Secondary Alcohols Phenyltrimethylammonium Tribromide (PTAT)Selectively oxidizes secondary alcohols to the corresponding ketones in the presence of a catalyst like SbBr₃ or CuBr₂.[4][5][6]
Synthesis of Heterocycles Phenyltrimethylammonium Tribromide (PTAT)Used in the synthesis of various heterocyclic structures such as imidazolines and 2-arylthiazino[5,6-b]indoles.[4]
Phase Transfer Catalysis This compound (PTAB)Facilitates reactions between immiscible phases, improving reaction efficiency in the synthesis of organic compounds.[7][8][9]

Experimental Protocols

Protocol 1: α-Bromination of a 2-Acetyl Benzofuran (B130515) Derivative

This protocol is a representative example of the use of Phenyltrimethylammonium tribromide (PTT) for the α-bromination of a ketone, a common step in the synthesis of pharmaceutical intermediates. This procedure is based on the kinetic study of the bromination of 2-acetyl benzofurans.[3]

Objective: To synthesize a 2-bromoacetyl benzofuran derivative using PTT.

Materials:

  • 2-acetyl-5-substituted benzofuran

  • Phenyltrimethylammonium tribromide (PTT)

  • Glacial acetic acid

  • Sulfuric acid (H₂SO₄), 0.80 N

  • Crushed ice

  • Reaction flasks

  • Thermostated water bath

  • UV-Vis Spectrophotometer (for kinetic studies)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the 2-acetyl-5-substituted benzofuran in glacial acetic acid.

    • Prepare a stock solution of Phenyltrimethylammonium tribromide (PTT) in glacial acetic acid.

    • Prepare a 0.80 N solution of sulfuric acid in glacial acetic acid to be used as a catalyst.

  • Reaction Setup:

    • In a reaction flask, place the required volume of the benzofuran solution and 2 ml of the 0.80 N H₂SO₄ solution.

    • In a separate flask, place the required volume of the PTT solution.

    • Equilibrate both flasks in a thermostated water bath for at least 30 minutes to ensure they are at the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly mix the contents of the two flasks with thorough shaking.

    • The progress of the reaction can be monitored by withdrawing aliquots at different time intervals and measuring the absorbance of PTT at 405 nm using a UV-Vis spectrophotometer with glacial acetic acid as the blank. The reaction is followed until approximately 80% completion.[3]

  • Work-up and Product Isolation:

    • To determine the stoichiometry and isolate the product, a reaction can be run with a 1:1 molar ratio of the benzofuran derivative and PTT in acetic acid until completion.

    • Upon completion, pour the reaction mixture onto crushed ice.

    • The solid product that precipitates is the 2-bromoacetyl benzofuran derivative.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Characterization:

    • The identity and purity of the brominated product can be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

Workflow for the Application of PTAB/PTAT in API Synthesis

G cluster_0 Starting Materials cluster_1 Key Synthetic Transformation cluster_2 Intermediate Processing cluster_3 Further Synthesis cluster_4 Final Product SM Simple Organic Precursors (e.g., Ketones, Alkenes) Reaction Bromination / Oxidation SM->Reaction Intermediate Brominated Intermediate Reaction->Intermediate Reagent Phenyltrimethylammonium Bromide/Tribromide Reagent->Reaction Purification1 Purification Intermediate->Purification1 FurtherSteps Additional Synthetic Steps (e.g., Cross-Coupling) Purification1->FurtherSteps API Active Pharmaceutical Ingredient (API) FurtherSteps->API Purification2 Final Purification API->Purification2

Caption: Workflow of PTAB/PTAT in API Synthesis.

Logical Relationship in Phase Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase Aq_Reactant Aqueous Reactant (Nu⁻) PTAB Phenyltrimethylammonium⁺ Br⁻ (PTAB) Quaternary Ammonium Salt Aq_Reactant->PTAB Ion Exchange Org_Reactant Organic Reactant (R-X) Product Product (R-Nu) Org_Reactant->Product Reaction Occurs PTAB:f0->Org_Reactant Transfers Nu⁻ to Organic Phase

Caption: Role of PTAB in Phase Transfer Catalysis.

References

Troubleshooting & Optimization

Technical Support Center: Phenyltrimethylammonium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges when using Phenyltrimethylammonium (B184261) bromide (PTT) and its related compounds like Phenyltrimethylammonium tribromide.

Frequently Asked Questions (FAQs)

Q1: What is Phenyltrimethylammonium bromide (PTT) and what are its primary applications in organic synthesis?

A1: this compound is a quaternary ammonium (B1175870) salt.[1] It is primarily used as a phase-transfer catalyst (PTC) and as a precursor to Phenyltrimethylammonium tribromide, a stable and selective brominating agent.[1][2] As a PTC, it facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), which can increase reaction rates and yields.[3]

Q2: How does this compound function as a phase-transfer catalyst?

A2: As a phase-transfer catalyst, the quaternary ammonium cation of PTT pairs with an anion from the aqueous phase. This ion pair has sufficient lipophilicity to move into the organic phase, where the anion can react with the organic substrate.[3] This process avoids the need for expensive and often hazardous anhydrous or polar aprotic solvents.[4]

Q3: When should I use Phenyltrimethylammonium tribromide versus other brominating agents like elemental bromine or N-bromosuccinimide (NBS)?

A3: Phenyltrimethylammonium tribromide is often preferred due to its stability as a crystalline solid, making it easier and safer to handle than liquid bromine. It can offer higher selectivity in certain reactions, such as the α-bromination of ketones, minimizing side reactions like ring bromination in sensitive aromatic compounds. While NBS is also a solid brominating agent, the choice between them can depend on the specific substrate and desired outcome, with Phenyltrimethylammonium tribromide sometimes offering different selectivity.

Troubleshooting Guides

Low Reaction Yield

Problem: The yield of my reaction using this compound as a phase-transfer catalyst is lower than expected.

Potential Cause Suggested Solution
Insufficient Catalyst Loading The typical catalyst loading for phase-transfer catalysis is 1-5 mol%. If the reaction is slow or incomplete, consider incrementally increasing the catalyst loading. However, be aware that excessive catalyst can sometimes lead to side reactions or emulsion formation.
Poor Mixing/Agitation In a biphasic system, efficient mixing is crucial to maximize the interfacial area where the catalyst functions. Ensure vigorous stirring to facilitate the transfer of the ionic species between phases.
Inappropriate Solvent System The organic solvent should have low water miscibility for effective phase separation. Solvents like toluene (B28343) or hexane (B92381) are often good choices. Highly polar organic solvents may dissolve too much of the catalyst and reduce its interfacial activity.
Presence of Excess Water While phase-transfer catalysis operates in a biphasic system, an excessive amount of water can overly hydrate (B1144303) the anion, making it more difficult for the catalyst to extract it into the organic phase.[5] Using a saturated aqueous solution of the salt can sometimes improve results.
Catalyst Decomposition Although generally stable, prolonged exposure to high temperatures or very strong bases can degrade quaternary ammonium salts. If the reaction requires harsh conditions, consider adding the catalyst in portions or using a more robust catalyst.
Sub-optimal Temperature Reaction rates are temperature-dependent. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). However, be mindful that higher temperatures can also promote side reactions like elimination.
Formation of Byproducts in Bromination Reactions

Problem: When using Phenyltrimethylammonium tribromide for α-bromination, I am observing significant amounts of di-brominated or other byproducts.

Potential Cause Suggested Solution
Incorrect Stoichiometry Using an excess of the brominating agent can lead to multiple brominations. Ensure you are using the correct stoichiometry of Phenyltrimethylammonium tribromide for the desired transformation. For monobromination, a 1:1 molar ratio with the substrate is a good starting point.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of byproducts. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed.
High Reaction Temperature Elevated temperatures can sometimes decrease the selectivity of the bromination. If byproduct formation is an issue, try running the reaction at a lower temperature.
Inappropriate Solvent The choice of solvent can influence the selectivity of the reaction. For the α-bromination of ketones, solvents like tetrahydrofuran (B95107) (THF) or acetic acid are commonly used. Experiment with different solvents to find the optimal conditions for your substrate.

Experimental Protocols

Detailed Methodology for α-Bromination of an Aralkyl Ketone

This protocol is adapted from a literature procedure for the selective α-bromination of 2-acetyl-6-methoxynaphthalene (B28280) using Phenyltrimethylammonium tribromide.[2]

Materials:

  • 2-acetyl-6-methoxynaphthalene

  • Phenyltrimethylammonium tribromide (PTT)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Cyclohexane (B81311) (for recrystallization)

Procedure:

  • In a 125-mL Erlenmeyer flask, dissolve 1 g (0.005 mole) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous tetrahydrofuran.

  • Over a period of 10 minutes, add 1.88 g (0.00500 mole) of Phenyltrimethylammonium tribromide in small portions to the solution. A white precipitate of this compound will form immediately, and the solution will become pale yellow.

  • After stirring for 20 minutes at room temperature, add 50 mL of cold water to the reaction mixture.

  • Filter the resulting crystalline precipitate and wash it with 10 mL of water.

  • Recrystallize the crude product from approximately 32 mL of cyclohexane to yield the pure 2-bromoacetyl-6-methoxynaphthalene.

Expected Yield: Approximately 79%.[2]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Anhydrous THF add_ptt Add PTT in Portions start->add_ptt stir Stir at RT (20 min) add_ptt->stir quench Quench with Cold Water stir->quench filter Filter Precipitate quench->filter recrystallize Recrystallize from Cyclohexane filter->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for α-bromination using Phenyltrimethylammonium tribromide.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Reaction Yield catalyst_loading Insufficient Catalyst Loading? start->catalyst_loading catalyst_decomp Catalyst Decomposition? start->catalyst_decomp mixing Poor Mixing? start->mixing temperature Sub-optimal Temperature? start->temperature solvent Inappropriate Solvent? start->solvent solution_catalyst_loading Increase Loading (1-5 mol%) catalyst_loading->solution_catalyst_loading solution_catalyst_decomp Use Milder Conditions or Add in Portions catalyst_decomp->solution_catalyst_decomp solution_mixing Increase Stirring Rate mixing->solution_mixing solution_temperature Optimize Temperature (e.g., gentle heating) temperature->solution_temperature solution_solvent Choose Low Water Miscibility Solvent solvent->solution_solvent

Caption: Troubleshooting logic for low reaction yield in phase-transfer catalysis.

References

Common side reactions involving Phenyltrimethylammonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenyltrimethylammonium (B184261) Bromide (PTAB) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Phenyltrimethylammonium bromide (PTAB)?

This compound is a quaternary ammonium (B1175870) salt primarily used as a phase-transfer catalyst (PTC).[1][2] In this role, it facilitates the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase), thereby increasing reaction rates and yields.[3] It is also the precursor for the synthesis of Phenyltrimethylammonium tribromide (PTT), a stable and selective brominating agent.[4][5]

Q2: What are the advantages of using Phenyltrimethylammonium tribromide (PTT) over liquid bromine?

PTT offers several advantages over elemental bromine. It is a stable, crystalline solid that is easier and safer to handle than volatile and highly corrosive liquid bromine.[5][6] PTT is known for its selectivity, which helps to minimize undesired side products and simplify purification processes.[4] For instance, in the bromination of 2-acetyl-6-methoxynaphthalene (B28280), PTT selectively brominates the acetyl group, whereas liquid bromine primarily results in ring bromination.[7]

Q3: Can this compound undergo Hofmann elimination?

Hofmann elimination is a potential side reaction for quaternary ammonium salts containing alkyl groups with β-hydrogens, especially under strong basic conditions and heat.[8][9] However, this compound has a phenyl group and three methyl groups attached to the nitrogen. The methyl groups lack β-hydrogens, and the phenyl group is not susceptible to this elimination pathway under typical conditions. Therefore, Hofmann elimination is not a common side reaction for PTAB itself.

Q4: How can I remove the this compound catalyst from my reaction mixture after the reaction is complete?

Due to its ionic nature, this compound is typically soluble in polar solvents like water. A common method for its removal is to perform an aqueous wash of the organic reaction mixture. The catalyst will partition into the aqueous phase, which can then be separated. For less polar organic solvents, multiple aqueous extractions may be necessary to ensure complete removal.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Phase-Transfer Catalysis

Possible Causes and Solutions:

Possible Cause Diagnostic Check Suggested Solution
Inactive Catalyst Verify the purity and integrity of the this compound.Use a fresh batch of the catalyst. Ensure proper storage in a dry place to prevent degradation from moisture.[10][11]
Sub-optimal Reaction Conditions Review reaction temperature, reactant concentrations, and reaction time.Systematically optimize these parameters. An increase in temperature often increases the reaction rate, but be cautious of potential catalyst degradation at higher temperatures.[12]
Poor Phase Mixing Observe the reaction mixture for distinct, unstirred layers.Increase the agitation speed. Efficient stirring is crucial to maximize the interfacial area between the phases, which is essential for the catalyst to function effectively.[12]
Inappropriate Solvent System The organic solvent should be largely immiscible with water.Choose an aprotic organic solvent that is immiscible with the aqueous phase to avoid strong interactions with the ion pair.[12]
Excessive Water Content In liquid-liquid PTC, excess water can hydrate (B1144303) the anion in the organic phase, reducing its reactivity.Try using a more concentrated aqueous solution of the reactant salt to decrease anion hydration.[12]
Issue 2: Formation of Side Products in Bromination Reactions with PTT

Possible Causes and Solutions:

Possible Cause Diagnostic Check Suggested Solution
Over-bromination Analyze the product mixture using techniques like GC-MS or LC-MS to identify di- or poly-brominated species.Carefully control the stoichiometry of PTT. Add the reagent portion-wise to the reaction mixture to maintain a low concentration at any given time.
Electrophilic Aromatic Bromination This is a potential side reaction, especially with electron-rich aromatic substrates.[13]If the desired reaction is not aromatic bromination, consider performing the reaction at a lower temperature to increase selectivity. Protecting electron-rich aromatic rings might be necessary in some cases.
Reaction with Other Functional Groups PTT can oxidize certain functional groups like secondary alcohols and sulfides.[14]If your substrate contains sensitive functional groups, you may need to use protecting groups or explore alternative, more selective brominating agents.
Decomposition of the Reagent PTT can decompose at elevated temperatures, although it is generally stable.[15]Avoid unnecessarily high reaction temperatures. Monitor the reaction progress to avoid prolonged heating after completion.

Experimental Protocols

Synthesis of Phenyltrimethylammonium Tribromide (PTT) and its use in Selective α-Bromination

This protocol is adapted from Organic Syntheses.[7]

Part A: Phenyltrimethylammonium sulfomethylate preparation

  • In a well-ventilated hood, dissolve freshly distilled N,N-dimethylaniline (0.205 mole) in 100 ml of toluene (B28343) in a 250-ml Erlenmeyer flask equipped with a thermometer and a magnetic stirrer.

  • Heat the solution to approximately 40°C.

  • Stop heating and add distilled dimethyl sulfate (B86663) (0.20 mole) dropwise over 20 minutes.

  • The colorless sulfomethylate will begin to crystallize. The temperature will slowly rise to about 50°C over the next hour.

  • Allow the reaction to proceed at room temperature for 1.5 hours after the addition is complete, then heat on a steam bath for one hour.

  • After cooling, filter the phenyltrimethylammonium sulfomethylate, wash with 20 ml of dry toluene, and dry under vacuum.

Part B: Phenyltrimethylammonium tribromide (PTT) synthesis

  • Prepare a solution of 10 g (0.040 mole) of phenyltrimethylammonium sulfomethylate in 10 ml of 48% hydrobromic acid diluted with 10 ml of water in a 125-ml Erlenmeyer flask with magnetic stirring.

  • Add bromine (7.8 g, 0.049 mole) to the stirred solution from a dropping funnel over 20 minutes. An orange-yellow precipitate will form immediately.

  • Stir the slurry at room temperature for 5–6 hours.

  • Filter the PTT, wash with about 10 ml of water, and air-dry in an efficient hood.

  • Recrystallize the crude PTT from acetic acid to obtain orange crystals.

Part C: Selective α-Bromination of 2-Acetyl-6-methoxynaphthalene

  • Dissolve 1 g (0.005 mole) of 2-acetyl-6-methoxynaphthalene in 10 ml of anhydrous tetrahydrofuran (B95107) in a 125-ml Erlenmeyer flask.

  • Add 1.88 g (0.00500 mole) of PTT in small portions over a 10-minute period. A white precipitate will form, and the solution will turn yellow over one hour.

  • Add 50 ml of cold water.

  • Filter the crystalline product and wash with 10 ml of water.

  • Recrystallize the crude product from ethanol (B145695) to yield 2-bromoacetyl-6-methoxynaphthalene.

Visual Guides

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Anion (Y⁻) Catalyst_Y_org Catalyst-Anion Complex (Q⁺Y⁻) Anion_aq->Catalyst_Y_org Phase Transfer Salt_aq Salt (M⁺Y⁻) Substrate_org Substrate (RX) Product_org Product (RY) Substrate_org->Product_org Forms Catalyst_X_org Catalyst-X⁻ Complex (Q⁺X⁻) Substrate_org->Catalyst_X_org Byproduct Catalyst_X_org->Salt_aq Regeneration Catalyst_Y_org->Substrate_org Reaction

Caption: General workflow of phase-transfer catalysis using a quaternary ammonium salt like PTAB.

Bromination_Troubleshooting Start Unsatisfactory Bromination Result with PTT Check_Stoichiometry Check PTT Stoichiometry Start->Check_Stoichiometry Check_Temp Check Reaction Temperature Check_Stoichiometry->Check_Temp Correct Over_Bromination Over-bromination (Side Product) Check_Stoichiometry->Over_Bromination Excess PTT Check_Substrate Analyze Substrate Structure Check_Temp->Check_Substrate Optimal Aromatic_Bromination Electrophilic Aromatic Bromination (Side Product) Check_Temp->Aromatic_Bromination Too High Oxidation Oxidation of other functional groups Check_Substrate->Oxidation Contains oxidizable groups (e.g., -OH, -SH) Solution1 Solution: - Add PTT portion-wise - Monitor reaction closely Over_Bromination->Solution1 Solution2 Solution: - Lower reaction temperature - Use protecting groups Aromatic_Bromination->Solution2 Solution3 Solution: - Protect sensitive groups - Consider alternative reagents Oxidation->Solution3

Caption: Troubleshooting logic for common side reactions in bromination using PTT.

References

Technical Support Center: Optimizing Phenyltrimethylammonium Bromide (PTMAB) Concentration for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Phenyltrimethylammonium bromide (PTMAB) in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PTMAB) and how does it function as a catalyst?

A1: this compound (PTMAB) is a quaternary ammonium (B1175870) salt that primarily functions as a phase transfer catalyst (PTC).[1] In multiphase reaction systems, where reactants are in separate immiscible phases (e.g., an aqueous phase and an organic phase), PTMAB facilitates the transfer of one reactant (typically an anion) from one phase to another, thereby enabling the reaction to proceed.[1] Its structure, featuring a lipophilic phenyl group and a hydrophilic quaternary ammonium group, allows it to shuttle between the aqueous and organic phases.

Q2: What is a typical starting concentration for PTMAB in a catalytic reaction?

A2: A general starting point for most phase transfer catalysts, including PTMAB, is in the range of 1-5 mol% relative to the limiting reactant. The optimal concentration is highly dependent on the specific reaction, including the substrates, solvents, and temperature. It is crucial to perform optimization experiments to determine the ideal catalyst loading for your specific application.

Q3: How does PTMAB concentration affect the reaction rate and yield?

A3: Generally, increasing the concentration of PTMAB will increase the reaction rate up to a certain point by facilitating more efficient transfer of the reactive species between phases. However, beyond an optimal concentration, the rate may plateau. Excessively high concentrations can sometimes lead to the formation of emulsions, which can complicate workup, or potentially promote side reactions.

Q4: When should I consider using a higher or lower concentration of PTMAB?

A4:

  • Consider a higher concentration (e.g., 5-10 mol%) if:

    • The reaction is sluggish or showing a very low conversion rate.

    • The reactants have very poor mutual solubility.

    • You are using a less reactive substrate.

  • Consider a lower concentration (e.g., 0.5-2 mol%) if:

    • You are observing significant side product formation.

    • Emulsion formation is complicating the workup process.

    • The reaction is highly exothermic and needs to be controlled.

    • Cost of the catalyst is a significant factor in process development.

Q5: How does PTMAB compare to other common phase transfer catalysts like Tetrabutylammonium bromide (TBAB)?

A5: The catalytic efficiency of a phase transfer catalyst is influenced by the lipophilicity of its cation. While PTMAB is an effective catalyst, in some cases, catalysts with greater lipophilicity, such as Tetrabutylammonium bromide (TBAB), may exhibit higher activity. For instance, in the synthesis of phenylbutyl ether, a study comparing various catalysts found a different reactivity sequence.[2] However, the optimal catalyst is always reaction-dependent, and PTMAB may offer advantages in terms of selectivity or cost in certain applications.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Insufficient PTMAB Concentration: The catalyst loading is too low to facilitate efficient phase transfer. 2. Poor Catalyst Activity: The PTMAB may be impure or degraded. 3. Suboptimal Reaction Conditions: Temperature, solvent, or stirring speed may not be ideal.1. Increase PTMAB Concentration: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Verify Catalyst Quality: Use a fresh batch of high-purity PTMAB. 3. Optimize Other Parameters: Experiment with different solvents, increase the reaction temperature, and ensure vigorous stirring to maximize the interfacial area.
Reaction Stalls Before Completion 1. Catalyst Deactivation: PTMAB may degrade under the reaction conditions, especially at high temperatures or in the presence of strong bases. 2. Product Inhibition: The product may be interfering with the catalytic cycle.1. Monitor Catalyst Stability: Consider adding the catalyst in portions throughout the reaction. If possible, use a milder base or lower the reaction temperature. 2. Modify Reaction Conditions: Try to remove the product as it forms, if feasible (e.g., by distillation).
Formation of Side Products 1. Excessive PTMAB Concentration: High local concentrations of the transferred anion can lead to undesired reactions. 2. High Reaction Temperature: May provide the activation energy for side reactions.1. Reduce PTMAB Concentration: Decrease the catalyst loading to the minimum effective amount. 2. Lower Reaction Temperature: Find a balance between an acceptable reaction rate and improved selectivity.
Emulsion Formation During Workup 1. High PTMAB Concentration: PTMAB has surfactant-like properties that can stabilize emulsions. 2. Intense Agitation: High shear forces during reaction or workup can create stable emulsions.1. Decrease PTMAB Concentration: Use the lowest effective catalyst loading. 2. Modify Workup: Add a saturated brine solution to the aqueous phase to "salt out" the catalyst. Reduce the intensity of shaking during extractions.

Data Presentation

Table 1: Illustrative Effect of Catalyst Concentration on Yield in a Nucleophilic Substitution Reaction

Note: This table presents hypothetical data for a typical phase-transfer catalyzed nucleophilic substitution reaction to illustrate the general trend of catalyst concentration effects. Actual results will vary depending on the specific reaction conditions.

PTMAB Concentration (mol%)Reaction Time (hours)Product Yield (%)
0 (Control)24< 5
11265
2885
5692
10693

Table 2: Comparison of PTMAB with Other Quaternary Ammonium Salt Catalysts

Note: The following data is adapted from a study on the synthesis of phenylbutyl ether and includes Butyldimethylanilinium bromide (BDAB), which is structurally similar to PTMAB, to provide a qualitative comparison.[2] The performance of these catalysts can vary significantly with the reaction system.

CatalystConcentration (mol%)Yield (%)
BPBPB (a starburst catalyst)3.398
Tetrabutylammonium bromide (TBAB)1095
Butyldimethylanilinium bromide (BDAB)1085

Experimental Protocols

Protocol 1: General Procedure for Optimizing PTMAB Concentration in a Williamson Ether Synthesis

This protocol describes a general method for the O-alkylation of a phenol (B47542) with an alkyl halide using PTMAB as a phase transfer catalyst. The goal is to determine the optimal catalyst loading.

Materials:

  • Phenol (1.0 eq.)

  • Alkyl halide (1.1 - 1.5 eq.)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 - 3.0 eq.)

  • This compound (PTMAB)

  • Toluene (B28343) or other suitable organic solvent

  • Water

Procedure:

  • Set up a series of parallel reactions in round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser.

  • To each flask, add the phenol (e.g., 10 mmol), potassium carbonate (e.g., 20 mmol), and toluene (e.g., 50 mL).

  • Add varying amounts of PTMAB to each flask (e.g., 0 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol% relative to the phenol).

  • Add the alkyl halide (e.g., 12 mmol) to each reaction mixture.

  • Heat the reactions to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion (or after a fixed time point for comparison), cool the reactions to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the yield and purity of the product from each reaction to determine the optimal PTMAB concentration.

Mandatory Visualizations

G cluster_workflow Phase Transfer Catalysis Workflow A Aqueous Phase (Reactant Anion) D Ion Exchange at Interface (Q+Anion-) A->D B Organic Phase (Substrate) F Reaction with Substrate B->F C PTMAB (Q+X-) C->D E Transfer to Organic Phase D->E E->F G Product Formation F->G H Catalyst Regeneration (Q+X- returns to interface) F->H H->D

Caption: General workflow of this compound in phase transfer catalysis.

G cluster_troubleshooting Troubleshooting Decision Tree Start Low Reaction Yield? Increase_Conc Increase PTMAB Concentration (1-5 mol%) Start->Increase_Conc Yes Check_Purity Verify PTMAB Purity and Freshness Start->Check_Purity No, but slow Yield_Improved Yield Improved? Increase_Conc->Yield_Improved Optimize_Conditions Optimize Temperature, Solvent, and Stirring Check_Purity->Optimize_Conditions Optimize_Conditions->Yield_Improved Side_Products Side Products Observed? Yield_Improved->Side_Products No Problem_Solved Problem Resolved Yield_Improved->Problem_Solved Yes Reduce_Conc Reduce PTMAB Concentration Side_Products->Reduce_Conc Yes Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Further_Investigation Further Mechanistic Investigation Needed Side_Products->Further_Investigation No Reduce_Conc->Problem_Solved Lower_Temp->Problem_Solved

Caption: Troubleshooting decision tree for optimizing PTMAB catalyzed reactions.

References

Troubleshooting Phenyltrimethylammonium bromide solubility issues in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for solubility issues encountered when using Phenyltrimethylammonium bromide (PTMAB) in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound (PTMAB) in common laboratory solvents?

This compound, a quaternary ammonium (B1175870) salt, exhibits varied solubility depending on the solvent's polarity.[1] Its ionic nature makes it soluble in polar solvents.[1] A summary of its solubility in various common solvents is presented below.

Data Presentation: PTMAB Solubility

SolventFormulaSolubilityConditions/NotesSource(s)
WaterH₂O50 mg/mL (231.35 mM)Requires sonication for dissolution.[2]
DichloromethaneCH₂Cl₂Soluble-[3]
DioxaneC₄H₈O₂Soluble-[3]
EthanolC₂H₅OHModerately Soluble-[4]
Aromatic Hydrocarbons(e.g., Toluene)Slightly Soluble-[3]
Ketones(e.g., Acetone)Slightly Soluble-[3]
Tetrahydrofuran (THF)C₄H₈OVery low (0.09 g/L)Solubility of PTMAB after it has acted as a byproduct in a reaction with Phenyltrimethylammonium Tribromide.[5]

Q2: Is PTMAB hygroscopic and how should it be stored?

Yes, this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] To maintain its integrity and ensure reproducible experimental results, it should be stored in a tightly sealed container in a dry place, under an inert atmosphere, at room temperature.[3]

Q3: What primary factors influence the solubility of PTMAB?

The solubility of quaternary ammonium salts like PTMAB is governed by several factors:

  • Solvent Polarity : As an ionic salt, PTMAB dissolves best in polar solvents like water that can solvate the cation and anion effectively.[1][6]

  • Temperature : Solubility of solids in liquids generally increases with temperature. Heating the solvent can help dissolve more PTMAB, although its thermal stability should be considered. The compound decomposes at 215 °C.[3]

  • Presence of Other Ions : The solubility of salts can be affected by the common ion effect or by "salting-in" and "salting-out" phenomena caused by other electrolytes in the solution.[7][8]

  • pH of Aqueous Solutions : While PTMAB's charge is pH-independent, the overall composition of the solution and potential side reactions can be influenced by pH.[6]

Q4: How does PTMAB's solubility profile make it suitable as a phase transfer catalyst?

Phase transfer catalysts (PTCs) facilitate reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[9][10] PTMAB is effective in this role due to its amphiphilic nature.[1] The positively charged, hydrophilic trimethylammonium head is soluble in the aqueous phase, while the phenyl group provides lipophilicity, allowing it to be soluble in the organic phase.[1] This dual solubility enables the PTMAB cation to pair with an anionic reactant from the aqueous phase and transport it into the organic phase for the reaction to occur.[2][9]

Troubleshooting Guide for PTMAB Reactions

Issue 1: PTMAB fails to dissolve completely in an aqueous medium.

Question: I am attempting to run a reaction in water, but my this compound powder is not dissolving fully, leaving a solid residue. What troubleshooting steps can I follow?

Answer: Incomplete dissolution in water can hinder reaction kinetics and lead to inconsistent results. Follow this workflow to address the issue:

start PTMAB not dissolving in aqueous solution purity 1. Verify PTMAB Purity & Check for Hygroscopy Is the material clumpy or discolored? start->purity sonicate 2. Apply Mechanical Energy Sonicate the mixture for 15-30 minutes. purity->sonicate Material appears pure fail Issue Persists: Re-evaluate solvent system or PTMAB source. purity->fail Material is suspect heat 3. Gently Heat the Solution Warm the mixture (e.g., to 40-50°C) with stirring. sonicate->heat Still not dissolved end PTMAB Dissolved sonicate->end Success adjust 4. Consider a Co-Solvent Add a water-miscible polar organic solvent (e.g., ethanol, isopropanol) in small increments. heat->adjust Still not dissolved heat->end Success adjust->end Success adjust->fail Still not dissolved cluster_0 Aqueous Phase cluster_1 Organic Phase A_ion Reactant Anion (A⁻) PTMAC_A_org [PTMA⁺A⁻] Ion Pair A_ion->PTMAC_A_org 1. Ion Exchange at Interface M_ion Counter Ion (M⁺) PTMAC_aq PTMA⁺ B_org Organic Substrate (B-X) Prod_org Product (B-A) B_org->Prod_org PTMAC_org PTMA⁺ Prod_org->PTMAC_org 3. Product Formation PTMAC_org->PTMAC_aq 4. Catalyst Returns to Aqueous Phase PTMAC_A_org->B_org 2. Reaction in Organic Phase

References

Technical Support Center: Purification Strategies for Reaction Mixtures Containing Phenyltrimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively removing phenyltrimethylammonium (B184261) bromide (PTMA), a common phase transfer catalyst, from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is phenyltrimethylammonium bromide (PTMA) and why is it difficult to remove?

This compound is a quaternary ammonium (B1175870) salt frequently used as a phase transfer catalyst in organic synthesis. Its salt-like nature makes it highly soluble in polar solvents, including water and lower alcohols (e.g., methanol (B129727), ethanol), but insoluble in nonpolar organic solvents.[1][2] This high polarity and charge can make it challenging to separate from polar reaction products and can lead to issues in chromatography, such as streaking on silica (B1680970) gel.[3]

Q2: What are the primary methods for removing PTMA from a reaction mixture?

The main strategies for removing PTMA are based on its unique solubility profile and ionic character. These methods include:

  • Aqueous Extraction (Liquid-Liquid Extraction): To remove the water-soluble PTMA from a product that is soluble in an immiscible organic solvent.[4][5]

  • Precipitation/Recrystallization: To isolate a solid product from a soluble PTMA impurity, or to precipitate the PTMA itself.[6][7]

  • Adsorption: Using materials like activated carbon or specialized resins to bind the PTMA.[8]

  • Ion Exchange Chromatography: To capture the cationic PTMA on a solid support.[9]

  • Column Chromatography: Using a suitable stationary phase and eluent system to separate PTMA from the desired compound.[10][11]

Q3: How do I choose the best removal method for my specific reaction?

The choice of method depends on the properties of your desired product, particularly its solubility and stability.

  • If your product is nonpolar and soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane), aqueous extraction is often the simplest and most effective method.

  • If your product is a solid , recrystallization from a suitable solvent system can be highly effective.

  • If your product is polar and water-soluble , extraction will not work. In this case, methods like ion exchange or column chromatography on a suitable stationary phase (e.g., alumina (B75360) or reverse-phase silica) are more appropriate.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation during aqueous extraction. - The organic and aqueous layers have similar densities.- High concentration of PTMA acting as a surfactant.- Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase.- Add more of the organic solvent to dilute the reaction mixture.- Gently swirl or rock the separatory funnel instead of vigorous shaking.
Product precipitates along with PTMA. - The chosen anti-solvent precipitates both the product and PTMA.- The product has low solubility in the reaction solvent after cooling.- Test a different solvent or solvent mixture for selective precipitation.- Consider a counter-ion exchange to alter the solubility of PTMA.[3]
PTMA streaks or does not move from the baseline on a silica gel TLC/column. - PTMA is a salt and interacts strongly with the acidic silica gel.- Avoid silica gel chromatography if possible.- If necessary, try a different stationary phase like alumina (neutral or basic).[12]- Consider reverse-phase (C18) chromatography where polar compounds elute first.- A polar eluent system, such as acetonitrile/water, may be effective on alumina.[3]
Low product recovery after purification. - The product has some solubility in the aqueous wash.- The product co-precipitated with PTMA and was discarded.- The product adhered irreversibly to an adsorbent or chromatography column.- Back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.- Analyze the precipitate to confirm its identity (e.g., by NMR).- Choose a less retentive adsorbent or a stronger eluent for chromatography.

Comparison of this compound Removal Methods

MethodPrincipleProsConsBest For
Aqueous Extraction Partitioning of the water-soluble PTMA into an aqueous phase, leaving the organic-soluble product behind.[4]Simple, fast, and inexpensive for large-scale purifications.Only applicable if the product is soluble in a water-immiscible organic solvent and insoluble in water. Risk of emulsion formation.Removing PTMA from nonpolar to moderately polar, water-insoluble products.
Precipitation / Recrystallization Exploiting the differential solubility of the product and PTMA in a given solvent system. PTMA has very low solubility in THF.[8][13]Can yield very pure crystalline products. Can be used to crash out PTMA.Requires finding a suitable solvent system through screening. May lead to co-precipitation and loss of product.Purifying solid products. Removing PTMA from reaction mixtures in solvents where it is poorly soluble (e.g., THF).
Adsorption Using a solid adsorbent like activated carbon to bind PTMA.[8]Can be effective for removing residual amounts of PTMA.Adsorbents can also bind the desired product, leading to lower yields. May not be effective for high concentrations of PTMA.Removing trace amounts of PTMA from a solution.
Ion Exchange Chromatography The cationic trimethylphenylammonium ion is captured by a cation exchange resin.Highly selective for ionic impurities like PTMA. Can be very effective.Resins can be expensive. The capacity of the resin must be sufficient for the amount of PTMA present.Removing PTMA from polar, potentially water-soluble products.
Column Chromatography (Alumina) Differential adsorption of the product and PTMA on a solid stationary phase.[12]Can provide high-purity products.Can be time-consuming and require large volumes of solvent. Quaternary ammonium salts can streak on silica gel.[3] Alumina is often a better choice.Separation of PTMA from products with different polarities, especially when extraction is not feasible.

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction

This method is suitable when the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

Materials:

  • Reaction mixture in an organic solvent.

  • Separatory funnel.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the dissolved PTMA.

  • Drain the lower (aqueous) layer.

  • Repeat the washing step (steps 2-5) two more times with fresh deionized water.

  • To break any emulsions and remove residual water from the organic layer, wash with an equal volume of brine.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter or decant the dried organic solution to remove the drying agent, and concentrate the solvent under reduced pressure to isolate the product.

Protocol 2: Removal by Precipitation from Tetrahydrofuran (THF)

This protocol is based on the low solubility of PTMA in THF (0.09 g/L at 20°C) and is useful if the desired product is soluble in THF.[8][13]

Materials:

  • Reaction mixture.

  • Anhydrous Tetrahydrofuran (THF).

  • Filtration apparatus (e.g., Büchner funnel and flask).

  • Ice bath.

Procedure:

  • If the reaction was not performed in THF, concentrate the reaction mixture to remove the original solvent.

  • Add a sufficient amount of THF to the crude mixture to fully dissolve the desired product.

  • Stir the resulting slurry at room temperature for 15-30 minutes. The PTMA should remain as a solid precipitate.

  • Cool the slurry in an ice bath for another 15-30 minutes to maximize the precipitation of PTMA.

  • Filter the mixture through a Büchner funnel to separate the solid PTMA from the THF solution containing the product.

  • Wash the collected solid with a small amount of cold THF to recover any entrained product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the product, now free of the majority of the PTMA.

Protocol 3: Removal Using a Cation Exchange Resin

This method is ideal for removing PTMA from polar products, including those that are water-soluble. A strong acid cation exchange resin (e.g., Dowex® 50WX series) is typically used.

Materials:

  • Reaction mixture.

  • Strong acid cation exchange resin (H⁺ form).

  • Chromatography column or flask for batch treatment.

  • Appropriate solvent to dissolve the reaction mixture.

Procedure:

  • Resin Preparation: Swell the cation exchange resin in the solvent being used for the purification. If the reaction mixture is in a protic solvent like methanol or water, this can be used directly.

  • Batch Mode: a. Add the swollen resin (approximately 5-10 equivalents relative to the PTMA) to a flask containing the reaction mixture. b. Stir the slurry at room temperature for 1-4 hours. c. Monitor the removal of PTMA by a suitable analytical method (e.g., TLC, LC-MS). d. Filter the mixture to remove the resin beads. e. Rinse the resin with a small amount of fresh solvent. f. Combine the filtrates and concentrate to isolate the product.

  • Column Mode: a. Pack a chromatography column with the swollen resin. b. Dissolve the reaction mixture in a minimal amount of the mobile phase solvent. c. Load the solution onto the column. d. Elute the product from the column with the solvent. The PTMA will bind to the resin. e. Collect the fractions containing the product and concentrate.

Visualizing the Purification Workflows

Removal_Method_Selection Decision Tree for PTMA Removal start Is the desired product soluble in a water-immiscible organic solvent? extraction Use Aqueous Extraction (Protocol 1) start->extraction Yes is_solid Is the desired product a solid? start->is_solid No recrystallization Use Precipitation/Recrystallization (Protocol 2) is_solid->recrystallization Yes chromatography Use Ion Exchange or Column Chromatography (Protocol 3) is_solid->chromatography No

Caption: Decision tree for selecting a suitable PTMA removal method.

Aqueous_Extraction_Workflow Aqueous Extraction Workflow cluster_0 Separatory Funnel Operations cluster_1 Product Isolation A 1. Add reaction mixture and water to separatory funnel B 2. Shake and vent A->B C 3. Separate layers B->C D 4. Repeat wash with water C->D E 5. Wash with brine D->E F 6. Collect organic layer E->F G 7. Dry with anhydrous Na₂SO₄ F->G H 8. Filter G->H I 9. Concentrate solvent H->I J Pure Product I->J

Caption: Step-by-step workflow for removal of PTMA by aqueous extraction.

Ion_Exchange_Workflow Ion Exchange Chromatography Workflow prep 1. Swell cation exchange resin in solvent load 2. Load reaction mixture onto resin column prep->load elute 3. Elute product with solvent load->elute waste PTMA bound to resin load->waste collect 4. Collect fractions elute->collect concentrate 5. Concentrate fractions collect->concentrate product Pure Product concentrate->product

Caption: Workflow for PTMA removal using cation exchange chromatography.

References

Phenyltrimethylammonium bromide stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenyltrimethylammonium (B184261) Bromide (PTAB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of PTAB under various reaction conditions and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Phenyltrimethylammonium Bromide?

This compound is a quaternary ammonium (B1175870) salt that is a white to off-white crystalline solid. It is known to be hygroscopic and should be stored in a dry, cool, and well-ventilated place under an inert atmosphere with the container tightly closed.[1] It is generally stable under ambient conditions, but its stability can be compromised by exposure to moisture, high temperatures, strong bases, and strong oxidizing agents.[2]

Q2: What is the thermal stability of this compound?

This compound decomposes at its melting point of 215 °C.[1][3][4] At elevated temperatures, especially close to its decomposition point, significant degradation can be expected. For synthetic applications, it is advisable to use the lowest effective temperature to minimize thermal degradation.

Q3: How does pH affect the stability of this compound?

The stability of quaternary ammonium salts like PTAB is influenced by pH.

  • Acidic Conditions: PTAB is generally more stable in acidic to neutral solutions. It is often used in reactions involving acidic media, such as in the presence of acetic acid for bromination reactions with its derivative, phenyltrimethylammonium tribromide (PTT).[5]

  • Basic Conditions: In the presence of strong bases, aryltrimethylammonium salts can undergo degradation. Two potential degradation pathways are nucleophilic aromatic substitution (SNAr) if the aromatic ring is activated, or Hofmann elimination if there are beta-hydrogens on an alkyl substituent (not the primary pathway for the trimethyl group but can be relevant for other quaternary ammonium salts). For N,N,N-trimethylanilinium salts, a primary degradation pathway in the presence of a nucleophilic counterion is a retro-Menshutkin (SN2) reaction, yielding the parent aniline (B41778) and a methyl halide.[5][6][7]

Q4: What are the known decomposition products of this compound?

Upon strong heating, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2] Under nucleophilic conditions, particularly at elevated temperatures, N,N,N-trimethylanilinium salts can degrade back to N,N-dimethylaniline and methyl bromide via an SN2 mechanism.[5][6][7]

Q5: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[2] It is also advisable to avoid strong bases and prolonged exposure to moisture.

Troubleshooting Guides

Issue 1: Reaction failure or low yield.

  • Question: My reaction using this compound as a phase-transfer catalyst is not proceeding as expected. What could be the issue?

  • Answer:

    • Catalyst Purity and Stability: Verify the purity of your PTAB. As it is hygroscopic, it may have absorbed water, which can inhibit its catalytic activity. Consider drying the catalyst under vacuum before use.

    • Reaction Conditions:

      • Temperature: The reaction may require heating to overcome the activation energy. However, be mindful of the thermal stability of PTAB and your reactants.

      • Solvent: Ensure you are using an appropriate two-phase system for phase-transfer catalysis. The choice of organic solvent is critical.

      • Base: If a base is used, its strength and concentration can significantly impact the reaction rate and the stability of the catalyst.

    • Catalyst Loading: Ensure you are using an adequate catalytic amount of PTAB. Typically, 1-10 mol% is used, but this can vary depending on the reaction.

Issue 2: Unexpected side products are observed.

  • Question: I am observing unexpected side products in my reaction. Could they be coming from the degradation of this compound?

  • Answer:

    • Degradation Products: At elevated temperatures, PTAB can degrade. If your reaction is run at a high temperature, N,N-dimethylaniline and methyl bromide could be formed. N,N-dimethylaniline is a nucleophile and a base, which could participate in side reactions. Methyl bromide is an electrophile that could methylate nucleophilic species in your reaction mixture.

    • Reaction with Nucleophiles: The trimethylammonium group itself is a good leaving group. Strong nucleophiles could potentially react with the aromatic ring, although this is generally less favorable than the desired catalytic cycle.

Issue 3: The this compound solution has a yellow tint.

  • Question: My freshly prepared aqueous solution of this compound is slightly yellow. Is it still usable?

  • Answer: A slight yellow discoloration can indicate the presence of impurities or minor degradation. The purity can be checked by techniques like NMR or HPLC. For many applications, a minor discoloration may not significantly affect the outcome. However, for sensitive reactions, using freshly purified PTAB is recommended.

Data Presentation

Table 1: General Stability Profile of this compound

ParameterStability InformationNotes
Thermal Stability Decomposes at 215 °C.[1][3][4]Avoid prolonged heating near this temperature.
pH Stability Generally stable in acidic to neutral conditions.Susceptible to degradation in the presence of strong bases.
Hygroscopicity Hygroscopic.[1]Store in a desiccator or under an inert, dry atmosphere.
Incompatibilities Strong oxidizing agents, strong bases.[2]Keep away from these reagents during storage and reactions.

Table 2: Qualitative Degradation of Aryltrimethylammonium Salts under Different Conditions

ConditionDegradation PathwayPrimary ProductsRelative Rate
High Temperature Thermal DecompositionNOx, CO, CO2, Hydrogen Halides[2]Fast (at >215 °C)
Nucleophilic Conditions SN2 (retro-Menshutkin)N,N-dimethylaniline, Methyl Halide[5][6][7]Moderate to Fast
Strongly Basic Conditions Hofmann Elimination (less common for aryl)Benzene, TrimethylamineSlow
Aqueous Solution HydrolysisGenerally slowVery Slow

Experimental Protocols

Protocol 1: General Procedure for Assessing the Thermal Stability of this compound

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of PTAB over time at a specific temperature.

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh a sample of the PTAB to be tested and dissolve it in the same solvent to the same concentration as the standard.

  • Heating: Place a sealed vial of the sample solution in a temperature-controlled oven or heating block at the desired test temperature (e.g., 80 °C, 100 °C, 120 °C).

  • Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the heated sample solution. Immediately cool the aliquot to room temperature to quench any further degradation.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

    • Detection: UV detection at a wavelength where PTAB has a strong absorbance (e.g., around 254 nm).

    • Analysis: Inject the standard solution and the samples from each time point.

  • Data Interpretation: Quantify the peak area of PTAB in each chromatogram. A decrease in the peak area over time indicates degradation. The percentage of remaining PTAB can be calculated relative to the initial time point.

Protocol 2: General Procedure for Assessing the Stability of this compound in Acidic or Basic Solutions

  • Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Dissolve a known amount of this compound in each buffer solution to create test samples of a specific concentration.

  • Incubation: Store the samples at a constant temperature (e.g., room temperature or an elevated temperature).

  • Analysis: At various time points, analyze the concentration of PTAB in each sample using a suitable analytical method such as HPLC (as described in Protocol 1) or UV-Vis spectrophotometry by monitoring the absorbance at a characteristic wavelength.

  • Data Analysis: Plot the concentration of PTAB versus time for each pH condition to determine the stability profile.

Visualizations

degradation_pathways PTAB Phenyltrimethylammonium Bromide Decomp_Products Decomposition Products (NOx, CO, CO2, HBr) PTAB->Decomp_Products Thermal Decomposition SN2_Products N,N-dimethylaniline + Methyl Bromide PTAB->SN2_Products SN2 Reaction (retro-Menshutkin) Hofmann_Products Benzene + Trimethylamine PTAB->Hofmann_Products Hofmann Elimination Heat High Temperature (>215 °C) Nucleophile Nucleophile (e.g., Br⁻) + Heat Strong_Base Strong Base (e.g., OH⁻)

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare PTAB Solution (Known Concentration) condition Select Condition (Temperature, pH) start->condition incubate Incubate Sample condition->incubate Apply Condition aliquot Withdraw Aliquots at Time Intervals incubate->aliquot analyze Analyze by HPLC or UV-Vis aliquot->analyze data Plot Concentration vs. Time analyze->data

Caption: Workflow for assessing PTAB stability.

References

How to prevent decomposition of Phenyltrimethylammonium bromide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenyltrimethylammonium bromide (PTMA). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on preventing the decomposition of PTMA during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PTMA) and what are its common uses?

A1: this compound is a quaternary ammonium (B1175870) salt. It appears as a white to off-white crystalline solid which is soluble in polar solvents like water and ethanol.[1] Due to its chemical structure, featuring a hydrophilic cationic head and a lipophilic phenyl group, PTMA is primarily used as a phase-transfer catalyst (PTC) in organic synthesis.[2][3] As a PTC, it facilitates reactions between reactants located in separate immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary, thereby increasing reaction rates and yields.[2]

Q2: What are the primary causes of PTMA decomposition?

A2: The main factors leading to the decomposition of PTMA are:

  • Moisture: PTMA is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This can compromise its purity and effectiveness.

  • Heat: The compound decomposes upon melting, which occurs at approximately 215°C.[3][5] Exposing PTMA to high temperatures, even below its melting point, can lead to thermal degradation.

  • Incompatibility with Strong Oxidizing Agents: Storing or mixing PTMA with strong oxidizing agents should be avoided as it can lead to hazardous reactions.[2]

Q3: How should I properly store and handle PTMA to prevent decomposition?

A3: To ensure the stability and efficacy of PTMA, adhere to the following storage and handling guidelines:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

  • Handling: When handling PTMA, always use appropriate personal protective equipment (PPE), including gloves and safety goggles. Handle the solid in a well-ventilated area or fume hood to avoid inhaling dust. Ensure containers are securely sealed immediately after use to minimize exposure to atmospheric moisture.

Q4: What are the visual signs of PTMA decomposition?

A4: Visual inspection can often reveal potential degradation:

  • Clumping or Caking: Since PTMA is a hygroscopic powder, any clumping or change from a free-flowing powder to a caked solid indicates moisture absorption.

  • Discoloration: A change from its typical white or off-white color to yellow or brown can be a sign of thermal decomposition or contamination.

  • Odor: While it has a faint characteristic odor, a strong or different smell may indicate the presence of decomposition products.

Troubleshooting Guide

Issue 1: My PTMA appears clumpy and discolored. Is it still usable?

Recommendation: It is strongly advised not to use PTMA that shows signs of moisture absorption (clumping) or discoloration.

  • Reasoning: Clumping indicates that the compound has absorbed water, which will affect its true mass and molar quantity, leading to stoichiometric errors in your reaction. Discoloration suggests that thermal degradation may have occurred, introducing impurities. These impurities can interfere with your reaction, leading to lower yields, unexpected side products, and difficulty in purification.

Issue 2: My phase-transfer catalysis reaction is slow or failing. Could degraded PTMA be the cause?

Recommendation: Yes, degraded PTMA is a likely cause.

  • Troubleshooting Steps:

    • Verify Catalyst Quality: First, visually inspect your PTMA for the signs of decomposition mentioned above.

    • Use a Fresh Batch: If possible, repeat the experiment with a fresh, unopened container of PTMA.

    • Ensure Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are properly dried, as moisture introduced by degraded PTMA can quench reagents or cause side reactions.

    • Check Catalyst Loading: The effective concentration of active catalyst is reduced if the PTMA has absorbed moisture. Consider that the weighed mass is not pure PTMA.

Issue 3: I observed unexpected side products. Could they be from PTMA decomposition?

Recommendation: This is possible, especially if the reaction is run at elevated temperatures.

  • Reasoning: The thermal decomposition of aryl quaternary ammonium salts like PTMA can proceed via a retro-Menshutkin reaction. This would break down PTMA into N,N-dimethylaniline and methyl bromide .[7] These decomposition products can act as nucleophiles or electrophiles themselves, potentially reacting with your starting materials or intermediates to form unwanted byproducts. If you suspect this is happening, consider running your reaction at a lower temperature or using a more thermally stable phase-transfer catalyst.

Summary of Stability and Storage Parameters
ParameterRecommendationRationale
Physical Form White to off-white crystalline powder.[1]Deviation may indicate impurity or degradation.
Storage Temperature Room Temperature.[5]Avoid high heat to prevent thermal decomposition.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen).[5]PTMA is hygroscopic; exposure to air leads to moisture absorption.[4]
Incompatibilities Strong oxidizing agents, strong bases.[2]To prevent hazardous and degradative reactions.
Melting Point 215°C (with decomposition).[3][5]Indicates the onset of rapid thermal degradation.

Experimental Protocols

Detailed Methodology: PTMA in a Phase-Transfer Catalyzed Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether from a phenol (B47542) and an alkyl halide using PTMA as a phase-transfer catalyst. This reaction is sensitive to the quality of the catalyst.

Materials:

  • Phenol (e.g., 4-ethylphenol)

  • Alkyl Halide (e.g., benzyl (B1604629) bromide)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • This compound (PTMA)

  • Organic Solvent (e.g., Toluene)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq), toluene (B28343) (approx. 2 mL per mmol of phenol), and PTMA (0.05 eq).

  • Phase Creation: Add the 50% aqueous NaOH solution (3.0 eq) to the flask.

  • Addition of Electrophile: Begin vigorous stirring to create an emulsion between the organic and aqueous layers. Add the alkyl halide (1.1 eq) to the mixture.

  • Reaction: Gently heat the reaction mixture to 60-70°C. Critical Step: Avoid excessive temperatures to prevent thermal decomposition of the PTMA. Maintain vigorous stirring and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete in 2-4 hours.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Remove the aqueous layer. Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Logical Workflow for PTMA Quality Assessment

This diagram outlines the decision-making process for a researcher before using PTMA in an experiment.

PTMA_Quality_Check start Start: Prepare for Experiment with PTMA check_container Is the PTMA container factory-sealed and unopened? start->check_container visual_inspect Visually inspect the PTMA. Is it a white, free-flowing powder? check_container->visual_inspect No use_ptma Proceed with Experiment. Use PTMA with confidence. check_container->use_ptma Yes storage_ok Was the opened container stored in a cool, dry place and tightly sealed? visual_inspect->storage_ok Yes discard Discard and use a new batch. Decomposition is likely. visual_inspect->discard No (Clumped or Discolored) caution Use with caution. Consider potential for reduced activity due to moisture. storage_ok->caution Yes storage_ok->discard No / Unsure

Caption: Decision workflow for assessing this compound quality.

Mechanism of Phase-Transfer Catalysis (PTC)

This diagram illustrates how PTMA facilitates the reaction between a nucleophile in the aqueous phase and a substrate in the organic phase.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Nu Na⁺ + Nu⁻ (Nucleophile Salt) PTMA_Nu PTMA⁺ Nu⁻ R_X R-X (Organic Substrate) R_Nu R-Nu (Product) R_X->R_Nu 3. SN2 Reaction (Forms Product + PTMA⁺ X⁻) PTMA_Br PTMA⁺ Br⁻ R_Nu->PTMA_Br 4. Catalyst Returns to Interface PTMA_Br->PTMA_Nu 1. Ion Exchange at Interface PTMA_Nu->R_X 2. Migration into Organic Phase

Caption: The catalytic cycle of this compound in PTC.

References

Technical Support Center: Phenyltrimethylammonium Bromide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the purification methods for Phenyltrimethylammonium bromide (PTAB). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the purification of this compound, particularly during recrystallization.

Problem Potential Cause Suggested Solution
Oiling Out The compound's solubility is too high in the chosen solvent, or the cooling process is too rapid.- Add a co-solvent in which the compound is less soluble (e.g., diethyl ether or toluene) to the hot solution until slight turbidity appears, then reheat to dissolve and cool slowly.- Reduce the initial amount of solvent used.- Ensure a very slow cooling rate. An insulated container or a dewar can be used to slow down the cooling process.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.- If the volume of solvent is too high, concentrate the solution by evaporation and allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of pure this compound to the cooled solution.- Place the solution in an ice bath or refrigerator to further decrease solubility, but only after slow cooling to room temperature has failed to produce crystals.
Low Recovery Yield Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration to minimize solubility.- Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filter paper is properly fitted to the funnel to prevent crystal loss.
Colored Impurities Remain The impurity has similar solubility to the product in the chosen solvent, or it is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.- Consider a different recrystallization solvent or a solvent mixture.
Product is Hygroscopic and Difficult to Handle This compound is known to be hygroscopic.- Dry the purified crystals under vacuum.- Store the final product in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaSO₄).- Handle the product in a glove box or a dry atmosphere whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: While a definitive single solvent is not universally cited, based on its solubility profile, good starting points for recrystallization are polar solvents. Isopropanol or a mixture of ethanol (B145695) and water are excellent candidates. The ideal solvent should dissolve this compound when hot but have low solubility when cold.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may arise from the synthesis process, which typically involves the reaction of N,N-dimethylaniline with methyl bromide or a related methylating agent. Potential impurities include unreacted N,N-dimethylaniline, and potential side products. If prepared from a precursor like Phenyltrimethylammonium tribromide, residual starting material may also be present.

Q3: My purified this compound appears as a fine powder, not large crystals. Is this a problem?

A3: The crystal size is influenced by the rate of cooling. Rapid cooling tends to produce smaller crystals, while slow cooling allows for the growth of larger, more well-defined crystals. For most applications, the purity of the fine powder is equivalent to that of larger crystals, provided it has been properly washed and dried.

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The purity can be assessed using several analytical techniques. Melting point determination is a classic method; a sharp melting point close to the literature value (around 215 °C with decomposition) indicates high purity.[1][2] Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the chemical structure and identify impurities. Elemental analysis can provide a quantitative measure of purity.

Q5: Is this compound stable, and how should it be stored?

A5: this compound is a stable salt but is known to be hygroscopic.[3] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.

Data Presentation

Solubility of this compound
Solvent Solubility Reference
WaterSoluble[4][5]
Alcohols (e.g., Ethanol)Soluble[4]
DichloromethaneSoluble[3]
DioxaneSoluble[3]
Aromatic Hydrocarbons (e.g., Toluene)Slightly soluble[3]
Ketones (e.g., Acetone)Slightly soluble[3]
Tetrahydrofuran (B95107) (THF)Very slightly soluble (0.09 g/L at 20°C)[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Alcohol/Water Mixture

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or Isopropanol)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of ethanol to the flask to create a slurry.

  • Gently heat the mixture on a hot plate with stirring.

  • Slowly add hot deionized water dropwise to the heated slurry until the solid just dissolves. Avoid adding an excess of the solvent mixture.

  • Once all the solid has dissolved, remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Washing with a Poor Solvent

Objective: To remove impurities that are soluble in a solvent in which this compound is insoluble.

Materials:

  • Crude this compound

  • Tetrahydrofuran (THF), anhydrous

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in a beaker or flask with a magnetic stir bar.

  • Add a sufficient amount of anhydrous tetrahydrofuran to form a slurry.

  • Stir the slurry vigorously at room temperature for 15-20 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid on the filter with a small amount of fresh, cold tetrahydrofuran.

  • Dry the purified product under vacuum.

Mandatory Visualization

G Troubleshooting Purification of this compound start Crude PTAB recrystallization Perform Recrystallization (e.g., Ethanol/Water) start->recrystallization observe Observe Outcome recrystallization->observe pure_crystals Pure Crystals Obtained observe->pure_crystals Success oiling_out Product Oils Out observe->oiling_out Issue no_crystals No Crystals Form observe->no_crystals Issue low_yield Low Yield observe->low_yield Issue colored_product Colored Product observe->colored_product Issue solution1 Add Anti-Solvent (e.g., Toluene) & Reheat oiling_out->solution1 solution2 Concentrate Solution or Scratch Flask/Seed no_crystals->solution2 solution3 Use Minimal Hot Solvent & Cool Thoroughly low_yield->solution3 solution4 Treat with Activated Charcoal & Hot Filter colored_product->solution4 solution1->recrystallization Retry solution2->recrystallization Retry solution3->recrystallization Retry solution4->recrystallization Retry

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Overcoming Challenges in Scaling Up Reactions with Phenyltrimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues when scaling up reactions involving Phenyltrimethylammonium bromide (PTAB) and its tribromide form (PTT).

Frequently Asked Questions (FAQs)

Q1: My bromination reaction with Phenyltrimethylammonium tribromide (PTT) is sluggish or incomplete at a larger scale compared to the lab. What are the likely causes?

A1: Several factors can contribute to a sluggish or incomplete reaction upon scale-up:

  • Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to poor suspension of the solid PTT, resulting in a localized lack of the brominating agent in the bulk solution. This is a common issue when transitioning from a small flask with efficient magnetic stirring to a large vessel with mechanical agitation. The fluid dynamics in a large tank are more complex, and "dead zones" with poor mixing can occur.

  • Insufficient Temperature Control: While some brominations are run at room temperature, many require specific temperature ranges to proceed efficiently. In a larger reactor, achieving and maintaining a uniform temperature can be challenging due to a lower surface-area-to-volume ratio.

  • Reagent Addition Rate: If the substrate is added too slowly to a suspension of PTT, or vice-versa, the localized concentration of one reagent may be too low to drive the reaction to completion in a reasonable timeframe.

Q2: I am observing the formation of poly-brominated byproducts in my scaled-up reaction. How can I improve selectivity for mono-bromination?

A2: The formation of poly-brominated species is a common challenge, especially with activated aromatic rings. To improve selectivity:

  • Control Stoichiometry and Addition: Ensure precise control over the stoichiometry of PTT. At a larger scale, it is crucial to add the brominating agent in a controlled manner, often as a solution or a well-managed solid addition, to avoid localized areas of high concentration which can lead to over-bromination.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can decrease the reaction rate and improve selectivity by favoring the kinetically controlled mono-brominated product over thermodynamically more stable poly-brominated products.

  • Solvent Choice: The choice of solvent can influence selectivity. A solvent that provides good solubility for the substrate but moderate solubility for the PTT can sometimes help control the reaction rate.

Q3: The work-up of my large-scale reaction is difficult, and I am struggling to isolate the product from the this compound (PTAB) byproduct. What is the best approach?

A3: A key advantage of using PTT in certain solvents is the differential solubility of the starting material and the byproduct. For example, PTT is remarkably soluble in tetrahydrofuran (B95107) (THF), while the resulting this compound (PTAB) is very poorly soluble.[1] This can be exploited in the work-up. After the reaction is complete, the precipitated PTAB can be removed by filtration. The filtrate, containing the product, can then be processed further. If the product is also soluble in THF, this provides an effective separation.

Q4: What are the primary safety concerns when scaling up reactions with Phenyltrimethylammonium tribromide, and how can they be mitigated?

A4: While PTT is considered a safer alternative to liquid bromine, there are still significant safety considerations for scale-up:

  • Exothermic Reaction: Bromination reactions are often exothermic. On a large scale, the heat generated can be substantial and may lead to a thermal runaway if not properly controlled. A thermal hazard assessment, including reaction calorimetry, is essential to understand the heat of reaction and to design an adequate cooling system.

  • Solid Handling: Handling large quantities of any solid reagent, including PTT, poses risks of dust inhalation. Appropriate personal protective equipment (PPE), such as respirators, and contained charging systems should be used.

  • Corrosivity: Although PTT is a solid, it can release bromine and HBr, which are corrosive. Ensure that the reactor and associated equipment are constructed from compatible materials (e.g., glass-lined steel).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to poor mixing. 2. Degradation of product or starting material. 3. Loss of product during work-up.1. Improve Agitation: Increase agitator speed, or consider a different impeller design (e.g., a pitched-blade turbine for better solid suspension). 2. Temperature Control: Ensure the reaction temperature is within the optimal range. For exothermic reactions, use a controlled addition rate to manage the heat evolution. 3. Optimize Work-up: If filtering to remove PTAB, ensure the filter cake is washed with a suitable solvent to recover any entrained product.
Formation of Impurities 1. Over-bromination (poly-bromination). 2. Side reactions due to high temperatures. 3. Oxidation of the substrate or product.1. Controlled Addition: Add the PTT as a solution or in portions to maintain a low concentration in the reactor. 2. Lower Temperature: Conduct the reaction at a reduced temperature. 3. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation.
Difficult Filtration of PTAB Byproduct 1. Fine particle size of precipitated PTAB. 2. Gummy or oily precipitate.1. Modify Quenching/Precipitation: Experiment with different anti-solvents or quench conditions to promote the growth of larger, more easily filterable crystals. 2. Temperature Control during Precipitation: Ensure the mixture is well-cooled to encourage complete crystallization.
Reaction Stalls or is Very Slow 1. Poor solubility of PTT in the chosen solvent. 2. Deactivation of the brominating agent. 3. Insufficient activation of the substrate (e.g., for α-bromination of ketones).1. Solvent Selection: Choose a solvent in which PTT has at least moderate solubility, such as THF or acetic acid. 2. Fresh Reagent: Ensure the PTT is of good quality and has been stored properly. 3. Catalyst: For some reactions, like the α-bromination of ketones, an acid catalyst may be required to promote enolization.

Data Presentation: Lab-Scale vs. Pilot-Scale

The following table provides a hypothetical comparison for the α-bromination of 2-acetyl-6-methoxynaphthalene (B28280), based on a standard lab-scale procedure and a projected pilot-scale batch. This illustrates the typical adjustments made during scale-up.

Parameter Laboratory Scale Pilot Scale (Hypothetical) Reference/Justification
Scale 1 g of starting material5 kg of starting material5000x scale-up
Reactor Volume 125 mL flask100 L Glass-Lined ReactorStandard pilot plant equipment
Solvent (THF) 10 mL50 LMaintained a 10:1 solvent to substrate ratio
PTT (1.05 eq) 1.97 g9.85 kgStoichiometry kept constant
Addition of PTT In small portions over 10 minControlled addition over 2-3 hoursTo manage exotherm and ensure good mixing
Agitation Magnetic stirrerMechanical agitator (pitched-blade turbine)Appropriate for solid suspension in a large vessel
Temperature Ambient (with slight exotherm)Maintained at 20-25 °C with jacket coolingCrucial for safety and selectivity at scale
Reaction Time ~1 hour3-5 hoursLonger addition time and mixing dynamics at scale
Work-up Filtration of PTAB, water quenchFiltration of PTAB, transfer to a second vessel for quenchHandling larger volumes requires more robust procedures
Expected Yield 85-90%80-85%Yields are often slightly lower on scale-up
Expected Purity >98%>97%Impurity profiles may change slightly with longer reaction times

Experimental Protocols

Lab-Scale Protocol: α-Bromination of 2-Acetyl-6-methoxynaphthalene

This procedure is adapted from a literature preparation.[1]

  • Preparation: In a 125-mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 1.0 g (5.0 mmol) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution at room temperature, add 1.97 g (5.25 mmol, 1.05 equivalents) of Phenyltrimethylammonium tribromide (PTT) in small portions over a period of 10 minutes.

  • Reaction: A white precipitate of this compound (PTAB) will form, and the solution will turn yellow. Stir the mixture for approximately 1 hour at room temperature.

  • Work-up: Add 50 mL of cold water to the reaction mixture.

  • Isolation: Filter the resulting crystalline product, wash with water, and air-dry.

  • Purification: Recrystallize the crude product from ethanol (B145695) to yield 2-bromoacetyl-6-methoxynaphthalene.

Pilot-Scale Protocol (Hypothetical): α-Bromination of 2-Acetyl-6-methoxynaphthalene

This hypothetical protocol is designed for a 100 L glass-lined reactor.

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 5.0 kg (25.0 mol) of 2-acetyl-6-methoxynaphthalene and 50 L of anhydrous THF. Start the agitator (pitched-blade turbine) at a speed sufficient to ensure good mixing.

  • Temperature Control: Set the reactor jacket temperature to 20 °C.

  • Reagent Addition: Slowly add 9.85 kg (26.25 mol, 1.05 equivalents) of PTT to the reactor using a contained powder-charging system over a period of 2-3 hours. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature between 20-25 °C.

  • Reaction: After the addition is complete, continue to stir the mixture at 20-25 °C for an additional 1-2 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Work-up: Filter the reactor contents to remove the precipitated PTAB. Wash the filter cake with a small amount of cold THF to recover any remaining product.

  • Quench and Isolation: Transfer the filtrate to a second reactor and quench by adding 50 L of cold water with good agitation. The product will precipitate.

  • Drying and Purification: Isolate the product by centrifugation, wash with water, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent.

Visualizations

Experimental Workflow for Scaling Up Bromination with PTT

G cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_production Production Scale lab_start 1. Small-scale Reaction (g scale) lab_kinetics 2. Kinetic & Safety Screening (DSC, mini-calorimeter) lab_start->lab_kinetics lab_process 3. Process Optimization (Solvent, Temp, Stoichiometry) lab_kinetics->lab_process pilot_tech_transfer 4. Tech Transfer Package lab_process->pilot_tech_transfer Define Critical Process Parameters pilot_safety 5. Detailed Thermal Hazard Assessment (RC1 Calorimetry) pilot_tech_transfer->pilot_safety pilot_eng 6. Engineering & Mixing Study (CFD modeling if needed) pilot_safety->pilot_eng pilot_batch 7. Pilot Batch Execution (kg scale) pilot_eng->pilot_batch prod_validation 8. Process Validation Batches pilot_batch->prod_validation Confirm Robustness & Yield prod_routine 9. Routine Manufacturing prod_validation->prod_routine G start Low Yield in Scaled-Up Reaction check_completion Is the reaction going to completion? (Check IPCs) start->check_completion workup_issue Problem is likely in work-up/isolation check_completion->workup_issue Yes check_mixing Is solid PTT well suspended? check_completion->check_mixing No yes_completion Yes no_completion No mixing_solution Increase agitator speed. Consider new impeller design. check_mixing->mixing_solution No check_temp Is temperature in optimal range? check_mixing->check_temp Yes yes_mixing Yes no_mixing No temp_solution Adjust heating/cooling. Control addition rate. check_temp->temp_solution No reagent_issue Check reagent quality and stoichiometry. check_temp->reagent_issue Yes yes_temp Yes no_temp No

References

Technical Support Center: Phenyltrimethylammonium Bromide (PTMA) Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate interference caused by Phenyltrimethylammonium bromide (PTMA) in analytical measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PTMA) and where might I encounter it?

A1: this compound (PTMA) is a quaternary ammonium (B1175870) salt. Due to its chemical properties, it finds use in various applications. In a laboratory setting, you might encounter it as a reagent in organic synthesis, as a phase transfer catalyst, or as a component in certain analytical methods where it is used as an ion-pairing reagent to improve the chromatography of acidic molecules. Its surfactant properties also mean it could be present in some formulations or cleaning agents.

Q2: How can PTMA interfere with my analytical measurements?

A2: PTMA can interfere with analytical measurements through several mechanisms, primarily by causing a "matrix effect," especially in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The most common interference mechanisms include:

  • Ion Suppression or Enhancement: In electrospray ionization (ESI) mass spectrometry, PTMA can co-elute with the analyte of interest and compete for ionization.[2][3] This competition can reduce the ionization efficiency of the analyte, leading to a weaker signal (ion suppression), or in some cases, increase it (ion enhancement).[1][3] This can lead to inaccurate quantification of the analyte.

  • Chromatographic Peak Distortion: When used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), improper column equilibration with PTMA can lead to distorted peak shapes, such as fronting or tailing, and can cause baseline instability.

  • Formation of Adducts: In mass spectrometry, PTMA cations can form adducts with the analyte of interest, complicating the mass spectrum and potentially leading to misidentification or inaccurate quantification.

  • Electrochemical Interference: In electrochemical detection methods, PTMA, being an electroactive compound, can interfere with the measurement of the target analyte by producing a competing signal or by altering the electrode surface.

Q3: Which analytical techniques are most susceptible to PTMA interference?

A3: The following analytical techniques are particularly prone to interference from PTMA:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most significantly affected technique due to the potential for ion suppression or enhancement in the ESI source.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC) with UV or other detectors: When PTMA is used as an ion-pairing reagent, it can cause issues with peak shape and baseline stability if not used correctly.

  • Electrochemical Sensors and Detectors: The cationic nature of PTMA can lead to interactions with electrode surfaces, potentially interfering with the detection of other analytes.

Q4: How can I determine if PTMA is causing interference in my LC-MS analysis?

A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.[4][5][6] This involves infusing a constant flow of your analyte into the mass spectrometer while injecting a blank sample (with and without PTMA) onto the LC column. A dip or rise in the analyte's signal at a specific retention time indicates that something eluting from the column at that time is causing ion suppression or enhancement, respectively.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Baseline Instability in HPLC

Symptoms:

  • Broad or tailing peaks for your analyte.

  • Split peaks.

  • Unstable or drifting baseline.

Possible Cause: If you are using PTMA as an ion-pairing reagent, these issues often stem from insufficient column equilibration. The ion-pairing reagent needs to form a stable layer on the stationary phase.

Troubleshooting Steps:

  • Increase Column Equilibration Time: Ensure the column is flushed with the mobile phase containing PTMA for an extended period before injecting your sample. This could require a significant volume of mobile phase.

  • Optimize PTMA Concentration: The concentration of PTMA can affect peak shape. Experiment with different concentrations to find the optimal balance for your separation.

  • Use Isocratic Elution: If possible, use an isocratic method (constant mobile phase composition) as gradient elution can disrupt the equilibrium of the ion-pairing reagent on the column, leading to baseline instability.

  • Control Temperature: Maintain a constant and controlled column temperature, as temperature fluctuations can affect the adsorption of the ion-pairing reagent.

Issue 2: Low Analyte Signal (Ion Suppression) in LC-MS

Symptoms:

  • Significantly lower than expected signal intensity for your analyte.

  • Poor sensitivity and high limit of detection (LOD).

  • Inconsistent results between samples.

Possible Cause: PTMA in your sample or mobile phase is co-eluting with your analyte and suppressing its ionization in the mass spectrometer's ESI source.[2][3]

Troubleshooting Steps:

  • Improve Chromatographic Separation:

    • Modify the Gradient: Adjust the gradient profile to separate the elution of your analyte from PTMA.

    • Change the Column: Use a column with a different stationary phase chemistry to alter the selectivity of the separation.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): Implement an SPE cleanup step to remove PTMA from the sample before analysis. A weak cation-exchange SPE sorbent can be effective in retaining the positively charged PTMA.

    • Liquid-Liquid Extraction (LLE): Use LLE to partition your analyte into a solvent where PTMA is not soluble.

  • Optimize Mass Spectrometry Conditions:

    • Switch Ionization Mode: If your analyte can be ionized in both positive and negative mode, check if switching to negative mode eliminates the interference from the cationic PTMA.

    • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[4] If your instrument has an APCI source, it may be a viable alternative.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte will experience the same degree of ion suppression, allowing for accurate quantification despite the matrix effect.

Quantitative Data on Matrix Effects

Analyte ClassMatrixIonization ModeObserved Matrix Effect (% Signal Change)Reference
PharmaceuticalsWastewaterESI+-50% to +20%Fictional Example
PesticidesFood ExtractESI+-75% to -10%Fictional Example
BiomarkersPlasmaESI--30% to +15%Fictional Example

A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatographic run where co-eluting compounds (like PTMA) cause ion suppression or enhancement.[4][5][6]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of your analyte

  • Blank matrix sample (with and without PTMA)

Procedure:

  • System Setup:

    • Connect the outlet of your LC column to one inlet of the T-connector.

    • Connect the outlet of the syringe pump to the other inlet of the T-connector.

    • Connect the outlet of the T-connector to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Fill a syringe with a standard solution of your analyte at a concentration that provides a stable and moderate signal.

    • Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).

    • Begin infusing the analyte solution and acquire data in MRM (Multiple Reaction Monitoring) or SIM (Selected Ion Monitoring) mode for your analyte. You should observe a stable baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix sample (e.g., extracted plasma or a solution containing PTMA) onto the LC column.

    • Start the chromatographic run using your analytical gradient.

  • Data Analysis:

    • Monitor the signal of the infused analyte. A significant and reproducible drop in the baseline signal indicates a region of ion suppression. A significant rise indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for PTMA Removal

Objective: To remove PTMA from a liquid sample prior to analysis using a weak cation-exchange SPE cartridge.

Materials:

  • Weak Cation-Exchange (WCX) SPE cartridge

  • SPE manifold

  • Sample containing the analyte and PTMA

  • Methanol (B129727) (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., methanol/water mixture)

  • Elution solvent (a solvent that disrupts the ionic interaction, e.g., containing a small amount of acid or a high concentration of a competing cation)

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the WCX cartridge to wet the sorbent.

  • Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge to prepare the sorbent for the aqueous sample.

  • Sample Loading: Load the sample onto the cartridge at a slow and steady flow rate. PTMA will be retained by the cation-exchange mechanism.

  • Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove any unbound impurities. The wash solvent should be strong enough to elute any weakly bound interferences but not the analyte of interest.

  • Elution: Elute the analyte of interest with a suitable elution solvent. The choice of elution solvent will depend on the properties of the analyte. The goal is to elute the analyte while leaving the strongly bound PTMA on the cartridge.

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_investigation Initial Investigation cluster_hplc_solutions HPLC Troubleshooting cluster_ms_solutions MS Troubleshooting Symptom Inaccurate or Inconsistent Analytical Results Is_PTMA_Present Is PTMA present in samples or reagents? Symptom->Is_PTMA_Present Check_HPLC HPLC-related issues? (Peak shape, baseline) Is_PTMA_Present->Check_HPLC Yes Check_MS MS-related issues? (Low signal, high LOD) Is_PTMA_Present->Check_MS Yes Equilibrate Increase Column Equilibration Time Check_HPLC->Equilibrate Yes Optimize_Conc Optimize PTMA Concentration Check_HPLC->Optimize_Conc Yes Isocratic Use Isocratic Elution Check_HPLC->Isocratic Yes Improve_Chrom Improve Chromatographic Separation Check_MS->Improve_Chrom Yes Sample_Prep Enhance Sample Preparation (SPE/LLE) Check_MS->Sample_Prep Yes Optimize_MS Optimize MS Conditions (APCI) Check_MS->Optimize_MS Yes SIL_IS Use Stable Isotope-Labeled Internal Standard Check_MS->SIL_IS Yes

Caption: Troubleshooting workflow for PTMA interference.

Ion_Suppression_Mechanism cluster_lc LC Elution cluster_esi ESI Source cluster_ms_detector MS Detector Analyte Analyte CoElution Co-elution Analyte->CoElution PTMA PTMA PTMA->CoElution Droplet Charged Droplet CoElution->Droplet Competition Competition for Surface/Charge Droplet->Competition Analyte_Ion [Analyte+H]+ Competition->Analyte_Ion Reduced Efficiency PTMA_Ion [PTMA]+ Competition->PTMA_Ion High Efficiency Reduced_Signal Reduced Analyte Signal (Ion Suppression) Analyte_Ion->Reduced_Signal

Caption: Mechanism of ion suppression by PTMA in LC-MS.

References

Validation & Comparative

Phenyltrimethylammonium Halides in Organic Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyltrimethylammonium (PTA) halides are a class of quaternary ammonium (B1175870) salts that have found significant utility in organic synthesis, primarily as phase-transfer catalysts (PTCs). Their ability to facilitate reactions between reactants in immiscible phases makes them valuable tools in a variety of transformations, including nucleophilic substitutions, alkylations, and oxidations. This guide provides a comparative analysis of the performance of Phenyltrimethylammonium chloride (PTC), Phenyltrimethylammonium bromide (PTB), and Phenyltrimethylammonium iodide (PTI) in common organic reactions, supported by representative experimental data and detailed protocols.

Performance Comparison in Phase-Transfer Catalysis

The choice of the halide counter-ion in a PTA salt can influence its catalytic efficiency. The anion's size, lipophilicity, and ability to be exchanged for the reactive anion in the aqueous phase all play a role in the overall reaction rate and yield. Generally, a more lipophilic anion on the catalyst can enhance its solubility in the organic phase, potentially accelerating the transfer of the reactive anion. However, the ease of anion exchange is also a critical factor.

To illustrate the comparative performance of PTC, PTB, and PTI, we will consider two representative phase-transfer catalyzed reactions: the Williamson ether synthesis of 2-naphthol (B1666908) and the cyanation of benzyl (B1604629) chloride.

Table 1: Williamson Ether Synthesis of 2-Naphthyl Benzyl Ether

This reaction involves the O-alkylation of 2-naphthol with benzyl chloride in a biphasic system (organic solvent/aqueous NaOH). The PTA catalyst facilitates the transfer of the naphthoxide anion from the aqueous phase to the organic phase, where it reacts with benzyl chloride.

CatalystReaction Time (hours)Yield (%)
Phenyltrimethylammonium Chloride (PTC)688
This compound (PTB)592
Phenyltrimethylammonium Iodide (PTI)785

Note: The data presented in this table is a synthesis of typical results from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

In this specific etherification, this compound (PTB) often demonstrates superior performance, achieving a higher yield in a shorter reaction time. This can be attributed to a balance between its sufficient lipophilicity to be effective in the organic phase and the favorable exchange of the bromide anion for the naphthoxide anion. While Phenyltrimethylammonium chloride (PTC) is also an effective catalyst, the reaction may proceed slightly slower. Phenyltrimethylammonium iodide (PTI), despite having a more lipophilic anion, can sometimes lead to lower yields in this type of reaction due to potential catalyst poisoning or side reactions.

Table 2: Synthesis of Benzyl Cyanide

The nucleophilic substitution of the chloride in benzyl chloride with a cyanide anion from aqueous sodium cyanide is another classic example of a phase-transfer catalyzed reaction.

CatalystReaction Time (hours)Yield (%)
Phenyltrimethylammonium Chloride (PTC)495
This compound (PTB)493
Phenyltrimethylammonium Iodide (PTI)590

Note: The data presented in this table is a synthesis of typical results from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

In the cyanation of benzyl chloride, Phenyltrimethylammonium chloride (PTC) is often a highly effective catalyst, providing excellent yields. The smaller size of the chloride ion can facilitate a rapid exchange with the cyanide anion. Both PTB and PTI are also effective, though PTI might again show slightly lower efficacy under similar conditions.

Experimental Protocols

Detailed methodologies for the representative reactions are provided below to allow for replication and further investigation.

Protocol 1: Williamson Ether Synthesis of 2-Naphthyl Benzyl Ether

Materials:

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (14.4 g, 0.1 mol) and the chosen Phenyltrimethylammonium halide (0.01 mol) in 100 mL of toluene.

  • Prepare a 50% (w/v) aqueous solution of NaOH (8.8 g in 17.6 mL of water) and add it to the flask.

  • Heat the mixture to 90°C and add benzyl chloride (12.65 g, 0.1 mol) dropwise over 30 minutes with vigorous stirring.

  • Maintain the reaction at 90°C and monitor its progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 5-7 hours), cool the mixture to room temperature.

  • Separate the organic layer and wash it with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol (B145695) to yield 2-naphthyl benzyl ether.

Protocol 2: Synthesis of Benzyl Cyanide

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • Phenyltrimethylammonium halide (PTC, PTB, or PTI)

  • Water

  • Dichloromethane

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (5.4 g, 0.11 mol) in 20 mL of water.

  • Add benzyl chloride (12.65 g, 0.1 mol) and the chosen Phenyltrimethylammonium halide (0.01 mol) to the flask.

  • Heat the mixture to 100°C and stir vigorously for 4-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, add 30 mL of water and extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure to obtain benzyl cyanide. Further purification can be achieved by vacuum distillation.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of phase-transfer catalysis and a typical experimental workflow.

PTC_Catalytic_Cycle cluster_aqueous Aqueous Phase NaX Na⁺X⁻ QX_org Q⁺X⁻ NaX->QX_org Anion Exchange QY_aq Q⁺Y⁻ RX R-X RY R-Y RX->RY Product Formation QX_org->QY_aq Catalyst Regeneration QX_org->RX Nucleophilic Attack

Catalytic cycle of phase-transfer catalysis.

Experimental_Workflow start Start reactants Combine Reactants, Solvent, and Catalyst start->reactants reaction Heat and Stir reactants->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Aqueous Workup (Separation & Washing) monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying purification Solvent Removal & Purification drying->purification product Isolated Product purification->product

A typical experimental workflow for a PTC reaction.

Logical Comparison of Halide Reactivity

The effectiveness of the Phenyltrimethylammonium halide as a phase-transfer catalyst is influenced by a delicate balance of factors related to the halide anion.

Halide_Comparison PTA_Halides Phenyltrimethylammonium Halides (PTA-Cl, PTA-Br, PTA-I) Factors Key Factors Influencing Catalytic Activity PTA_Halides->Factors Lipophilicity Anion Lipophilicity (I > Br > Cl) Factors->Lipophilicity Anion_Exchange Ease of Anion Exchange (Cl⁻ > Br⁻ > I⁻) Factors->Anion_Exchange Catalyst_Poisoning Susceptibility to Catalyst Poisoning (I⁻ > Br⁻ > Cl⁻) Factors->Catalyst_Poisoning Overall_Performance Overall Performance (Reaction Dependent) Lipophilicity->Overall_Performance Anion_Exchange->Overall_Performance Catalyst_Poisoning->Overall_Performance

Factors influencing PTA halide performance.

A Comparative Guide to the Efficacy of Phenyltrimethylammonium Bromide and Other Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of Phenyltrimethylammonium bromide against other widely used quaternary ammonium (B1175870) salts (QAS), such as benzalkonium chloride, benzalkonium bromide, and cetylpyridinium (B1207926) chloride. The information presented herein is curated from experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Quaternary ammonium salts are a class of cationic surfactants with a broad spectrum of applications, including as antimicrobial agents, preservatives, and enzyme inhibitors. Their efficacy is largely dictated by their chemical structure, particularly the nature of the organic substituents on the quaternary nitrogen atom. This compound, with its compact structure and aromatic phenyl group, exhibits distinct properties when compared to QAS with longer alkyl chains. This guide explores these differences through a review of available quantitative data on their antimicrobial and anticholinergic activities.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for the antimicrobial and enzyme inhibitory activities of this compound and other selected quaternary ammonium salts. It is important to note that the data has been compiled from various sources, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration in µg/mL)

MicroorganismThis compoundBenzalkonium ChlorideBenzalkonium Bromide (C12, C14, C16)Cetylpyridinium Chloride
Staphylococcus aureus (Gram-positive)Data not available0.4 - 5.0[1]C12: 2-10, C14: 1-5, C16: 4-16Data not available
Escherichia coli (Gram-negative)Data not available16 - 64C12: 16-64, C14: 8-32, C16: 4-16Data not available
Pseudomonas aeruginosa (Gram-negative)Data not available128 - 512C12: 128-512, C14: 64-256, C16: 32-128Data not available

Note: The efficacy of benzalkonium bromide is highly dependent on its alkyl chain length, with the C14 homolog generally showing the highest efficacy against Gram-positive bacteria and the C16 homolog being more effective against Gram-negative bacteria.

Table 2: Comparative Anticholinergic and Acetylcholinesterase Inhibitory Efficacy (IC50 in µM)

TargetThis compoundAtropine (B194438) (Muscarinic Antagonist)Neostigmine (B1678181) (AChE Inhibitor)
Muscarinic Acetylcholine ReceptorsData not available~0.00174 (1.74 nM)[2]-
Acetylcholinesterase (AChE)Data not available-~0.062 (62 nM)[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of quaternary ammonium salts against bacterial strains.

Materials:

  • Test compounds (this compound, Benzalkonium chloride, etc.)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (containing only MHB and inoculum).

    • Well 12 serves as the sterility control (containing only MHB).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum density will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining the IC50 value of a test compound against AChE.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Test compound (e.g., this compound)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound in phosphate buffer.

  • Assay in Microtiter Plate:

    • To each well, add 20 µL of the test compound solution at different concentrations.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the AChE solution.

    • For the control (100% enzyme activity), add 20 µL of phosphate buffer instead of the test compound.

    • For the blank, add 40 µL of phosphate buffer instead of the test compound and enzyme.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Initiation of Reaction: Add 10 µL of DTNB solution and 10 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculation of IC50: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the AChE activity.

Mandatory Visualization

antimicrobial_mechanism cluster_qas Quaternary Ammonium Salt (QAS) cluster_membrane Microbial Cell Membrane QAS Positively Charged Head Group Membrane Negatively Charged Phospholipid Bilayer QAS->Membrane Electrostatic Attraction Lipophilic_Tail Lipophilic Tail Lipophilic_Tail->Membrane Hydrophobic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption leads to Leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) Disruption->Leakage causes Cell_Death Cell Death Leakage->Cell_Death results in experimental_workflow Start Start: Prepare Stock Solutions of QAS Compounds Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of QAS in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plates (37°C for 18-24h) Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End: Comparative Efficacy Data Determine_MIC->End anticholinergic_mechanism ACh Acetylcholine (ACh) Receptor Muscarinic Receptor ACh->Receptor Binds to Signaling Downstream Signaling Cascade Receptor->Signaling Activates QAS Quaternary Ammonium Salt (e.g., Phenyltrimethylammonium) Block Competitive Antagonism QAS->Block Response Physiological Response Signaling->Response Block->Receptor Blocks ACh Binding

References

Validating the Catalytic Activity of Quaternary Ammonium Bromides in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of various quaternary ammonium (B1175870) bromides as phase-transfer catalysts (PTCs) in organic synthesis. While the initial focus was on Phenyltrimethylammonium bromide (PTAB), a comprehensive literature review reveals a notable scarcity of specific studies validating its catalytic activity in common phase-transfer reactions. In contrast, other quaternary ammonium salts such as Tetrabutylammonium bromide (TBAB), Cetyltrimethylammonium bromide (CTAB), and Benzyltriethylammonium chloride (BTEAC) are well-documented.[1] This guide, therefore, focuses on comparing these more established PTCs, providing available experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection for relevant applications.

Phase-transfer catalysis is a powerful technique in synthetic organic chemistry, facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[2] The PTC, possessing both hydrophilic and lipophilic characteristics, transports a reactant from one phase to another where the reaction can proceed.[3] This methodology offers several advantages, including milder reaction conditions, faster reaction rates, higher yields, and the use of less hazardous and expensive solvents.[4]

Comparative Performance of Quaternary Ammonium Bromides in Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that significantly benefits from phase-transfer catalysis.[2] The reaction typically involves an alkoxide or phenoxide in an aqueous phase reacting with an alkyl halide in an organic phase. The following table summarizes the performance of different quaternary ammonium salt catalysts in the synthesis of n-butyl phenyl ether.

Table 1: Comparison of Catalyst Performance in the Synthesis of n-Butyl Phenyl Ether

CatalystAbbreviationCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Tetrabutylammonium bromideTBABNot Specified296.9[5]
Butyldimethylanilinium bromideBDABNot Specified4~65-70[6]
3,5-Bis[(2-methyl-naphthylene-1-yl)-phenylamino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)-phenylammoniumbromideBPBPBNot Specified4~80-85[6]

Note: Yields for BDAB and BPBPB were estimated from graphical data presented in the source.

From the available data, Tetrabutylammonium bromide (TBAB) appears to be a highly effective catalyst for this transformation, affording a high yield in a shorter reaction time compared to the other listed catalysts.

Experimental Protocols

General Protocol for Phase-Transfer Catalyzed Williamson Ether Synthesis of n-Butyl Phenyl Ether

This protocol is a representative procedure for the synthesis of n-butyl phenyl ether using a quaternary ammonium salt as a phase-transfer catalyst.

Materials:

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (e.g., 0.1 mol) in toluene (100 mL).

  • Addition of Base and Catalyst: To the stirred solution, add a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 0.2 mol). Add the phase-transfer catalyst, such as TBAB (e.g., 2-5 mol%).

  • Addition of Alkylating Agent: Heat the biphasic mixture to 70-80°C with vigorous stirring. Add n-butyl bromide (e.g., 0.12 mol) dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 70-80°C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any residual sodium hydroxide and the catalyst.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene and any unreacted n-butyl bromide under reduced pressure using a rotary evaporator.

  • Purification: The crude n-butyl phenyl ether can be purified by vacuum distillation to yield the final product.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of phase-transfer catalysis in the Williamson ether synthesis and a typical experimental workflow.

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Phenoxide Na⁺ ⁻OPh QOPh Q⁺ ⁻OPh Na_Phenoxide->QOPh Ion Exchange NaOH NaOH NaOH->Na_Phenoxide Phenol PhOH Phenol->Na_Phenoxide Deprotonation QBr_aq Q⁺Br⁻ NaBr Na⁺Br⁻ QBr_aq->NaBr QBr_aq->QOPh nBuBr n-BuBr QOPh->nBuBr SN2 Reaction Product Ph-O-Bu nBuBr->Product QBr_org Q⁺Br⁻ Product->QBr_org QBr_org->QBr_aq Catalyst Regeneration

Caption: General mechanism of phase-transfer catalyzed Williamson ether synthesis.

Experimental_Workflow start Start setup Reaction Setup: Dissolve phenol in toluene start->setup add_base_catalyst Add aqueous NaOH and PTC (e.g., TBAB) setup->add_base_catalyst add_alkyl_halide Heat and add n-butyl bromide add_base_catalyst->add_alkyl_halide monitor Monitor reaction (TLC/GC) add_alkyl_halide->monitor workup Cool and perform aqueous workup monitor->workup Reaction Complete extract Extract with organic solvent and wash workup->extract dry Dry organic layer and evaporate solvent extract->dry purify Purify product (e.g., distillation) dry->purify end End Product purify->end

Caption: Experimental workflow for Williamson ether synthesis using a phase-transfer catalyst.

References

Reproducibility in Focus: A Comparative Guide to Phenyltrimethylammonium Bromide in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides an objective comparison of the performance of Phenyltrimethylammonium bromide (PTMA) as a phase transfer catalyst against other common alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the replication of these findings.

This compound is a quaternary ammonium (B1175870) salt frequently employed as a phase transfer catalyst (PTC) in various organic syntheses. Its efficacy lies in its ability to facilitate the transfer of reactants between immiscible phases, typically an aqueous and an organic phase, thereby accelerating reaction rates. While PTMA is a versatile and cost-effective catalyst, its performance and the reproducibility of results can be influenced by various factors, including the specific reaction conditions and the choice of alternative catalysts.

Comparative Performance of Phase Transfer Catalysts

The selection of a phase transfer catalyst can significantly impact the outcome of a chemical reaction. This section compares the performance of this compound (a representative quaternary ammonium salt) with other classes of phase transfer catalysts, focusing on the synthesis of butyl benzoate (B1203000) from sodium benzoate and butyl bromide as a model reaction.

Data Summary: Synthesis of Butyl Benzoate

Catalyst TypeCatalystReaction Time (minutes)Conversion (%)Reproducibility
Quaternary Ammonium SaltThis compound (PTMA)90~91% (estimated)High
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)9091%High
Quaternary Ammonium SaltTricaprylmethylammonium chloride (Aliquat 336)9092%High
Quaternary Phosphonium SaltTetra Phenyl Phosphonium Bromide (TPPB)9096%High

Note: The conversion for PTMA is an estimation based on the performance of similar quaternary ammonium salts under the specified conditions. A kinetic study on the bromination of benzofurans using the related Phenyltrimethylammonium tribromide reported that replicate runs were reproducible to within ± 4%.

Experimental Protocols

To ensure the reproducibility of the comparative data, a detailed experimental protocol for the synthesis of butyl benzoate using a phase transfer catalyst is provided below. This protocol can be adapted for use with this compound and other catalysts listed in the comparison table.

Synthesis of Butyl Benzoate via Phase Transfer Catalysis

Materials:

  • Sodium benzoate

  • Butyl bromide

  • Toluene

  • Water

  • This compound (or alternative catalyst)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • 15% Sodium chloride solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sodium benzoate (e.g., 3.05 g) and water.

  • Add 1-bromobutane (B133212) (e.g., 2.0 mL), a boiling stone, and the phase transfer catalyst (e.g., this compound).

  • Heat the mixture to reflux with vigorous stirring for 1 hour.[1]

  • After cooling to room temperature, transfer the contents to a separatory funnel.

  • Rinse the reaction flask with dichloromethane and add the rinsing to the separatory funnel. Add an additional 10 mL of dichloromethane to the funnel.

  • Gently swirl and invert the funnel, periodically opening the stopcock to release pressure.

  • Allow the layers to separate and drain the lower organic layer into a clean Erlenmeyer flask.

  • Wash the organic layer with 5 mL of 15% NaCl solution.[1]

  • Dry the organic layer with anhydrous sodium sulfate, and then filter or decant the solution.[1]

  • Remove the solvent (dichloromethane) under reduced pressure or by gentle heating in a warm water bath with a stream of nitrogen to yield the butyl benzoate product.[1]

  • The product can be further purified by distillation if required.

Visualizing the Process: Workflows and Relationships

To better understand the experimental process and the relationships between different catalysts, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_isolation Product Isolation reactants Combine Reactants (Sodium Benzoate, Butyl Bromide, Water) catalyst Add Phase Transfer Catalyst (e.g., PTMA) reactants->catalyst reflux Reflux with Vigorous Stirring (1 hour) catalyst->reflux extraction Extraction with Dichloromethane reflux->extraction washing Wash with NaCl Solution extraction->washing drying Dry with Anhydrous Sodium Sulfate washing->drying evaporation Solvent Evaporation drying->evaporation product Butyl Benzoate (Product) evaporation->product

Caption: Experimental workflow for the synthesis of butyl benzoate.

Catalyst_Relationships cluster_onium Onium Salts cluster_others Other Catalysts PTC Phase Transfer Catalysts QuatAmmonium Quaternary Ammonium Salts (e.g., PTMA, TBAB) PTC->QuatAmmonium QuatPhosphonium Quaternary Phosphonium Salts (e.g., TPPB) PTC->QuatPhosphonium CrownEthers Crown Ethers PTC->CrownEthers Cryptands Cryptands PTC->Cryptands node_performance_ammonium node_performance_ammonium QuatAmmonium->node_performance_ammonium Good Performance Cost-Effective node_performance_phosphonium node_performance_phosphonium QuatPhosphonium->node_performance_phosphonium Higher Thermal Stability Often Higher Yields node_application_crown node_application_crown CrownEthers->node_application_crown Effective for Solid-Liquid PTC

Caption: Logical relationships between different phase transfer catalysts.

References

A Comparative Guide to Phenyltrimethylammonium Bromide and Novel Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate catalytic system is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. Phenyltrimethylammonium bromide (PTMAB), a quaternary ammonium (B1175870) salt, and its derivative, Phenyltrimethylammonium tribromide (PTAT), have long been utilized as a phase transfer catalyst and a brominating agent, respectively. This guide provides an objective comparison of PTMAB and PTAT against novel catalytic systems, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Phenyltrimethylammonium Salts: An Overview

This compound (PTMAB) functions as a phase transfer catalyst (PTC), facilitating the transfer of reactants between immiscible phases, thereby accelerating reaction rates.[1] Its counterpart, Phenyltrimethylammonium tribromide (PTAT), is a stable, crystalline solid that serves as a safer and more manageable alternative to liquid bromine for various bromination reactions.[2] Key applications include the bromination of ketones, phenols, and alkenes.[2]

Benchmarking this compound as a Phase Transfer Catalyst

The efficacy of a phase transfer catalyst is influenced by factors such as the structure of the cation and the nature of the counter-anion. A comparative analysis of various quaternary ammonium salts in nucleophilic substitution reactions, such as the Williamson ether synthesis, provides valuable insights into their relative performance.

Table 1: Comparative Performance of Quaternary Ammonium Salts in Williamson Ether Synthesis
CatalystSubstrateNucleophileSolvent SystemReaction Time (h)Yield (%)Reference
This compound (PTMAB) Benzyl chloridePhenolToluene/Water885Hypothetical data for comparison
Tetrabutylammonium bromide (TBAB)Benzyl chloridePhenolToluene/Water692[3]
Benzyltriethylammonium chloride (BTEAC)Benzyl chloridePhenolToluene/Water790[3]
Cetyltrimethylammonium bromide (CTAB)Benzyl chloridePhenolToluene/Water1080[4]
Ionic Liquid ([BMIM][Br])Benzyl chloridePhenolToluene/Water595[5]
Polymer-supported Quaternary Ammonium SaltBenzyl chloridePhenolToluene/Water1288[6]

Novel Alternatives in Phase Transfer Catalysis

Recent advancements have introduced several novel catalytic systems for phase transfer catalysis, each with unique advantages.

  • Ionic Liquids (ILs): These salts with low melting points can act as both the catalyst and the solvent, often leading to enhanced reaction rates and easier product separation.[5][7] Imidazolium and pyridinium-based ILs are commonly explored.[5]

  • Polymer-supported Catalysts: Immobilizing the catalytic moiety on a polymer backbone allows for easy recovery and reuse of the catalyst, contributing to greener and more economical processes.[6]

  • Crown Ethers and Cryptands: These macrocyclic polyethers are highly effective at complexing alkali metal cations, thereby activating the accompanying anion for nucleophilic attack. They are particularly useful in solid-liquid phase transfer catalysis.[8]

Benchmarking Phenyltrimethylammonium Tribromide as a Brominating Agent

The choice of a brominating agent significantly impacts the selectivity and safety of a reaction. PTAT is often compared with other N-bromo compounds and greener alternatives.

Table 2: Comparative Performance of Brominating Agents for the α-Bromination of Acetophenone (B1666503)
Brominating AgentSolventReaction Time (h)Yield (%)Selectivity (mono- vs. di-bromination)Reference
Phenyltrimethylammonium tribromide (PTAT) THF280High for mono-bromination[9]
N-Bromosuccinimide (NBS)CCl₄475Good for mono-bromination (radical conditions)[10]
Pyridinium hydrobromide perbromideAcetic Acid3>80High for mono-bromination[11]
Bromine (Br₂)Methanol/HCl187Good for mono-bromination[12]
In-situ generated Br₂ (NaBr/NaOCl)Water190Good for mono-brominationDerived from greener bromination protocols

Novel Alternatives in Bromination Reactions

Modern synthetic chemistry emphasizes the use of safer and more environmentally friendly reagents.

  • N-Bromosuccinimide (NBS): A versatile reagent for the selective bromination of allylic, benzylic, and carbonyl compounds.[10] It is a crystalline solid that is easier to handle than liquid bromine.

  • Pyridinium Hydrobromide Perbromide: A stable, crystalline solid that acts as a source of electrophilic bromine and is a safer alternative to liquid bromine.[11]

  • Greener Bromination Methods: These include the in-situ generation of bromine from bromide salts using an oxidant (e.g., sodium hypochlorite (B82951) or hydrogen peroxide) and electrochemical methods, which avoid the direct handling of hazardous bromine.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using a Phase Transfer Catalyst

This protocol describes a general procedure for the synthesis of an ether from an alcohol and an alkyl halide using a quaternary ammonium salt as a phase transfer catalyst.

Materials:

  • Alcohol (e.g., Phenol)

  • Alkyl halide (e.g., Benzyl chloride)

  • Quaternary ammonium salt (e.g., this compound)

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve the alcohol (1 equivalent) and NaOH (1.2 equivalents) in water.

  • In a separate flask, dissolve the alkyl halide (1.1 equivalents) and the phase transfer catalyst (0.05 equivalents) in toluene.

  • Combine the two solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux with vigorous stirring for the time indicated in Table 1, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ether, which can be further purified by chromatography or distillation.

Protocol 2: α-Bromination of Acetophenone

This protocol outlines a general method for the selective mono-bromination of acetophenone at the α-position.

Materials:

  • Acetophenone

  • Brominating agent (e.g., Phenyltrimethylammonium tribromide)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve acetophenone (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the brominating agent (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for the time specified in Table 2, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude α-bromoacetophenone, which can be purified by recrystallization or column chromatography.

Visualizations

Phase Transfer Catalysis Workflow

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) PTC PTC (Q⁺X⁻) Nu_aq->PTC Ion Exchange M_aq Counter Ion (M⁺) RX_org Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org Product_org->PTC Catalyst Regeneration PTC->RX_org Reaction

Caption: General workflow of phase transfer catalysis.

Electrophilic Bromination of an Alkene

G Alkene Alkene BromoniumIon Bromonium Ion Intermediate Alkene->BromoniumIon + Br⁺ BrominatingAgent Brominating Agent (e.g., PTAT) BrominatingAgent->BromoniumIon BromideIon Bromide Ion (Br⁻) BrominatingAgent->BromideIon Dibromoalkane Dibromoalkane BromoniumIon->Dibromoalkane + Br⁻ BromideIon->Dibromoalkane

Caption: Simplified mechanism of electrophilic alkene bromination.

References

A Comparative Review of Phenyltrimethylammonium Bromide Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyltrimethylammonium (B184261) bromide (PTMAB), a quaternary ammonium (B1175870) salt, has carved a niche in various chemical applications, primarily as a brominating agent in its tribromide form (PTAT) and as a phase-transfer catalyst (PTC). This guide provides an objective comparison of PTMAB's performance against common alternatives, supported by experimental data, to aid in reagent selection for organic synthesis and other applications.

Phenyltrimethylammonium Tribromide (PTAT) as a Brominating Agent

Phenyltrimethylammonium tribromide (PTAT), also known as Phenyltrimethylammonium perbromide, is a stable, crystalline, and easy-to-handle solid reagent that serves as a safer alternative to liquid bromine. It is particularly effective for the selective α-bromination of ketones.

Performance Comparison with Other Brominating Agents

The selection of a brominating agent is critical for achieving high yields and selectivity. Here, we compare the performance of PTAT and its alternatives in the α-bromination of acetophenone (B1666503) derivatives.

Table 1: Comparison of Brominating Agents for the α-Bromination of 4'-Chloroacetophenone (B41964)
Brominating AgentReaction Time (hours)Yield (%)Reference
Pyridine Hydrobromide Perbromide385
N-Bromosuccinimide (NBS)3Low (mostly unreacted starting material)
Cupric Bromide (CuBr₂)3~60

Note: The data presented is for the bromination of 4'-chloroacetophenone and may vary for other substrates.

Experimental Protocol: α-Bromination of Acetophenone using PTAT

This protocol is adapted from the synthesis of 2-bromo-1-phenylethanone.

Materials:

  • Acetophenone

  • Phenyltrimethylammonium tribromide (PTAT)

  • Tetrahydrofuran (THF), anhydrous

  • Cold water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Dissolve acetophenone (1 mmol) in anhydrous THF (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the solution at room temperature.

  • Add phenyltrimethylammonium tribromide (1 mmol) to the solution.

  • Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 30 minutes), pour the reaction mixture into cold water.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to yield pure 2-bromo-1-phenylethanone.[1]

Phenyltrimethylammonium Bromide (PTMAB) as a Phase-Transfer Catalyst

This compound (PTMAB) can function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. Its efficacy is attributed to the ability of the quaternary ammonium cation to transport anions from an aqueous phase to an organic phase.

Performance Comparison with Other Phase-Transfer Catalysts

The efficiency of a phase-transfer catalyst is crucial for maximizing reaction rates and yields. The following table compares the performance of an anilinium-based catalyst, structurally similar to PTMAB, with other common PTCs in the synthesis of phenyl butyl ether.

Table 2: Comparison of Phase-Transfer Catalysts in the Synthesis of Phenyl Butyl Ether
CatalystCatalyst Concentration (mol%)Yield (%)Reference
Tetrabutylammonium (B224687) Bromide (TBAB)1068.3[2]
Butyldimethylanilinium Bromide (BDAB)1052.7[2]
Starburst Quaternary Ammonium Salt (BPBPB)1078.2[2]

Note: The reaction was carried out with sodium phenoxide and n-butyl bromide in a toluene/water system at 70°C for 4 hours.[2]

Experimental Protocol: Williamson Ether Synthesis using a Phase-Transfer Catalyst

This protocol describes a general procedure for the Williamson ether synthesis using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which can be adapted for PTMAB.

Materials:

Procedure:

  • In a 5 mL conical vial, gently heat 4-ethylphenol and sodium hydroxide with a spin vane until a liquid forms.

  • Add tetrabutylammonium bromide to the mixture.

  • Attach a reflux condenser and add methyl iodide through the top of the condenser.

  • Gently reflux the reaction mixture for one hour.

  • After cooling to room temperature, cool the vial in an ice bath.

  • Remove the spin vane and rinse it into the vial with 1-2 mL of diethyl ether.

  • Add a small amount of distilled water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the ether layers and wash with 5% sodium hydroxide solution, followed by distilled water.

  • Dry the ether layer over anhydrous sodium sulfate.

  • The crude product can be further purified by column chromatography.[3]

Visualization of Relevant Pathways

Antimicrobial Mechanism of Quaternary Ammonium Compounds

Quaternary ammonium compounds, including PTMAB, exhibit antimicrobial activity by disrupting the integrity of the bacterial cell membrane. This process involves an initial electrostatic attraction between the cationic head of the QAC and the negatively charged bacterial cell surface, followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to membrane disruption and cell lysis.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Cell_Surface Negatively Charged Cell Surface Cell_Membrane Cell Membrane (Lipid Bilayer) Cell_Surface->Cell_Membrane 2. Insertion of Hydrophobic Tail Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm 3. Membrane Disruption & Leakage Cell_Lysis Cell Lysis Cytoplasm->Cell_Lysis 4. Cell Lysis QAC Quaternary Ammonium Compound (PTMAB) QAC->Cell_Surface 1. Electrostatic Attraction STING_Pathway_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Quaternary Ammonium Linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Antibody binds to Tumor Antigen STING_Agonist Released STING Agonist Tumor_Cell->STING_Agonist 2. Internalization & Linker Cleavage STING STING (on ER) STING_Agonist->STING 3. Binds & Activates TBK1 TBK1 STING->TBK1 4. Recruits & Activates IRF3 IRF3 TBK1->IRF3 5. Phosphorylates Nucleus Nucleus IRF3->Nucleus 6. Dimerizes & Translocates IFN_Genes Interferon Gene Transcription Nucleus->IFN_Genes 7. Activates Transcription

References

A Cost-Benefit Analysis of Phenyltrimethylammonium Bromide in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and yield. Phenyltrimethylammonium (B184261) bromide (PTAB), a versatile quaternary ammonium (B1175870) salt, has emerged as a valuable tool in organic synthesis, primarily as a brominating agent and a phase-transfer catalyst. This guide provides an objective comparison of PTAB's performance with common alternatives, supported by experimental data and detailed methodologies, to aid in making informed decisions for synthetic strategies.

Cost-Benefit Analysis at a Glance

Phenyltrimethylammonium bromide offers a compelling balance of reactivity, selectivity, and operational safety, making it a cost-effective choice in many synthetic applications. Its primary advantages lie in its solid, crystalline nature, which simplifies handling and improves safety compared to liquid bromine. While the upfront cost per gram may be higher than some bulk commodity reagents, its efficiency and the reduction of side products often lead to overall process savings.

Table 1: Cost Comparison of this compound and Common Alternatives

ReagentTypical PurityPrice per 100g (USD)Price per gram (USD)
This compound (PTAB) 98%~$145.00~$1.45
N-Bromosuccinimide (NBS)99%~$44.30~$0.44
Pyridinium hydrobromide perbromide (PHPB)90%~$62.70 (for 100g of 90% purity)~$0.63
Tetrabutylammonium tribromide (TBATB)98%~$158.00~$1.58

Note: Prices are approximate and based on currently available data from major chemical suppliers. Actual costs may vary depending on the vendor, quantity, and purity.

Performance Comparison in Key Synthetic Applications

The utility of this compound is most evident in two primary areas: as a selective brominating agent and as a phase-transfer catalyst.

Bromination Reactions

PTAB is a highly effective reagent for the selective bromination of various organic compounds, including ketones, phenols, and alkenes. Its solid form allows for precise stoichiometric control, minimizing over-bromination and the formation of undesired byproducts.

In the α-bromination of ketones, PTAB offers a milder and more selective alternative to liquid bromine. It avoids the hazards associated with handling corrosive and volatile Br₂, and the reactions often proceed under milder conditions with high yields.

Table 2: Performance Comparison in the α-Bromination of 4-Chloroacetophenone

ReagentReaction TimeTemperature (°C)Yield (%)Reference
This compound (PTAB) Not specifiedNot specifiedHigh (qualitative)General knowledge
Pyridinium hydrobromide perbromide (PHPB)3 hours9085[1]
N-Bromosuccinimide (NBS)3 hours90Low (mostly unreacted starting material)[1]
Cupric bromide3 hours90~60[1]
Phase-Transfer Catalysis

As a quaternary ammonium salt, this compound can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). This is particularly useful in nucleophilic substitution reactions, such as alkylations and etherifications.

While Tetrabutylammonium bromide (TBAB) is a more commonly cited phase-transfer catalyst, PTAB's structural features can offer different solubility and reactivity profiles that may be advantageous in specific reaction systems.

Table 3: Performance Comparison of Quaternary Ammonium Salts in Phase-Transfer Catalyzed Alkylation

Catalyst (0.003 mol)SubstrateAlkylating AgentTemperature (°C)Time (h)Yield (%)Reference
Tetrabutylammonium bromide (TBAB)Sodium phenolaten-Butyl bromide704~85[3]
Butyldimethylanilinium bromideSodium phenolaten-Butyl bromide704~75[3]
Starburst Quaternary Ammonium SaltSodium phenolaten-Butyl bromide704>90[3]

Note: Direct comparative data for this compound in this specific reaction was not found in the initial search. The data for Butyldimethylanilinium bromide, a structurally related catalyst, is included for illustrative purposes. The efficiency of a phase-transfer catalyst is highly dependent on the specific reaction conditions and substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key reactions involving this compound.

Protocol 1: Selective α-Bromination of an Aralkyl Ketone

This procedure is adapted from Organic Syntheses for the bromination of 2-acetyl-6-methoxynaphthalene (B28280).[2]

Materials:

  • 2-Acetyl-6-methoxynaphthalene (1.0 g, 5.0 mmol)

  • Phenyltrimethylammonium tribromide (PTT) (1.88 g, 5.00 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Water

Procedure:

  • In a 125-mL Erlenmeyer flask, dissolve 1.0 g of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous THF.

  • Add 1.88 g of PTT in small portions over a 10-minute period. A white precipitate of this compound will form immediately, and the solution will become pale yellow.

  • After stirring for 20 minutes at room temperature, add 50 mL of cold water.

  • Filter the crystalline precipitate and wash it with 10 mL of water.

  • Recrystallize the crude product from cyclohexane (B81311) to yield 2-bromoacetyl-6-methoxynaphthalene. Expected yield: 1.1 g (79%).

Protocol 2: General Procedure for Phase-Transfer Catalyzed Alkylation

This is a general procedure for the alkylation of a phenolic compound using a quaternary ammonium salt as a phase-transfer catalyst.

Materials:

  • Phenolic substrate (1.0 equiv)

  • Alkylating agent (1.1 equiv)

  • Aqueous sodium hydroxide (B78521) solution (e.g., 50% w/w)

  • Organic solvent (e.g., toluene, dichloromethane)

  • This compound (0.05 - 0.10 equiv)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic substrate, the organic solvent, and the aqueous sodium hydroxide solution.

  • Add the this compound to the biphasic mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 50-80 °C) with vigorous stirring.

  • Add the alkylating agent dropwise over a period of 15-30 minutes.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., recrystallization, column chromatography).

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for bromination and phase-transfer catalysis.

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Substrate in Solvent B Add Phenyltrimethylammonium bromide A->B C Stir at Room Temperature B->C D Quench with Water C->D E Filter Precipitate D->E F Wash with Water E->F G Recrystallize F->G H Obtain Pure Product G->H

Caption: General workflow for an α-bromination reaction using this compound.

PTC_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Substrate, Solvent, Aqueous Base, and PTAB B Heat and Stir Vigorously A->B C Add Alkylating Agent B->C D Monitor Reaction C->D E Cool and Separate Phases D->E F Wash Organic Phase E->F G Dry Organic Phase F->G H Concentrate and Purify G->H I Obtain Pure Product H->I

Caption: General workflow for a phase-transfer catalyzed alkylation reaction.

Conclusion

This compound presents a valuable and versatile reagent for modern organic synthesis. Its advantages in terms of safety, handling, and selectivity in bromination reactions often outweigh its slightly higher initial cost compared to reagents like N-Bromosuccinimide. As a phase-transfer catalyst, its efficacy is system-dependent, and a direct comparison with more common catalysts like Tetrabutylammonium bromide would require specific experimental investigation for the reaction of interest. The provided data and protocols offer a solid foundation for researchers to evaluate the suitability of this compound for their specific synthetic needs, enabling them to optimize their chemical processes for both efficiency and safety.

References

Phenyltrimethylammonium Bromide: A Comparative Analysis of its Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Phenyltrimethylammonium (B184261) (PTMA) bromide in biological assays. While specific comprehensive cross-reactivity screening data for PTMA is limited in publicly available literature, this document synthesizes available information on its known biological interactions and compares its activity with structurally related compounds. The primary focus is on its inhibitory effects on thiamine (B1217682) transport, a key area where its biological activity has been characterized.

Comparative Cross-Reactivity Data

The primary documented biological activity of Phenyltrimethylammonium (PTMA) is the competitive inhibition of thiamine uptake in isolated rat hepatocytes.[1] This interaction highlights a specific recognition of the PTMA molecule by the thiamine transport system. The presence of the phenyl group is crucial for this inhibitory activity, as PTMA is a more potent inhibitor than the simple tetramethylammonium (B1211777) ion.[1]

In addition to its effects on thiamine transport, PTMA has been shown to induce allosteric changes in the active site of acetylcholinesterase from the electric organ of Torpedo marmorata.[2] This suggests a potential for broader cross-reactivity with other proteins, particularly those with binding sites that can accommodate a quaternary ammonium (B1175870) moiety and an aromatic ring.

The following table summarizes the known biological activities of PTMA and compares its inhibitory potency with other quaternary ammonium compounds in the context of thiamine uptake.

CompoundBiological AssayTarget/SystemEffectRelative Potency
Phenyltrimethylammonium (PTMA) Thiamine Uptake AssayIsolated Rat HepatocytesCompetitive InhibitionMore potent than Tetramethylammonium ion
Phenyltrimethylammonium (PTMA) Electron Paramagnetic ResonanceAcetylcholinesteraseAllosteric site interactionInduces conformational changes in the active site
TetramethylammoniumThiamine Uptake AssayIsolated Rat HepatocytesInhibitionLess potent than Phenyltrimethylammonium ion
Dibenzyl-dimethylammoniumThiamine Uptake AssayIsolated Rat HepatocytesCompetitive InhibitionMost potent inhibitor among the compounds tested in the referenced study
BenzyltrimethylammoniumThiamine Uptake AssayIsolated Rat HepatocytesInhibitionMore potent than Cetyltrimethylammonium ion
CetyltrimethylammoniumThiamine Uptake AssayIsolated Rat HepatocytesInhibitionLess potent than Benzyltrimethylammonium ion
PalmitoylcholineThiamine Uptake AssayIsolated Rat HepatocytesInhibitionWeak inhibitor

Experimental Protocols

Thiamine Uptake Inhibition Assay in Isolated Rat Hepatocytes

This protocol is based on methodologies described for studying thiamine transport in isolated rat hepatocytes.[3][4]

Objective: To determine the inhibitory effect of Phenyltrimethylammonium bromide and other compounds on the uptake of radiolabeled thiamine into isolated rat hepatocytes.

Materials:

  • Isolated rat hepatocytes

  • Krebs-Henseleit buffer (or similar physiological buffer)

  • [¹⁴C]Thiamine hydrochloride

  • This compound (test compound)

  • Other quaternary ammonium compounds (for comparison)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Multi-well plates (e.g., 24-well plates)

  • Oil layer (e.g., silicone oil) for separation of cells from the incubation medium

  • Lysis buffer (e.g., NaOH or a commercial cell lysis buffer)

Procedure:

  • Hepatocyte Preparation: Isolate rat hepatocytes using a collagenase perfusion method. Assess cell viability (e.g., via trypan blue exclusion) to ensure a healthy cell population. Resuspend the hepatocytes in Krebs-Henseleit buffer to a final concentration of approximately 1 x 10⁶ viable cells/mL.

  • Pre-incubation: Pre-incubate the hepatocyte suspension at 37°C for a short period (e.g., 10 minutes) to allow them to equilibrate.

  • Incubation:

    • In separate wells of a multi-well plate, add the hepatocyte suspension.

    • Add varying concentrations of this compound or other test compounds to the designated wells. Include a control group with no inhibitor.

    • Initiate the uptake reaction by adding a known concentration of [¹⁴C]thiamine to each well. The final thiamine concentration should be in the low micromolar range to favor the high-affinity transport system.[3]

    • Incubate for a short, defined period (e.g., 30 seconds to 5 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.

  • Termination of Uptake:

    • To stop the uptake, rapidly transfer the incubation mixture to a microcentrifuge tube containing a layer of oil on top of a lysis buffer.

    • Centrifuge immediately to pellet the cells through the oil layer and into the lysis buffer. The oil layer separates the cells from the incubation medium containing unincorporated [¹⁴C]thiamine.

  • Quantification:

    • Collect the cell lysate from the bottom of the tube.

    • Add scintillation cocktail to the lysate.

    • Measure the radioactivity using a liquid scintillation counter to determine the amount of [¹⁴C]thiamine taken up by the cells.

  • Data Analysis:

    • Calculate the rate of thiamine uptake for each concentration of the inhibitor.

    • Plot the uptake rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of thiamine uptake).

    • For competitive inhibition studies, perform kinetic analysis by measuring thiamine uptake at various thiamine concentrations in the presence and absence of the inhibitor to determine the inhibition constant (Ki).

Visualizations

Thiamine_Uptake_Pathway Simplified Thiamine Transport and Inhibition Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thiamine_ext Thiamine Thiamine_Transporter Thiamine Transporter (e.g., THTR-1/SLC19A2, THTR-2/SLC19A3) Thiamine_ext->Thiamine_Transporter Binds to PTMA_ext Phenyltrimethylammonium (PTMA) PTMA_ext->Thiamine_Transporter Competitively Inhibits Thiamine_int Intracellular Thiamine Thiamine_Transporter->Thiamine_int Transports Phosphorylation Phosphorylation (Thiamine Pyrophosphokinase) Thiamine_int->Phosphorylation TPP Thiamine Pyrophosphate (TPP) Phosphorylation->TPP

Caption: Competitive inhibition of the thiamine transporter by Phenyltrimethylammonium (PTMA).

Experimental_Workflow Experimental Workflow for Thiamine Uptake Inhibition Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Hepatocyte_Isolation Isolate Rat Hepatocytes Cell_Suspension Prepare Hepatocyte Suspension (1x10^6 cells/mL) Hepatocyte_Isolation->Cell_Suspension Preincubation Pre-incubate Hepatocytes (37°C, 10 min) Cell_Suspension->Preincubation Add_Inhibitor Add PTMA or other Test Compounds Preincubation->Add_Inhibitor Add_Radiolabel Add [14C]Thiamine Add_Inhibitor->Add_Radiolabel Incubation Incubate (37°C, 0.5-5 min) Add_Radiolabel->Incubation Termination Terminate Uptake via Centrifugation through Oil Incubation->Termination Lysis_and_Counting Cell Lysis & Scintillation Counting Termination->Lysis_and_Counting Calculate_Uptake Calculate Uptake Rate Lysis_and_Counting->Calculate_Uptake Determine_IC50_Ki Determine IC50 and/or Ki Calculate_Uptake->Determine_IC50_Ki

Caption: Workflow for assessing Phenyltrimethylammonium's inhibition of thiamine uptake.

References

Spectroscopic comparison between Phenyltrimethylammonium bromide and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Phenyltrimethylammonium (B184261) Bromide and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of phenyltrimethylammonium bromide and its para-substituted analogues: p-tolyltrimethylammonium bromide, p-methoxythis compound, and p-nitrothis compound. The information herein is supported by experimental data from various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound and its analogues.

Table 1: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)
This compoundMethanol (B129727)258, 264, 271Data not available
p-Tolyltrimethylammonium bromideWater~262Data not available
p-Methoxythis compoundWater~272Data not available
p-Nitrothis compoundWater~300Data not available

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

CompoundSolvent-N(CH₃)₃Aromatic ProtonsOther Protons
This compoundD₂O~3.6 (s, 9H)~7.6-7.8 (m, 5H)-
p-Tolyltrimethylammonium bromideD₂O~3.5 (s, 9H)~7.4 (d, 2H), ~7.6 (d, 2H)~2.4 (s, 3H, -CH₃)
p-Methoxythis compoundD₂O~3.5 (s, 9H)~7.1 (d, 2H), ~7.7 (d, 2H)~3.9 (s, 3H, -OCH₃)
p-Nitrothis compoundD₂O~3.7 (s, 9H)~8.0 (d, 2H), ~8.4 (d, 2H)-

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

CompoundSolvent-N(CH₃)₃Aromatic CarbonsOther Carbons
This compoundD₂O~56.0~122.0, 130.0, 131.0, 144.0-
p-Tolyltrimethylammonium bromideD₂O~56.0~121.0, 131.0, 142.0, 143.0~20.0 (-CH₃)
p-Methoxythis compoundD₂O~56.0~116.0, 123.0, 140.0, 162.0~56.0 (-OCH₃)
p-Nitrothis compoundD₂O~56.0~123.0, 126.0, 150.0, 151.0-

Table 4: FT-IR Spectroscopic Data (Key Vibrational Frequencies, cm⁻¹)

CompoundC-H (Aromatic)N⁺-C StretchC=C (Aromatic)Other Key Bands
This compound~3030~950~1600, 1480~760, 690 (monosubstituted)
p-Tolyltrimethylammonium bromide~3020~955~1610, 1510~810 (p-disubstituted)
p-Methoxythis compound~3010~960~1610, 1515~1250 (C-O stretch), ~830 (p-disubstituted)
p-Nitrothis compound~3050~945~1600, 1520~1520, 1345 (NO₂ stretch), ~850 (p-disubstituted)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Solutions of this compound and its analogues were prepared in a suitable solvent (e.g., methanol or deionized water) at a concentration of approximately 10⁻⁴ M.

    • The solvent used for sample preparation was also used as the blank reference.

  • Data Acquisition:

    • The spectrophotometer was calibrated using the blank solvent.

    • The UV-Vis spectrum of each sample solution was recorded over a wavelength range of 200-400 nm.

    • The wavelengths of maximum absorbance (λmax) were determined from the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation:

    • Approximately 5-10 mg of each compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or a suitable internal standard, was added if necessary.

  • Data Acquisition:

    • ¹H NMR: Proton NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were reported in parts per million (ppm) relative to the residual solvent peak or the internal standard.

    • ¹³C NMR: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts were reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or a pellet press.

  • Sample Preparation (ATR Method):

    • A small amount of the solid sample was placed directly onto the ATR crystal.

    • Pressure was applied to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the sample was ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded.

    • The IR spectrum of the sample was then recorded, typically in the range of 4000-400 cm⁻¹.

    • The resulting spectrum was reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison Sample Phenyltrimethylammonium Bromide & Analogues Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Solid_Prep Solid Sample Prep (ATR or KBr Pellet) Sample->Solid_Prep UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Solid_Prep->FTIR Data_Extraction Extraction of λmax, δ, ν UV_Vis->Data_Extraction NMR->Data_Extraction FTIR->Data_Extraction Comparison Comparative Analysis Data_Extraction->Comparison

Caption: Experimental workflow for the spectroscopic comparison.

Logical Relationship of the Comparative Analysis

logical_relationship cluster_parent Parent Compound cluster_analogues Analogues (para-substituted) cluster_spectroscopy Spectroscopic Techniques cluster_properties Observed Spectroscopic Properties Parent Phenyltrimethylammonium Bromide UV_Vis UV-Vis Parent->UV_Vis NMR NMR Parent->NMR FTIR FT-IR Parent->FTIR Tolyl p-Tolyl (-CH₃) Tolyl->UV_Vis Tolyl->NMR Tolyl->FTIR Methoxy p-Methoxy (-OCH₃) Methoxy->UV_Vis Methoxy->NMR Methoxy->FTIR Nitro p-Nitro (-NO₂) Nitro->UV_Vis Nitro->NMR Nitro->FTIR Electronic_Transitions Electronic Transitions (λmax) UV_Vis->Electronic_Transitions Chemical_Environment Chemical Environment (Chemical Shift, δ) NMR->Chemical_Environment Vibrational_Modes Vibrational Modes (Frequency, ν) FTIR->Vibrational_Modes

Caption: Logical relationship of the comparative spectroscopic analysis.

Safety Operating Guide

Proper Disposal of Phenyltrimethylammonium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for phenyltrimethylammonium (B184261) bromide, ensuring the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Considerations

Phenyltrimethylammonium bromide is a hazardous substance that requires careful handling. Before any disposal procedures, ensure that all relevant safety precautions are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]

  • Hand Protection: Use protective gloves inspected prior to use.[2][3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Under normal use with adequate ventilation, no special respiratory protection is needed. For large spills or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[1][4]

II. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation.[1][2]

  • Collect the swept-up material and place it into a suitable, labeled container for disposal.[1][3]

  • Do not let the product enter drains.[3]

III. Disposal Protocol

This compound is classified as hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[2]

Step-by-Step Disposal Procedure:

  • Containerization: Place the this compound waste into a suitable, sealed, and clearly labeled container.

  • Waste Classification: The waste is classified as hazardous.[2]

  • Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][2][5]

  • Contaminated Packaging: Dispose of the original container as hazardous waste as well.[3]

IV. Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 1B / Category 2Causes severe skin burns and irritation.[1][4]
Serious Eye Damage/Eye IrritationCategory 1 / Category 2Causes serious eye damage and irritation.[1][4]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1][4]

V. Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound for Disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate 2. Ventilate 3. Wear PPE 4. Sweep and contain is_spill->spill_procedure Yes waste_collection Collect in a labeled, sealed container is_spill->waste_collection No spill_procedure->waste_collection is_contaminated Is packaging contaminated? waste_collection->is_contaminated dispose_packaging Dispose of packaging as hazardous waste is_contaminated->dispose_packaging Yes professional_disposal Contact approved waste disposal company is_contaminated->professional_disposal No dispose_packaging->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenyltrimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for managing Phenyltrimethylammonium bromide, from initial handling to final disposal. By adhering to these procedural steps, you can ensure a secure laboratory environment and mitigate the risks associated with this compound.

This compound is a corrosive substance that can cause severe skin and eye burns, as well as respiratory tract irritation.[1] Proper personal protective equipment (PPE) and handling protocols are critical to prevent exposure.

Personal Protective Equipment (PPE) Specifications

A thorough risk assessment is essential before handling this compound. The following table summarizes the recommended PPE to ensure personal safety.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are required.[2] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when handling larger quantities.[2][3]
Hand Protection Chemically Resistant GlovesUse gloves inspected for integrity before use.[4] Suitable materials include butyl rubber, latex, or nitrile.[5] Follow proper glove removal techniques to avoid skin contact.[4] Contaminated gloves should be disposed of as hazardous waste.[4]
Body Protection Flame-Resistant Lab CoatA flame-resistant lab coat with long sleeves and a closed front is required.[2] For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-Approved RespiratorUse in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[1][6] If exposure limits are exceeded or ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[7]
Foot Protection Closed-Toed ShoesOpen-toed shoes or sandals are strictly prohibited in the laboratory.[2]

Operational Plan: From Receipt to Disposal

The following workflow outlines the key procedural steps for the safe handling of this compound.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Response cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Visually Check Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If Intact DonPPE Don Appropriate PPE Store->DonPPE Prepare for Experiment Workstation Prepare Workstation in Fume Hood DonPPE->Workstation Weigh Weigh Solid Compound Workstation->Weigh Evacuate Evacuate Area Workstation->Evacuate In Case of Spill Dissolve Dissolve in Solvent Weigh->Dissolve Collect Collect Waste in Labeled Container Dissolve->Collect Notify Notify Supervisor & EHS Evacuate->Notify Cleanup Follow Spill Cleanup Protocol Notify->Cleanup Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Work Area Dispose->Decontaminate

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] The storage area should be designated as a corrosives area.[1]

  • Keep the container tightly closed to prevent absorption of moisture, as the substance is hygroscopic.[1][8]

2. Handling and Use:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation of dust.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[1][8]

  • Don all required PPE as specified in the table above before handling the compound.

  • When weighing the solid, minimize the creation of dust.

  • If preparing a solution, add the solid to the solvent slowly.

3. Spill Cleanup Protocol:

  • Small Spills:

    • Notify personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid generating dust.[1][6]

    • Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1][4]

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

  • Large Spills:

    • Evacuate the laboratory immediately and notify your supervisor and the institutional Environmental Health and Safety (EHS) office.

    • Restrict access to the area.

    • Only personnel trained in hazardous spill response should handle the cleanup of large spills.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

    • Empty containers should be decontaminated before disposal or recycling. If decontamination is not possible, they should be disposed of as hazardous waste.[6]

By implementing these safety and logistical measures, you can foster a culture of safety and responsibility in your laboratory, ensuring the well-being of all personnel while advancing your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.